molecular formula C9H12ClNO2 B1281708 Methyl 2-(4-aminophenyl)acetate hydrochloride CAS No. 83528-16-9

Methyl 2-(4-aminophenyl)acetate hydrochloride

Cat. No.: B1281708
CAS No.: 83528-16-9
M. Wt: 201.65 g/mol
InChI Key: WRZBLDDHUMBLKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-aminophenyl)acetate hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO2 and its molecular weight is 201.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(4-aminophenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-12-9(11)6-7-2-4-8(10)5-3-7;/h2-5H,6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZBLDDHUMBLKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512939
Record name Methyl (4-aminophenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83528-16-9
Record name Methyl (4-aminophenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 83528-16-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Methyl 2-(4-aminophenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-(4-aminophenyl)acetate hydrochloride, a key intermediate in pharmaceutical development. We will delve into the strategic considerations for its synthesis, focusing on a robust and widely applicable method starting from 4-nitrophenylacetic acid. This document details the underlying chemical principles, provides field-proven experimental protocols, and outlines the necessary analytical techniques for characterization and quality control. The causality behind experimental choices is explained to empower researchers in adapting and troubleshooting the synthesis. This guide is intended for an audience of researchers, chemists, and drug development professionals with a background in organic synthetic chemistry.

Introduction: Strategic Importance and Synthetic Challenges

Methyl 2-(4-aminophenyl)acetate is a valuable building block in medicinal chemistry, notably serving as an impurity of concern and a potential synthetic precursor for APIs like Vibegron.[1] Its structure, featuring a primary aromatic amine and a methyl ester, presents unique synthetic challenges. The primary amine is susceptible to oxidation and can interfere with certain reaction conditions, while the ester is prone to hydrolysis.

The hydrochloride salt form is typically preferred for its enhanced stability, improved handling characteristics as a crystalline solid, and reduced susceptibility to aerial oxidation compared to the free-base amine. The successful synthesis, therefore, requires a strategy that can selectively introduce both functionalities and efficiently isolate the final product in a stable, high-purity form.

Retrosynthetic Analysis and Strategy Selection

Two primary retrosynthetic disconnections are logical for this compound:

  • C-N Bond Formation/Transformation: Disconnecting the C-N bond leads back to a nitro-aromatic precursor. This involves the reduction of a nitro group, a highly reliable and chemoselective transformation.

  • Esterification: Disconnecting the ester bond leads back to 4-aminophenylacetic acid. This requires direct esterification of a molecule containing both an acidic carboxylic acid and a basic amine.

G Target Methyl 2-(4-aminophenyl)acetate HCl Intermediate1 Methyl 2-(4-aminophenyl)acetate (Free Base) Target->Intermediate1 Salt Formation Precursor1 Methyl 2-(4-nitrophenyl)acetate Intermediate1->Precursor1 Nitro Reduction (Chosen Route) Precursor2 4-Aminophenylacetic Acid Intermediate1->Precursor2 Esterification (Alternative Route) Start1 4-Nitrophenylacetic Acid Precursor1->Start1 Esterification

Caption: Retrosynthetic analysis of the target compound.

While direct esterification of 4-aminophenylacetic acid is feasible using specific reagents like trimethylchlorosilane in methanol to avoid protonation issues with the amine, the nitro-reduction pathway is often preferred in industrial settings.[2] This is because it begins with stable, common starting materials and employs a highly efficient and clean final reduction step. This guide will focus on the nitro-reduction pathway for its robustness and scalability.

The Principal Synthetic Pathway

The selected three-step synthesis is outlined below. It involves the initial esterification of 4-nitrophenylacetic acid, followed by the chemoselective reduction of the nitro group, and concludes with the formation and isolation of the hydrochloride salt.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Salt Formation A 4-Nitrophenylacetic Acid B Methyl 2-(4-nitrophenyl)acetate A->B  Methanol (MeOH)  H₂SO₄ (cat.)  Reflux   C Methyl 2-(4-aminophenyl)acetate B->C  H₂ (g)  Pd/C (cat.)  Solvent (e.g., MeOH)   D Methyl 2-(4-aminophenyl)acetate HCl C->D  HCl in Solvent  (e.g., IPA or Et₂O)  

Caption: The three-step synthetic pathway.

Step 1: Fischer Esterification of 4-Nitrophenylacetic Acid

The synthesis commences with the esterification of 4-nitrophenylacetic acid. A standard Fischer esterification using methanol as both the solvent and reagent, catalyzed by a strong acid like sulfuric acid, is highly effective. The reaction is driven to completion by using a large excess of methanol.

  • Causality: The catalytic amount of sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The nitro group is stable under these acidic conditions.

Step 2: Catalytic Hydrogenation of Methyl 2-(4-nitrophenyl)acetate

This is the key transformation. Catalytic hydrogenation is the method of choice for reducing aromatic nitro groups due to its high efficiency, chemoselectivity, and clean workup.

  • Expertise & Experience: Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. The reaction is typically run under a positive pressure of hydrogen gas. The choice of solvent is critical; methanol or ethanol are excellent choices as they readily dissolve the starting material and the resulting amine. The reaction is highly exothermic and should be conducted with appropriate temperature control, especially on a larger scale. The primary advantage over older methods, like using tin and hydrochloric acid, is the avoidance of metal waste streams and complex pH adjustments during workup.[3] The catalyst is simply filtered off to yield a clean solution of the product.

Step 3: Formation and Isolation of the Hydrochloride Salt

The crude methyl 2-(4-aminophenyl)acetate obtained after catalyst filtration is converted directly to its hydrochloride salt. This is achieved by adding a solution of hydrogen chloride in a suitable organic solvent.

  • Trustworthiness: The choice of solvent for precipitation is crucial for obtaining a pure, crystalline product. Isopropanol or diethyl ether are commonly used. The HCl protonates the basic nitrogen of the aniline, forming the ammonium chloride salt. This salt is typically much less soluble in non-polar organic solvents than the free amine, leading to its precipitation. This step serves as both a stabilization and a purification method, as many non-basic impurities will remain in the solution. The resulting solid can then be collected by filtration and washed to remove residual impurities.

Experimental Protocols & Data

The following section provides a detailed, self-validating protocol for the synthesis.

Workflow Overview

G Start Charge Reactor with Methyl 2-(4-nitrophenyl)acetate, Solvent, and Pd/C Step1 Purge with N₂ then H₂ Start->Step1 Step2 Pressurize with H₂ and Heat Step1->Step2 Step3 Monitor Reaction (TLC / HPLC / H₂ uptake) Step2->Step3 Step3->Step2 Incomplete Step4 Cool and Vent Step3->Step4 Complete Step5 Filter through Celite to Remove Catalyst Step4->Step5 Step6 Concentrate Filtrate Step5->Step6 Step7 Dissolve in Solvent (IPA) Step6->Step7 Step8 Add HCl Solution Step7->Step8 Step9 Cool to Crystallize Step8->Step9 Step10 Filter and Wash Solid Step9->Step10 End Dry Product Under Vacuum Step10->End

Sources

An In-depth Technical Guide to Methyl 2-(4-aminophenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Utility of a Versatile Phenylacetate Building Block

In the landscape of modern synthetic chemistry and drug development, the strategic value of versatile molecular scaffolds cannot be overstated. Methyl 2-(4-aminophenyl)acetate hydrochloride represents one such critical intermediate. Possessing two highly reactive functional handles—a primary aromatic amine and a methyl ester—this compound serves as a foundational building block for the synthesis of a diverse array of more complex molecules. Its utility is particularly pronounced in the pharmaceutical industry, where it functions as a key precursor for active pharmaceutical ingredients (APIs) and as a critical reference standard for impurity profiling. This guide offers a comprehensive technical overview of its properties, characterization, synthesis, and handling, designed for the practicing researcher and development scientist.

Core Physicochemical & Structural Properties

This compound is the salt form of the corresponding free amine, which enhances its stability and handling characteristics. The protonation of the amino group generally increases its solubility in polar solvents.

Chemical Structure

The molecule consists of a para-substituted benzene ring, an acetate methyl ester group, and an ammonium chloride group.

Caption: Chemical Structure of this compound.

Key Property Data

The fundamental properties of this compound are summarized below. Data is aggregated from chemical supplier technical sheets and public chemical databases.

PropertyValueSource(s)
CAS Number 83528-16-9[1]
Molecular Formula C₉H₁₂ClNO₂[1]
Molecular Weight 201.65 g/mol [1]
Appearance Solid / Powder[2][3]
Melting Point 190-196 °C
IUPAC Name methyl 2-(4-aminophenyl)acetate;hydrochloride
InChIKey OOGVJPZOIXNNHQ-UHFFFAOYSA-N[4]
Free Base MW 165.19 g/mol [5][6]
Free Base Form Yellow to Brown Liquid

Spectroscopic Profile for Structural Verification

Confirming the identity and purity of this compound is paramount. The following sections describe the expected spectral characteristics based on its molecular structure. While specific spectra should be acquired for each batch, this guide provides the foundational knowledge for their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

    • Aromatic Protons: Two doublets in the aromatic region (approx. δ 7.0-7.5 ppm). The para-substitution pattern creates an AA'BB' system, which will appear as two mutually coupled doublets.

    • Methylene Protons (-CH₂-) : A singlet at approximately δ 3.6-3.8 ppm.

    • Methyl Protons (-OCH₃) : A sharp singlet at approximately δ 3.7-3.9 ppm.

    • Amine Protons (-NH₃⁺) : A broad singlet, typically downfield, whose chemical shift is highly dependent on solvent and concentration.

  • ¹³C NMR: The carbon NMR will corroborate the structure.

    • Carbonyl Carbon (-C=O) : A signal in the downfield region, around δ 170-172 ppm.

    • Aromatic Carbons : Four signals are expected in the typical aromatic region (δ 115-145 ppm).

    • Methylene Carbon (-CH₂-) : A signal around δ 40-45 ppm.

    • Methyl Carbon (-OCH₃) : A signal around δ 52-55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups.

  • N-H Stretch : A broad and strong absorption band from the -NH₃⁺ group is expected in the range of 2800-3200 cm⁻¹.

  • C=O Stretch : A strong, sharp absorption band characteristic of the ester carbonyl group will appear around 1730-1750 cm⁻¹.

  • C-O Stretch : A strong band for the ester C-O bond will be present in the 1100-1300 cm⁻¹ region.

  • Aromatic C=C Stretch : Medium intensity peaks will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

When analyzed by mass spectrometry, the compound will typically show the mass of the free base.

  • Molecular Ion Peak : The molecular ion ([M+H]⁺) for the free base (C₉H₁₁NO₂) should be observed at m/z 166.08.[5][7]

  • Key Fragmentation : A prominent fragment would be the loss of the methoxy group (-OCH₃) or the carbomethoxy group (-COOCH₃), leading to fragments at m/z 134 and m/z 106, respectively.

Synthesis and Purification Workflow

A reliable and common method for preparing Methyl 2-(4-aminophenyl)acetate is through the catalytic hydrogenation of its nitro precursor, Methyl 2-(4-nitrophenyl)acetate. The hydrochloride salt is then formed in a subsequent step.

Synthetic Workflow Diagram

SynthesisWorkflow start Start: Methyl 2-(4-nitrophenyl)acetate dissolve Dissolve in Solvent (e.g., Methanol, Ethyl Acetate) start->dissolve catalyst Add Catalyst (e.g., 10% Pd/C) dissolve->catalyst hydrogenation Hydrogenation (H₂ gas, balloon or Parr shaker) catalyst->hydrogenation monitor Monitor Reaction (TLC, LC-MS) hydrogenation->monitor filter Filter Catalyst (through Celite®) monitor->filter Upon Completion concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate product_freebase Product: Methyl 2-(4-aminophenyl)acetate (Free Base) concentrate->product_freebase dissolve_salt Dissolve Free Base (in anhydrous solvent, e.g., Diethyl Ether) product_freebase->dissolve_salt add_hcl Add HCl Solution (e.g., 2M HCl in Diethyl Ether) dissolve_salt->add_hcl precipitate Precipitation of Salt add_hcl->precipitate isolate Isolate Solid (Filtration) precipitate->isolate dry Dry Under Vacuum isolate->dry product_hcl Final Product: Hydrochloride Salt dry->product_hcl

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reduction of Nitro Precursor

This protocol is a representative procedure. Researchers must adapt it based on available equipment and scale, always adhering to institutional safety guidelines.

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stir bar, add Methyl 2-(4-nitrophenyl)acetate (1.0 eq).

  • Add a suitable solvent such as methanol or ethyl acetate (approx. 10-20 mL per gram of starting material).

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol% Pd). Causality: Pd/C is an efficient and widely used catalyst for the reduction of aromatic nitro groups to amines due to its high activity and selectivity.

Step 2: Hydrogenation

  • Seal the flask and purge the system with nitrogen or argon.

  • Introduce hydrogen gas (H₂), either via a balloon (for small scale) or in a Parr hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature. Causality: Vigorous stirring is essential to ensure proper mixing of the three phases (solid catalyst, liquid solution, and gas) for an efficient reaction rate.

Step 3: Monitoring and Work-up

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Once complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Trustworthiness: Filtering through Celite® is a self-validating step that ensures complete removal of the pyrophoric palladium catalyst, preventing contamination of the product and potential downstream interference.

  • Concentrate the filtrate under reduced pressure to yield the crude Methyl 2-(4-aminophenyl)acetate as the free base.

Step 4: Salt Formation

  • Dissolve the crude free base in a minimal amount of an anhydrous solvent like diethyl ether or isopropanol.

  • Slowly add a solution of HCl (e.g., 2.0 M in diethyl ether) dropwise with stirring.

  • A precipitate of the hydrochloride salt should form. Continue addition until no further precipitation is observed.

  • Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Applications as a Synthetic Intermediate

The dual functionality of this compound makes it a valuable scaffold. The amine can be readily acylated, alkylated, or used in cyclization reactions, while the ester can be hydrolyzed, reduced, or converted to an amide.

Applications start Methyl 2-(4-aminophenyl)acetate H₂N-Ar-CH₂COOCH₃ H₂N-Ar-CH₂COOCH₃ node_amide Amide Formation (Acylation) start:amine->node_amide node_sulfonamide Sulfonamide Formation start:amine->node_sulfonamide node_alkylation N-Alkylation start:amine->node_alkylation node_hydrolysis node_hydrolysis start:ester->node_hydrolysis node_reduction node_reduction start:ester->node_reduction node_amidation Amidation (Reaction with Amines) start:ester->node_amidation

Caption: Reactivity map showing the synthetic utility of the compound's functional groups.

A notable application is its use as a reference standard for impurities in the synthesis of Vibegron, a β3-adrenergic agonist.[8] In this context, it is designated as the "Vibegron VIB4 impurity," and its presence must be carefully monitored and controlled to meet regulatory standards for the final drug product.[8] This highlights the critical need for well-characterized batches of the compound for analytical method development and validation.

Analytical Quality Control: A Validated HPLC Protocol

To ensure the purity of this compound, a robust analytical method is required. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard approach.

Step-by-Step HPLC Methodology

This protocol provides a starting point for method development.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size. Causality: A C18 column provides excellent hydrophobic retention for aromatic compounds, making it ideal for separating the target analyte from potential impurities.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile. Causality: TFA acts as an ion-pairing agent, improving peak shape for the amine, and maintains an acidic pH to ensure the analyte is in its protonated, more water-soluble form.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm. The free base is known to have UV absorbance in the 250-300 nm range.[8]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B.

This self-validating system ensures that the reported purity is accurate and reproducible, a cornerstone of trustworthiness in both research and GMP environments.

Safety, Handling, and Storage

Proper handling of this chemical is essential to ensure laboratory safety.

GHS Hazard Summary
PictogramSignal WordHazard Statements

Warning H302: Harmful if swallowed.[1][9] H315: Causes skin irritation.[1][9] H319: Causes serious eye irritation.[1][9] H335: May cause respiratory irritation.[1][9]
Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[9]

  • Personal Protective Equipment:

    • Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves before use.[9]

    • Eye Protection: Use safety glasses with side-shields or chemical goggles.[10]

    • Lab Coat: A standard lab coat is required.

  • Emergency Procedures:

    • Skin Contact: Immediately wash off with soap and plenty of water.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][10]

    • Inhalation: Move the person into fresh air.[9][10]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or physician.[9]

Storage Recommendations
  • Store in a tightly closed container in a dry, well-ventilated place.[1]

  • The recommended storage condition is often at room temperature for the stable hydrochloride salt.[1] The free base, being a liquid amine, is more susceptible to oxidation and should be stored at freezer temperatures.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761030, Methyl 2-(4-aminophenyl)acetate. Retrieved from [Link]

  • Veeprho. (n.d.). Methyl 2-(4-aminophenyl)acetate | CAS 39552-81-3. Retrieved from [Link]

  • Unknown. (2019). Safety Data Sheet acc. to OSHA HCS. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44119610, Methyl 2-(3-aminophenyl)acetate hydrochloride. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Methyl 2-(4-aminophenyl)acetate. Retrieved from [Link]

  • MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23635839, Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
  • PubChemLite. (n.d.). Methyl 2-(2-aminophenyl)acetate hydrochloride (C9H11NO2). Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

Sources

An In-Depth Technical Guide to (4-Aminophenyl)acetic Acid Methyl Ester Hydrochloride (CAS 83528-16-9)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Aminophenyl)acetic acid methyl ester hydrochloride, with the CAS number 83528-16-9, is a key chemical intermediate with significant applications in the pharmaceutical industry.[1] This white solid serves as a versatile building block in the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients (APIs). Its structure, featuring a primary aromatic amine, a phenylacetic acid core, and a methyl ester, provides multiple reactive sites for chemical modification. This guide offers a comprehensive overview of the chemical properties, synthesis, analysis, and applications of this compound, with a particular focus on its role in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical intermediate is fundamental to its effective use in synthesis and process development. The key properties of (4-aminophenyl)acetic acid methyl ester hydrochloride are summarized in the table below.

PropertyValueSource
CAS Number 83528-16-9[1][2][3]
Chemical Name (4-Aminophenyl)acetic acid methyl ester hydrochloride[1]
Molecular Formula C9H12ClNO2[1][2]
Molecular Weight 201.65 g/mol [1][2]
Appearance White solid[1]
Boiling Point 311.3°C at 760 mmHg[1]
Flash Point 142.1°C[1]
LogP 2.36750[1]
PSA 52.32000[1]

Synthesis

The most common and straightforward method for the synthesis of (4-aminophenyl)acetic acid methyl ester hydrochloride is the Fischer esterification of 4-aminophenylacetic acid. This acid-catalyzed reaction utilizes an excess of methanol as both a reagent and a solvent to drive the equilibrium towards the ester product.

Experimental Protocol: Fischer Esterification

Objective: To synthesize (4-aminophenyl)acetic acid methyl ester hydrochloride from 4-aminophenylacetic acid.

Materials:

  • 4-Aminophenylacetic acid

  • Methanol (anhydrous)

  • Acetyl chloride or Thionyl chloride

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Drying tube (filled with calcium chloride)

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 4-aminophenylacetic acid in anhydrous methanol.

  • Acid Catalyst Generation: Cool the suspension in an ice bath. Slowly add acetyl chloride or thionyl chloride dropwise to the stirred suspension. This will generate anhydrous HCl in situ, which acts as the catalyst for the esterification.

  • Reaction: Remove the ice bath and attach a reflux condenser fitted with a drying tube. Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Isolation and Purification: The resulting crude solid is the hydrochloride salt of the methyl ester. To purify, triturate the solid with anhydrous diethyl ether, and then collect the product by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any remaining impurities.

  • Drying: Dry the purified white solid under vacuum to obtain (4-aminophenyl)acetic acid methyl ester hydrochloride.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product 4-Aminophenylacetic_Acid 4-Aminophenylacetic Acid Reaction Fischer Esterification (Reflux) 4-Aminophenylacetic_Acid->Reaction Methanol Methanol (Solvent/Reagent) Methanol->Reaction Acid_Catalyst HCl (from Acetyl Chloride) Acid_Catalyst->Reaction Workup Solvent Removal Reaction->Workup Purification Trituration with Ether Workup->Purification Product (4-Aminophenyl)acetic acid methyl ester hydrochloride Purification->Product

Caption: Fischer Esterification of 4-Aminophenylacetic Acid.

Analytical Characterization

Ensuring the purity and identity of (4-aminophenyl)acetic acid methyl ester hydrochloride is crucial for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of (4-aminophenyl)acetic acid methyl ester hydrochloride.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Sample Preparation:

Dissolve a small amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.

HPLC_Workflow Sample_Prep Dissolve Sample in Mobile Phase Injection Inject 10 µL onto HPLC Sample_Prep->Injection Separation C18 Reverse-Phase Column Gradient Elution Injection->Separation Detection UV Detector at 254 nm Separation->Detection Analysis Chromatogram Analysis (Purity Assessment) Detection->Analysis

Caption: HPLC Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the compound. The expected chemical shifts in DMSO-d6 are as follows:

  • ¹H NMR (DMSO-d6):

    • ~10.0 ppm (broad s, 2H): -NH2 protons (as -NH3+ in the hydrochloride salt).

    • ~7.2 ppm (d, 2H): Aromatic protons ortho to the -CH2COOCH3 group.

    • ~6.8 ppm (d, 2H): Aromatic protons ortho to the -NH2 group.

    • 3.6 ppm (s, 3H): Methyl ester protons (-COOCH3).

    • 3.5 ppm (s, 2H): Methylene protons (-CH2-).

  • ¹³C NMR (DMSO-d6):

    • ~172 ppm: Carbonyl carbon (-COO-).

    • ~145 ppm: Aromatic carbon attached to the amino group.

    • ~130 ppm: Aromatic carbons ortho to the -CH2COOCH3 group.

    • ~125 ppm: Aromatic carbon attached to the -CH2COOCH3 group.

    • ~115 ppm: Aromatic carbons ortho to the amino group.

    • ~52 ppm: Methyl ester carbon (-OCH3).

    • ~40 ppm: Methylene carbon (-CH2-).

Applications in Drug Discovery and Development

(4-Aminophenyl)acetic acid methyl ester hydrochloride is a valuable building block for the synthesis of various pharmaceutical agents. Its utility stems from the ability to selectively modify the amino and ester functional groups.

Synthesis of Adenosine and Xanthine Receptor Ligands

The 4-aminophenylacetic acid moiety is a common structural motif in ligands targeting adenosine and xanthine receptors. These receptors are implicated in a wide range of physiological processes, making them attractive targets for drug discovery in areas such as cardiovascular disease, inflammation, and neurodegenerative disorders. The primary amine of the intermediate can be acylated or used in reductive amination to append the molecule to a core scaffold, while the ester can be hydrolyzed to the carboxylic acid for further derivatization or to improve solubility.

Role as a Vibegron-Related Compound

This compound has been identified as a potential impurity or starting material in the synthesis of Vibegron, a selective beta-3 adrenergic receptor agonist used for the treatment of overactive bladder.[4] Its presence as an impurity necessitates sensitive analytical methods for its detection and quantification to ensure the quality and safety of the final drug product.

Development of Antimicrobial Agents

Derivatives of 4-aminophenylacetic acid have shown promising antimicrobial activity. The core structure can be elaborated to create novel compounds that can be screened for their efficacy against various bacterial and fungal strains. The mechanism of action of some phenylacetic acid derivatives involves disruption of the bacterial cell membrane.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (4-aminophenyl)acetic acid methyl ester hydrochloride.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(4-Aminophenyl)acetic acid methyl ester hydrochloride is a versatile and valuable chemical intermediate for the pharmaceutical industry. Its well-defined chemical properties and multiple reactive sites make it an ideal starting material for the synthesis of a diverse range of biologically active molecules. A thorough understanding of its synthesis, analytical characterization, and safe handling is essential for its effective application in drug discovery and development.

References

  • Functionalized Congeners of Adenosine: Preparation of Analogues with High Affinity for A1-Adenosine Receptors - PMC - PubMed Central. (URL: [Link])

  • Vibegron Impurities - SynZeal. (URL: [Link])

  • Xanthine Functionalized Congeners as Potent Ligands at A2-Adenosine Receptors - NIH. (URL: [Link])

  • 4-aminophenyl acetate-Molbase. (URL: [Link])

  • SAFETY DATA SHEET - JMN Specialties, Inc. (URL: [Link])

  • N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis - PMC - NIH. (URL: [Link])

  • 2-[4-[(3-Chloro-4-fluorophenyl)carbamoylamino]phenyl]indole-1-carboxamide - PubChem. (URL: [Link])

  • 5-(5-Fluoro-2-oxo-1,2-dihydroindol-3-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (2-diethylaminoethyl)amide | C22H27FN4O2 | CID 3086686 - PubChem. (URL: [Link])

  • N-[3-[(5S)-3-amino-2,5-dimethyl-1,1-dioxo-6,7-dihydro-2H-1,4-thiazepin-5-yl]-4-fluorophenyl]-4-chloropyrazolidine-3-carboxamide - PubChem. (URL: [Link])

  • MIL-DTL-83528 - Military Specification - Defense Logistics Agency (DLA). (URL: [Link])

  • MIL-G-83528 Information - Atlantic Gasket. (URL: [Link])

  • 4-aminophenyl acetic acid, 1197-55-3 - The Good Scents Company. (URL: [Link])

  • A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. (URL: [Link])

  • (R)-Amino-(4-Hydroxyphenyl)Acetic Acid Methyl Ester Hydrochloride - MySkinRecipes. (URL: [Link])

  • Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity - CORE. (URL: [Link])

  • 4-Aminophenylacetic acid | C8H9NO2 | CID 14533 - PubChem. (URL: [Link])

  • Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. (URL: [Link])

  • CN103224437A - Amino acid methyl ester hydrochloride preparation - Google P
  • Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists - PubMed. (URL: [Link])

  • A Functionalized Congener Approach to Adenosine Receptor Antagonists: Amino Acid Conjugates of 1,3-Dipropylxanthine - PubMed Central. (URL: [Link])

  • Preparation, properties, reactions, and adenosine receptor affinities of sulfophenylxanthine nitrophenyl esters: toward the development of sulfonic acid prodrugs with peroral bioavailability - PubMed. (URL: [Link])

  • [3H]xanthine amine congener of 1,3-dipropyl-8-phenylxanthine: an antagonist radioligand for adenosine receptors - PubMed. (URL: [Link])

Sources

An In-Depth Technical Guide to the Spectroscopic Data of Methyl 2-(4-aminophenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-(4-aminophenyl)acetate is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its hydrochloride salt is often the preferred form for handling, storage, and formulation due to its increased stability and solubility in aqueous media. A thorough understanding of the spectroscopic characteristics of Methyl 2-(4-aminophenyl)acetate hydrochloride is paramount for researchers, scientists, and drug development professionals to ensure identity, purity, and quality control throughout the research and development pipeline.

This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of the observed spectral features, with a particular focus on the impact of protonation on the spectroscopic signature of the parent molecule. This guide is designed to be a practical resource, offering not only data but also insights into the interpretation and application of this crucial analytical information.

Molecular Structure and Key Spectroscopic Features

The conversion of the free base, Methyl 2-(4-aminophenyl)acetate, to its hydrochloride salt involves the protonation of the primary amino group. This modification has a profound effect on the electronic environment of the entire molecule, leading to predictable and interpretable changes in its spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The protonation of the amino group to an ammonium salt induces significant changes in the chemical shifts of nearby protons and carbons, providing a clear diagnostic marker for the salt formation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons, the benzylic methylene protons, the methyl ester protons, and the ammonium protons. The primary influence of protonation is the electron-withdrawing effect of the -NH₃⁺ group, which deshields the protons on the aromatic ring.

Table 1: Comparison of ¹H NMR Data for Methyl 2-(4-aminophenyl)acetate (Free Base) and its Hydrochloride Salt (Predicted).

ProtonsFree Base (ppm)Hydrochloride Salt (Predicted, ppm)MultiplicityIntegration
Aromatic (ortho to -CH₂COOCH₃)~7.10~7.30Doublet2H
Aromatic (ortho to -NH₂)~6.65~7.20Doublet2H
Methylene (-CH₂)~3.50~3.65Singlet2H
Methyl (-OCH₃)~3.60~3.70Singlet3H
Amine/Ammonium (-NH₂/-NH₃⁺)~3.7 (broad)>10.0 (broad)Broad Singlet2H / 3H

Interpretation:

  • Aromatic Protons: In the free base, the electron-donating amino group shields the aromatic protons, resulting in upfield chemical shifts. Upon protonation, the -NH₃⁺ group becomes strongly electron-withdrawing, causing a significant downfield shift of all aromatic protons. The two sets of doublets, characteristic of a 1,4-disubstituted benzene ring, are preserved.

  • Methylene and Methyl Protons: A slight downfield shift is also anticipated for the benzylic methylene and methyl ester protons due to the overall increased electron-withdrawing nature of the substituted phenyl ring.

  • Ammonium Protons: The protons of the free amino group often appear as a broad signal that can exchange with residual water in the solvent. In the hydrochloride salt, the ammonium protons are significantly deshielded and typically appear as a broad signal at a much lower field (>10 ppm), although their observation can be solvent-dependent.

¹³C NMR Spectroscopy

The effect of protonation is also clearly evident in the ¹³C NMR spectrum. The carbons of the aromatic ring are particularly sensitive to the electronic changes upon salt formation.

Table 2: Comparison of ¹³C NMR Data for Methyl 2-(4-aminophenyl)acetate (Free Base) and its Hydrochloride Salt (Predicted).

CarbonFree Base (ppm)Hydrochloride Salt (Predicted, ppm)
Carbonyl (C=O)~172~171
Aromatic (C-NH₂)~145~138
Aromatic (C-CH₂)~125~135
Aromatic (CH, ortho to -CH₂)~130~131
Aromatic (CH, ortho to -NH₂)~115~122
Methylene (-CH₂)~40~41
Methyl (-OCH₃)~52~53

Interpretation:

  • Aromatic Carbons: The most significant changes are observed for the aromatic carbons. The carbon atom directly attached to the nitrogen (ipso-carbon) experiences a notable upfield shift upon protonation, a phenomenon that has been well-documented for anilines.[1] Conversely, the other aromatic carbons, particularly the para-carbon, undergo a downfield shift due to the increased inductive electron withdrawal.

  • Aliphatic Carbons: The carbonyl, methylene, and methyl carbons are less affected, showing only minor downfield shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups. The transformation of a primary amine to an ammonium salt results in a distinct and readily identifiable change in the IR spectrum.

Table 3: Key IR Absorptions for this compound.

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch (Ammonium)3200-2800Broad, strong absorption, often with multiple sub-peaks.
C-H Stretch (Aromatic)3100-3000Medium to weak, sharp peaks.
C-H Stretch (Aliphatic)3000-2850Medium, sharp peaks.
C=O Stretch (Ester)~1740Strong, sharp absorption.
N-H Bend (Ammonium)~1600 & ~1500Medium to strong, sharp "ammonium bands".
C=C Stretch (Aromatic)1600-1450Medium, sharp peaks.
C-N Stretch~1300Medium absorption.

Interpretation:

The hallmark of the hydrochloride salt in the IR spectrum is the appearance of a broad and intense absorption band in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of the ammonium group (-NH₃⁺). This broad feature often obscures the C-H stretching vibrations. Additionally, the characteristic N-H bending vibrations of the primary amine (around 1620 cm⁻¹ and a broad band around 800 cm⁻¹) are replaced by the distinct ammonium bending bands around 1600 cm⁻¹ and 1500 cm⁻¹. The strong ester carbonyl (C=O) stretch remains a prominent feature at approximately 1740 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry of hydrochloride salts of amines, particularly with soft ionization techniques like electrospray ionization (ESI), typically provides the mass of the free base. The non-covalent interaction with the chloride ion is usually disrupted during the ionization process.

  • Expected Molecular Ion: In positive ion mode ESI-MS, the expected base peak would correspond to the protonated molecule of the free base, [M+H]⁺, at an m/z of 166.08.

  • Fragmentation Pattern: The fragmentation of the molecular ion would likely proceed through pathways characteristic of the free base. Key fragmentation could involve the loss of the methoxycarbonyl group (-•COOCH₃) to give a fragment at m/z 107, or the loss of the entire methoxyacetate radical to yield the anilinium ion at m/z 93.

fragmentation_pathway parent [M+H]⁺ m/z = 166 frag1 Loss of •COOCH₃ m/z = 107 parent->frag1 - 59 Da frag2 Loss of •CH₂COOCH₃ m/z = 93 parent->frag2 - 73 Da

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocols

Sample Preparation for Spectroscopic Analysis

For optimal results, it is crucial to use high-purity solvents and handle the compound in a controlled environment to minimize moisture absorption, as this compound is hygroscopic.

For NMR Spectroscopy:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often preferred as it is less likely to exchange with the ammonium protons, allowing for their observation.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

For IR Spectroscopy:

  • Prepare a potassium bromide (KBr) pellet by intimately mixing a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder in an agate mortar and pestle.

  • Press the mixture into a transparent pellet using a hydraulic press.

  • Alternatively, for a mull, grind a small amount of the sample with a drop of Nujol or Fluorolube.

  • Acquire the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

For Mass Spectrometry (ESI-MS):

  • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

  • A small amount of formic acid may be added to the solvent to promote protonation if needed, although the pre-formed salt should ionize readily.

  • Infuse the solution directly into the mass spectrometer or inject it through an LC system.

  • Acquire the mass spectrum in positive ion mode.

experimental_workflow start Weigh Sample dissolve Dissolve in Appropriate Solvent start->dissolve nmr Transfer to NMR Tube dissolve->nmr NMR ir Prepare KBr Pellet or Mull dissolve->ir IR ms Prepare Dilute Solution dissolve->ms MS acquire_nmr Acquire NMR Spectra nmr->acquire_nmr acquire_ir Acquire IR Spectrum ir->acquire_ir acquire_ms Acquire Mass Spectrum ms->acquire_ms end Data Analysis acquire_nmr->end acquire_ir->end acquire_ms->end

Caption: General experimental workflow for spectroscopic analysis.

Conclusion

The spectroscopic characterization of this compound is a clear-cut process when the fundamental principles of spectroscopy are applied. The protonation of the amino group provides a distinct set of changes in the NMR and IR spectra, which serve as reliable indicators of the salt's formation and purity. This guide provides the essential data and interpretive knowledge for scientists to confidently utilize these spectroscopic techniques in their research and development endeavors, ensuring the quality and integrity of this important chemical intermediate.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • PubChem. (n.d.). Methyl 2-(4-aminophenyl)acetate. National Center for Biotechnology Information. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag. [Link]

  • NIST Chemistry WebBook. (n.d.). Aniline hydrochloride. National Institute of Standards and Technology. [Link]

  • SpectraBase. (n.d.). Aniline hydrochloride. Wiley-VCH GmbH. [Link]

  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • Canadian Science Publishing. (1964). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Canadian Journal of Chemistry. [Link]

Sources

An In-depth Technical Guide to Methyl 2-(4-aminophenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the chemical properties, synthesis, analysis, and application of Methyl 2-(4-aminophenyl)acetate hydrochloride. The structure of this guide is designed to provide a logical and in-depth exploration of the compound, moving from fundamental characteristics to practical applications.

Introduction

This compound is the hydrochloride salt of the methyl ester of 4-aminophenylacetic acid. Its structure, featuring a primary aromatic amine, a benzene ring, and a methyl ester functional group, makes it a versatile and valuable building block in organic synthesis. It is particularly noted as a key intermediate in the synthesis of various pharmaceutical compounds, including dopamine receptor ligands[1]. This guide provides the foundational knowledge required for its effective use in a laboratory setting, emphasizing the rationale behind analytical and synthetic procedures.

Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's structure and properties is the bedrock of its application in research.

Chemical Structure

The molecule consists of a 4-substituted benzene ring. At position 1, there is an amino group which, in the hydrochloride salt form, is protonated to form an ammonium chloride salt. At position 4, an acetic acid methyl ester group is attached.

Caption: Chemical structure of this compound.

Physicochemical Data

The key properties of Methyl 2-(4-aminophenyl)acetate and its hydrochloride salt are summarized below. The hydrochloride form generally exhibits higher solubility in aqueous media and a higher melting point compared to the free base due to its ionic nature.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source(s)
CAS Number 39552-81-383528-16-9[2]
Molecular Formula C₉H₁₁NO₂C₉H₁₂ClNO₂[3][4]
Molecular Weight 165.19 g/mol 201.65 g/mol [3]
IUPAC Name methyl 2-(4-aminophenyl)acetateThis compound[3]
Physical Form Yellow to Brown Liquid / SolidSolid / Powder[5][6]
Melting Point Not specified190-196 °C
Storage Conditions Freezer, under -20°C, inert atmosphereInert atmosphere, room temperature[2][4]
SMILES COC(=O)CC1=CC=C(C=C1)NO=C(OC)CC1=CC=C(CN)C=C1.[H]Cl[3][4]
InChI Key TVIVLENJTXGRAM-UHFFFAOYSA-NNot specified[3][5]

Part 2: Structural Elucidation via Spectroscopy

Characterization and purity assessment are critical. The following spectroscopic methods are routinely employed. The data provided is based on the free base, with annotations on the expected changes for the hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the carbon-hydrogen framework.

  • ¹H NMR: In a typical ¹H NMR spectrum of the free base (Methyl 2-(4-aminophenyl)acetate), one would expect to see:

    • A singlet around 3.6-3.7 ppm for the methyl ester protons (-OCH₃).

    • A singlet around 3.5 ppm for the benzylic protons (-CH₂-).

    • Two doublets in the aromatic region (approx. 6.6-7.1 ppm), characteristic of a 1,4-disubstituted benzene ring.

    • A broad singlet for the amine protons (-NH₂), the chemical shift of which is concentration and solvent dependent.

    • For the hydrochloride salt: The amine protons (-NH₃⁺) will be significantly deshielded, appearing further downfield as a broad peak, and the aromatic protons adjacent to this group will also experience a downfield shift due to the electron-withdrawing effect of the ammonium group.

  • ¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton:

    • The ester carbonyl carbon (~172 ppm).

    • Aromatic carbons (four signals, ~115-145 ppm).

    • The methyl ester carbon (~52 ppm).

    • The benzylic carbon (~40 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • N-H Stretching: For the free base, two sharp peaks are typically observed in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine. For the hydrochloride salt, this is replaced by a very broad and strong band from 2500-3200 cm⁻¹, characteristic of an ammonium salt (R-NH₃⁺).

  • C=O Stretching: A strong, sharp absorption band around 1730-1750 cm⁻¹ indicates the presence of the ester carbonyl group.

  • C-N Stretching: Found in the 1250-1350 cm⁻¹ region.

  • Aromatic C=C Stretching: Peaks in the 1500-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern. For the free base, the molecular ion peak (M⁺) would be observed at m/z = 165.[3] A common fragmentation pattern involves the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).

Part 3: Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process, often starting from a nitro-substituted precursor. The causality for this choice is safety and reagent availability; 4-nitrophenylacetic acid is a common starting material.

Synthetic Workflow

A reliable method involves the esterification of 4-nitrophenylacetic acid, followed by the selective reduction of the nitro group, and finally, salt formation.

synthesis_workflow start Methyl 2-(4-nitrophenyl)acetate step1 Reduction of Nitro Group start->step1 intermediate Methyl 2-(4-aminophenyl)acetate (Free Base) step1->intermediate e.g., Fe/NH₄Cl or H₂/Pd-C step2 Salt Formation intermediate->step2 product Methyl 2-(4-aminophenyl)acetate HCl (Final Product) step2->product HCl in Ether or IPA

Caption: General synthetic workflow for this compound.

Experimental Protocol: Reduction and Salt Formation

This protocol is a representative example based on common laboratory procedures for nitro group reduction and salt formation.[7]

  • Reduction of Methyl 2-(4-nitrophenyl)acetate:

    • To a stirred solution of Methyl 2-(4-nitrophenyl)acetate (1 equivalent) in a suitable solvent (e.g., ethanol or ethyl acetate), add a reducing agent. A common and effective system is iron powder (Fe) and ammonium chloride (NH₄Cl) in a water/ethanol mixture, which is safer and more cost-effective than catalytic hydrogenation for many applications.

    • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude Methyl 2-(4-aminophenyl)acetate free base.

  • Purification and Salt Formation:

    • The crude product can be purified by column chromatography on silica gel if necessary.

    • Dissolve the purified free base in a minimal amount of a suitable solvent, such as isopropanol (IPA) or diethyl ether.

    • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold solvent (diethyl ether), and dry under vacuum to yield pure this compound.

Part 4: Applications in Drug Development

The primary utility of this compound is as a scaffold or intermediate in medicinal chemistry. Its bifunctional nature (an amine for amide bond formation or alkylation, and an ester for hydrolysis or amidation) allows for diverse synthetic transformations.

Intermediate for Dopamine Receptor Ligands

Several patents and research articles describe the use of related structures in the synthesis of compounds that target dopamine receptors.[1] These receptors are crucial in the central nervous system, and their modulation is a key strategy for treating neurological and psychiatric disorders. For example, derivatives of 2-(4-aminocyclohexyl)-ethyl acetate, which can be synthesized from 4-nitrophenylacetic acid precursors, are key intermediates for drugs like Cariprazine, an antipsychotic.[1]

application_logic start Methyl 2-(4-aminophenyl)acetate HCl step1 Amide Coupling or Reductive Amination (Utilizing the Amine Group) start->step1 intermediate Elaborated Intermediate step1->intermediate step2 Further Modifications (e.g., Ester Hydrolysis/Amidation) intermediate->step2 product Active Pharmaceutical Ingredient (API) e.g., Dopamine Receptor Modulator step2->product

Caption: Logical flow of using the title compound as a synthetic intermediate.

Part 5: Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a laboratory setting.

Hazard Identification

Based on available safety data sheets for similar compounds, this compound is expected to be associated with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions

The following precautionary statements should be observed:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P405: Store locked up.[8]

Storage and Handling
  • Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool place.[9] For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.

  • Handling: Handle only in a chemical fume hood. Avoid formation of dust and aerosols. Take precautionary measures against static discharge.

Conclusion

This compound is a foundational building block for advanced organic synthesis, particularly in the realm of pharmaceutical development. Its well-defined structure, predictable reactivity, and established synthetic routes make it a reliable intermediate. This guide has provided a comprehensive overview of its properties, characterization, synthesis, and safe handling, equipping researchers with the necessary knowledge to incorporate this valuable compound into their research and development workflows.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2761030, Methyl 2-(4-aminophenyl)acetate. [Link]

  • University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Pharmaffiliates. 4-Aminophenyl Acetate | 13871-68-6. [Link]

  • Al-Wahaibi, L. H., et al. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate.... MDPI. [Link]

  • Google Patents. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)
  • NIST. 4-Methyl-2-pentyl acetate. NIST WebBook. [Link]

  • PubMed. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. [Link]

Sources

"physical and chemical properties of Methyl 2-(4-aminophenyl)acetate hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-(4-aminophenyl)acetate hydrochloride (CAS No. 83528-16-9), a key intermediate in pharmaceutical and organic synthesis. This document synthesizes available data to offer insights into its characterization, handling, and potential applications, adhering to the principles of scientific accuracy and practical utility.

Introduction and Structural Elucidation

This compound is the hydrochloride salt of the methyl ester of 4-aminophenylacetic acid. The presence of a primary aromatic amine, a methyl ester, and the hydrochloride salt functionality makes it a versatile building block for the synthesis of more complex molecules, particularly in the realm of bioactive compounds.[1][2][3][4] The protonation of the amino group to form the hydrochloride salt significantly influences its physical properties, such as solubility and melting point, compared to its free base form, Methyl 2-(4-aminophenyl)acetate (CAS No. 39552-81-3).

Molecular Structure:

Synthesis_Workflow start 4-Nitrophenylacetic Acid step1 Esterification (e.g., MeOH, H₂SO₄) start->step1 intermediate Methyl 2-(4-nitrophenyl)acetate step1->intermediate step2 Reduction (e.g., H₂, Pd/C or SnCl₂/HCl) intermediate->step2 product Methyl 2-(4-aminophenyl)acetate Hydrochloride step2->product

Caption: General synthetic workflow for this compound.

Experimental Protocol: A Plausible Synthesis

  • Esterification: 4-Nitrophenylacetic acid is dissolved in methanol, and a catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is refluxed for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure, and the residue is worked up to yield Methyl 2-(4-nitrophenyl)acetate.

  • Reduction and Salt Formation: The resulting methyl 2-(4-nitrophenyl)acetate is dissolved in a suitable solvent like ethanol or ethyl acetate. A catalyst, such as palladium on carbon (Pd/C), is added, and the mixture is subjected to hydrogenation. Alternatively, a chemical reducing agent like tin(II) chloride in the presence of hydrochloric acid can be used. [5]If catalytic hydrogenation is used, after the reduction is complete, the catalyst is filtered off, and concentrated hydrochloric acid is added to the filtrate to precipitate the hydrochloride salt. The product is then collected by filtration, washed with a cold solvent, and dried.

Reactivity and Stability
  • Stability: The compound should be stored in a cool, dry place, sealed from moisture and light. [6]As a hydrochloride salt, it is generally more stable to oxidation than its free base counterpart. However, prolonged exposure to light and air can lead to degradation, often indicated by a change in color.

  • Reactivity: The primary amine group is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization. The ester group is susceptible to hydrolysis under acidic or basic conditions. These reactive sites make it a valuable intermediate for introducing the 4-aminophenylacetyl moiety into larger molecules.

Applications in Drug Development and Research

This compound serves as a crucial building block in the synthesis of a variety of bioactive molecules and active pharmaceutical ingredients (APIs). [2][3][4]Its bifunctional nature allows for diverse chemical modifications.

  • Scaffold for Bioactive Molecules: The 4-aminophenylacetic acid core is present in various compounds with demonstrated biological activity. This intermediate provides a convenient starting point for the synthesis of derivatives for screening in drug discovery programs.

  • Synthesis of Heterocyclic Compounds: The primary amine can be used as a nucleophile in condensation reactions to form various heterocyclic systems, which are prevalent in medicinal chemistry.

  • Peptidomimetic Research: The aminophenylacetic acid structure can be incorporated into peptide-like molecules to study protein-protein interactions or to develop enzyme inhibitors.

Safety and Handling

This compound is classified as hazardous. [7]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Use in a well-ventilated area.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid breathing dust.

    • In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in pharmaceutical research and development. This guide has provided a detailed overview of its known physical and chemical properties, drawing from available data and established chemical principles. While there are gaps in the publicly available experimental data, the information presented here offers a solid foundation for researchers and scientists working with this compound. As with any chemical, proper handling and safety precautions are paramount.

References

  • National Center for Biotechnology Information. (n.d.). Methyl 2-(4-aminophenyl)acetate. PubChem. Retrieved January 17, 2026, from [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Retrieved January 17, 2026, from [Link]

  • Preparation method of 4-aminophenylacetic acid medicine intermediate. (n.d.). Google Patents.
  • 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (n.d.). Compound Interest. Retrieved January 17, 2026, from [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis. Retrieved January 17, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). EPFL. Retrieved January 17, 2026, from [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved January 17, 2026, from [Link]

  • Detailed fragmentation patterns of the main fragment ions in positive... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved January 17, 2026, from [Link]

  • Hirshfeld and AIM Analysis of the Methylone Hydrochloride Crystal Structure and Its Impact on the IR Spectrum Combined with DFT Study. (2023). MDPI. Retrieved January 17, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 17, 2026, from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 17, 2026, from [Link]

  • 13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules?. (n.d.). ChemRxiv. Retrieved January 17, 2026, from [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023). YouTube. Retrieved January 17, 2026, from [Link]

  • The infrared spectra of secondary amines and their salts. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. (2024). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 13871-68-6 | Product Name : 4-Aminophenyl Acetate. Retrieved January 17, 2026, from [Link]

Sources

"Methyl 2-(4-aminophenyl)acetate hydrochloride molecular weight"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-(4-aminophenyl)acetate Hydrochloride

Executive Summary

This compound is a pivotal chemical intermediate, distinguished by its bifunctional nature, possessing both a primary aromatic amine and a methyl ester. This structure makes it a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its hydrochloride salt form enhances stability and improves handling characteristics compared to the free base. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its fundamental physicochemical properties, a validated synthesis and purification strategy, robust analytical characterization methods, key applications in chemical synthesis, and essential safety protocols. The insights herein are grounded in established chemical principles to provide a self-validating framework for its effective utilization in a laboratory setting.

Core Physicochemical Properties and Identification

The hydrochloride salt of Methyl 2-(4-aminophenyl)acetate is the most commonly supplied form for laboratory use, offering superior stability and shelf-life over the free amine. It is crucial to use the correct molecular weight for stoichiometric calculations, which differs significantly from its free base form.

Table 1: Key Physicochemical Identifiers

PropertyValueSource(s)
IUPAC Name methyl 2-(4-aminophenyl)acetate;hydrochloride[1]
Molecular Formula C₉H₁₂ClNO₂[1]
Molecular Weight 201.65 g/mol [1][2]
CAS Number 83528-16-9[2][3]
Appearance Yellow to Brown Liquid (Free Base)[4]
Melting Point 190-196 °C[2]
Free Base MW 165.19 g/mol [5][6]
Free Base CAS 39552-81-3[4][6][7]

The primary difference lies in the protonation of the aniline nitrogen by hydrochloric acid. This ionic character increases the compound's melting point and solubility in polar solvents while protecting the amine from oxidative degradation.

Synthesis and Purification Strategy

The synthesis of this compound is most efficiently achieved through a two-step process starting from 4-nitrophenylacetic acid. This pathway is favored due to the commercial availability of the starting material and the high-yielding nature of the reactions. The core logic involves first protecting the carboxylic acid as a methyl ester, followed by the selective reduction of the nitro group.

G cluster_synthesis Synthetic Pathway A 4-Nitrophenylacetic Acid B Methyl 2-(4-nitrophenyl)acetate A->B Esterification (MeOH, H₂SO₄) C Methyl 2-(4-aminophenyl)acetate (Free Base) B->C Nitro Reduction (Fe, NH₄Cl) D Methyl 2-(4-aminophenyl)acetate HCl (Final Product) C->D Salt Formation (HCl in Ether)

Caption: Proposed high-yield synthetic workflow.

Experimental Protocol: Synthesis

This protocol is designed as a self-validating system. The success of each step can be readily confirmed by thin-layer chromatography (TLC) before proceeding to the next.

Part A: Esterification of 4-Nitrophenylacetic Acid

  • Rationale: Fischer esterification is a classic, cost-effective method for this transformation. Using methanol as both solvent and reagent, driven by a catalytic amount of strong acid, ensures high conversion.

  • Suspend 4-nitrophenylacetic acid (1.0 eq) in methanol (10 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (0.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and reduce the volume of methanol by approximately 75% using a rotary evaporator.

  • Pour the concentrated mixture into ice-cold water and extract with ethyl acetate (3x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 2-(4-nitrophenyl)acetate.

Part B: Reduction of the Nitro Group

  • Rationale: The use of iron powder with ammonium chloride in an aqueous/alcoholic solvent system provides a mild and selective reduction of the aromatic nitro group without affecting the ester functionality. This method is safer and more environmentally benign than high-pressure hydrogenation or using reagents like tin(II) chloride. The synthesis of a related compound, ethyl-2-(4-aminophenoxy)acetate, successfully employs this Fe/NH₄Cl system[8].

  • Dissolve the crude Methyl 2-(4-nitrophenyl)acetate (1.0 eq) from the previous step in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add ammonium chloride (1.2 eq) and iron powder (3.0-4.0 eq).

  • Heat the mixture to reflux and stir vigorously for 2-3 hours. Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture and filter it through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate. The combined organic layers contain the free base, Methyl 2-(4-aminophenyl)acetate.

Part C: Hydrochloride Salt Formation and Purification

  • Rationale: Conversion to the hydrochloride salt facilitates purification by recrystallization and ensures long-term stability.

  • Dry the organic extract from the previous step over anhydrous sodium sulfate, filter, and concentrate.

  • Dissolve the crude free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in diethyl ether (commercially available, typically 2M) dropwise with stirring until precipitation is complete.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to yield pure this compound. Dry the final product under vacuum.

Analytical Characterization

A multi-pronged analytical approach is essential to confirm the identity, purity, and structural integrity of the synthesized compound. High-performance liquid chromatography (HPLC) is the gold standard for purity assessment, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide definitive structural confirmation.

G cluster_analysis Analytical Workflow A Synthesized Product B HPLC-UV Analysis A->B D ¹H NMR & ¹³C NMR A->D E Mass Spectrometry (LC-MS) A->E C Purity Assay (>98%) B->C F Structural Confirmation D->F E->F

Caption: Standard workflow for analytical validation.

Protocol: Purity Determination by HPLC-UV
  • System Preparation: Use a C18 reverse-phase column.

  • Mobile Phase: Prepare a gradient system.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient Program: A typical gradient would be 5% to 95% Solvent B over 15 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.

  • Sample Preparation: Dissolve a small amount of the hydrochloride salt in a 50:50 mixture of water:acetonitrile to a concentration of ~1 mg/mL.

  • Injection: Inject 5-10 µL onto the column.

  • Detection: Monitor the elution profile using a UV detector at 254 nm.

  • Analysis: The purity is determined by calculating the area percentage of the main product peak relative to the total peak area.

Expected Spectroscopic Data

The following table summarizes the key spectral data expected for the final product, which serves as a benchmark for structural verification.

Table 2: Summary of Expected Analytical Data

TechniqueExpected Result
¹H NMR Peaks corresponding to aromatic protons (two doublets), a singlet for the benzylic CH₂, a singlet for the methyl ester CH₃, and a broad singlet for the ammonium (-NH₃⁺) protons.
¹³C NMR Signals for the ester carbonyl carbon (~170 ppm), aromatic carbons (4 distinct signals), the benzylic carbon, and the methyl ester carbon. The PubChem entry for the free base confirms the presence of these signals[5].
Mass Spec (ESI+) The primary ion observed will be the molecular ion of the free base [M+H]⁺. Expected m/z: 166.08, corresponding to the protonated form of C₉H₁₁NO₂.

Applications in Research and Drug Development

The utility of this compound stems from its two chemically distinct reactive sites: the primary aromatic amine and the methyl ester. This allows for its use as a versatile scaffold in combinatorial chemistry and targeted synthesis. The introduction of methyl groups into molecules is a well-established strategy in drug design to modulate physicochemical and pharmacokinetic properties[9][10].

G cluster_reactivity Chemical Reactivity & Applications center Methyl 2-(4-aminophenyl)acetate A Amide Bond Formation (Coupling with R-COOH) center->A -NH₂ group B N-Alkylation / N-Arylation (Reaction with R-X) center->B -NH₂ group C Diazotization -> Sandmeyer Reaction (Conversion of -NH₂ to -Cl, -Br, -CN) center->C -NH₂ group D Ester Hydrolysis -> Carboxylic Acid center->D -COOCH₃ group

Caption: Key reaction pathways for synthetic diversification.

A primary application is in the synthesis of amide derivatives, a common motif in pharmacologically active compounds. For instance, the related intermediate, trans-2-(4-aminocyclohexyl)-ethyl acetate, is crucial for preparing dopamine receptor ligands like Cariprazine[11].

Protocol: Synthesis of an Amide Derivative

This protocol details a standard amide coupling reaction, a foundational step in many drug discovery campaigns.

  • Rationale: The use of EDC (a water-soluble carbodiimide) and HOBt is a standard, high-efficiency method for forming amide bonds. It proceeds through an activated ester intermediate that is less prone to side reactions and racemization.

  • In a round-bottom flask, dissolve a carboxylic acid of interest (1.0 eq) and this compound (1.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the hydrochloride salt and the acid formed during the reaction.

  • Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude amide product by column chromatography on silica gel or by recrystallization.

Safety, Handling, and Storage

Proper handling of this compound is critical to ensure laboratory safety. The compound is classified with several hazards that necessitate specific precautions.

Table 3: GHS Hazard and Safety Information

CategoryCodeDescriptionSource(s)
Hazard Statements H302Harmful if swallowed.[1]
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H335May cause respiratory irritation.[1]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[12]
P280Wear protective gloves/protective clothing/eye protection/face protection.[12]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P405Store locked up.[12]
Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[12].

  • Storage: Store the container tightly closed in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. The "Store locked up" recommendation suggests keeping it in a secure, designated area[12].

  • Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and transfer it to an airtight container for disposal. Avoid generating dust.

Conclusion

This compound is a high-value synthetic intermediate with well-defined physicochemical properties and predictable reactivity. Its stable salt form, coupled with a straightforward and scalable synthetic route, makes it an accessible building block for researchers. The dual functionality of the molecule provides a platform for extensive chemical modification, rendering it particularly useful in the construction of compound libraries for drug discovery and the development of novel materials. Adherence to the analytical and safety protocols outlined in this guide will enable scientists and developers to leverage the full potential of this versatile chemical compound safely and effectively.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2761030, Methyl 2-(4-aminophenyl)acetate. Retrieved from [Link].

  • Material Safety Data Sheet. (2019, March 25). Methyl Acetate.
  • Japan Environment Agency. (n.d.). III Analytical Methods. Retrieved from a source detailing analytical chemistry methods.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44119610, Methyl 2-(3-aminophenyl)acetate hydrochloride. Retrieved from [Link].

  • Al-Wahaibi, L. H., et al. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 26(15), 4485. Retrieved from [Link].

  • Yao, Y., & Wang, Y. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. Retrieved from [Link].

  • Google Patents. (n.d.). CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Manual of Analytical Methods: Methyl Acetate. Retrieved from [Link].

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from a general chemical supplier website.
  • Sun, S., & Fu, J. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Bioorganic & Medicinal Chemistry Letters, 28(20), 3283-3289. Retrieved from [Link].

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of Methyl 2-(4-aminophenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Aminophenylacetate Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of core molecular scaffolds is a critical determinant of success in drug discovery. The aminophenylacetate framework represents a privileged scaffold, a recurring structural motif found in a multitude of biologically active compounds. Its inherent features—a reactive primary amine for diverse functionalization, a phenyl ring for aromatic interactions, and an ester group amenable to hydrolysis or amide bond formation—provide a versatile platform for the synthesis of compound libraries with broad therapeutic potential. Methyl 2-(4-aminophenyl)acetate hydrochloride, as a stable salt of a key intermediate, serves as an ideal starting point for the exploration of this chemical space. This guide provides an in-depth technical overview of its synthesis, characterization, and potential research applications, with a primary focus on its role in the development of novel therapeutics for metabolic diseases, and explorations into oncology and neurodegenerative disorders.

Chemical Profile and Physicochemical Properties

A thorough understanding of the physicochemical properties of a lead compound is fundamental to its development. The hydrochloride salt of Methyl 2-(4-aminophenyl)acetate ensures improved stability and solubility in aqueous media, facilitating its use in biological assays.

PropertyValueSource
Molecular Formula C₉H₁₂ClNO₂
Molecular Weight 201.65 g/mol
CAS Number 83528-16-9
Appearance Off-white to light yellow crystalline powder[Generic supplier data]
Solubility Soluble in water, methanol, and DMSO[Generic supplier data]

Synthesis and Characterization: A Validated Workflow

The reliable synthesis and rigorous characterization of this compound are paramount for reproducible research. The following workflow outlines a standard, validated procedure.

Synthesis Workflow Diagram

Synthesis_Workflow Start Methyl 2-(4-nitrophenyl)acetate Reduction Catalytic Hydrogenation (Pd/C, H2, Methanol) Start->Reduction Step 1 Filtration Filtration and Concentration Reduction->Filtration Step 2 Salt_Formation Acidification (HCl in Dioxane) Filtration->Salt_Formation Step 3 Isolation Precipitation and Filtration Salt_Formation->Isolation Step 4 Final_Product Methyl 2-(4-aminophenyl)acetate Hydrochloride Isolation->Final_Product Step 5

Caption: A generalized workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol describes the reduction of the nitro-precursor followed by salt formation.

Materials:

  • Methyl 2-(4-nitrophenyl)acetate[1][2][3]

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (anhydrous)

  • Hydrogen gas (H₂)

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether (anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • Reduction of the Nitro Group:

    • In a flask equipped with a magnetic stir bar, dissolve Methyl 2-(4-nitrophenyl)acetate (1.0 eq) in anhydrous methanol under an inert atmosphere (Argon or Nitrogen).

    • Carefully add 10% Pd/C (typically 5-10 mol%).

    • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

    • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude Methyl 2-(4-aminophenyl)acetate as an oil or solid.

  • Hydrochloride Salt Formation:

    • Dissolve the crude Methyl 2-(4-aminophenyl)acetate in a minimal amount of anhydrous diethyl ether.

    • Slowly add a solution of 4M HCl in 1,4-dioxane (1.1 eq) dropwise with stirring.

    • A precipitate will form. Continue stirring for 30 minutes at room temperature.

    • Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: [4][5]

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~10.3 (br s, 3H, -NH₃⁺), 7.2-7.4 (m, 4H, Ar-H), 3.7 (s, 2H, -CH₂-), 3.6 (s, 3H, -OCH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ (ppm) ~171.0 (C=O), 138.0 (Ar-C), 130.0 (Ar-CH), 120.0 (Ar-CH), 118.0 (Ar-C), 52.0 (-OCH₃), 40.0 (-CH₂-).

2. Mass Spectrometry (MS): [6][7]

  • Electrospray Ionization (ESI-MS): Calculated for C₉H₁₁NO₂ [M+H]⁺: 166.0863; Found: 166.0865.

3. High-Performance Liquid Chromatography (HPLC):

  • Purity is typically assessed using a C18 reverse-phase column with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA). A purity of >95% is generally required for biological studies.

Core Application: Modulation of Farnesoid X Receptor (FXR) for Metabolic Diseases

A significant area of research for aminophenylacetate derivatives is in the modulation of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in bile acid, lipid, and glucose homeostasis.[8]

FXR Signaling Pathway

FXR_Pathway cluster_ligand Ligand Binding cluster_receptor Nuclear Receptor Activation cluster_gene_expression Target Gene Regulation cluster_physiological_effects Physiological Outcomes Ligand FXR Agonist (e.g., Aminophenylacetate Derivative) FXR FXR Ligand->FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) on DNA FXR_RXR->FXRE Binds to SHP ↑ SHP Expression FXRE->SHP BSEP ↑ BSEP Expression FXRE->BSEP SREBP1c ↓ SREBP-1c Expression SHP->SREBP1c Inhibits CYP7A1 ↓ CYP7A1 Expression SHP->CYP7A1 Inhibits Bile_Acid ↓ Bile Acid Synthesis ↑ Bile Acid Export BSEP->Bile_Acid Lipid ↓ Lipogenesis ↓ Triglycerides SREBP1c->Lipid CYP7A1->Bile_Acid Glucose Improved Glucose Homeostasis Lipid->Glucose

Caption: Simplified FXR signaling pathway illustrating the mechanism of action for an FXR agonist.

Experimental Workflow for Evaluating FXR Agonism

A multi-step approach is necessary to validate the potential of a novel aminophenylacetate derivative as an FXR agonist for the treatment of conditions like Metabolic Dysfunction-Associated Steatohepatitis (MASH).

FXR_Evaluation_Workflow Start Synthesized Aminophenylacetate Derivative FXR_Assay In Vitro FXR Activation Assay (e.g., TR-FRET, Reporter Gene) Start->FXR_Assay Steatosis_Assay Cell-Based Steatosis Assay (e.g., Oil Red O Staining) FXR_Assay->Steatosis_Assay Active Compounds In_Vivo_Model In Vivo MASH Model (e.g., Diet-Induced Obesity) Steatosis_Assay->In_Vivo_Model Efficacious Compounds Analysis Histology, Gene Expression, Biochemical Analysis In_Vivo_Model->Analysis Outcome Candidate for Preclinical Development Analysis->Outcome Positive Results

Sources

An In-Depth Technical Guide to Methyl 2-(4-aminophenyl)acetate Hydrochloride: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 2-(4-aminophenyl)acetate hydrochloride, a valuable building block for researchers, scientists, and professionals in drug development. This document delves into its synthesis, detailed characterization, and key chemical transformations, offering field-proven insights into its practical applications.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound is a bifunctional organic compound featuring a primary aromatic amine and a methyl ester. This unique combination makes it a highly versatile scaffold in medicinal chemistry and organic synthesis.[1] The primary amine serves as a nucleophilic handle for a wide array of chemical modifications, most notably amide bond formation and N-acylation, while the methyl ester provides a site for further derivatization or can be hydrolyzed to the corresponding carboxylic acid.[2][3] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its handling and use in various reaction conditions.

The core structure, a substituted phenylacetate, is a common motif in pharmacologically active molecules. The strategic placement of the amino group at the para position allows for the extension of the molecule's structure, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in the laboratory.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₉H₁₂ClNO₂[5]
Molecular Weight 201.65 g/mol [5]
Appearance Off-white to light yellow solid[6]
Melting Point 190-196 °C[7]
Solubility Soluble in water and polar organic solvents like methanol and DMSO.[5]
InChI Key OOGVJPZOIXNNHQ-UHFFFAOYSA-N[5]
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

  • ¹H NMR: The proton NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals corresponding to the aromatic protons, the methylene protons, the methyl ester protons, and the ammonium protons. The aromatic protons will typically appear as two doublets in the range of 7.0-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring. The methylene protons adjacent to the carbonyl group will present as a singlet around 3.6-3.8 ppm. The methyl ester protons will also be a singlet, typically found around 3.6-3.7 ppm. The protons of the ammonium group (-NH₃⁺) will appear as a broad singlet at a downfield chemical shift, the exact position of which can be concentration and solvent dependent.[8][9]

  • ¹³C NMR: The carbon-13 NMR spectrum will provide further structural confirmation. Key expected signals include the carbonyl carbon of the ester at approximately 170-175 ppm, the aromatic carbons between 115-150 ppm, the methylene carbon around 40 ppm, and the methyl ester carbon around 52 ppm.[1]

The IR spectrum of the free base, Methyl 2-(4-aminophenyl)acetate, would prominently feature N-H stretching vibrations for the primary amine around 3300-3500 cm⁻¹, a strong C=O stretching band for the ester at approximately 1730-1750 cm⁻¹, and C-N stretching vibrations in the 1250-1350 cm⁻¹ region. For the hydrochloride salt, the N-H stretching region will be broadened due to the formation of the ammonium salt.

For the free base, the mass spectrum would show a molecular ion peak (M⁺) at m/z = 165.19.[10] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Synthesis of this compound

There are two primary and reliable synthetic routes to obtain this compound. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Route 1: Catalytic Reduction of Methyl 2-(4-nitrophenyl)acetate

This is a common and efficient method that proceeds in high yield.[11] The starting material, methyl 2-(4-nitrophenyl)acetate, is readily available.


Start [label="Methyl 2-(4-nitrophenyl)acetate"]; Reagents [label="H₂, Pd/C\nMethanol, HCl", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="Methyl 2-(4-aminophenyl)acetate\nhydrochloride"];

Start -> Reagents [arrowhead=none]; Reagents -> Product; }

Synthesis via Catalytic Reduction.

Experimental Protocol:

  • Reaction Setup: To a solution of methyl 2-(4-nitrophenyl)acetate (1 equivalent) in methanol in a suitable hydrogenation vessel, add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Acidification: Carefully add a solution of hydrochloric acid in methanol or introduce anhydrous HCl gas to the mixture. The acid is crucial for the formation of the hydrochloride salt of the product.

  • Hydrogenation: The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to afford this compound as a crystalline solid.[12]

Causality Behind Experimental Choices:

  • Palladium on Carbon (Pd/C): This is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups to amines. It offers good activity and selectivity under mild conditions.[11]

  • Methanol as Solvent: Methanol is an excellent solvent for both the starting material and the product, and it is compatible with the hydrogenation conditions.

  • Hydrochloric Acid: The addition of HCl is essential to directly isolate the more stable and often more crystalline hydrochloride salt of the product amine.

Route 2: Fischer Esterification of 4-Aminophenylacetic Acid

This method is an alternative approach, particularly if 4-aminophenylacetic acid is the more readily available starting material.


Start [label="4-Aminophenylacetic acid"]; Reagents [label="Methanol (excess)\nHCl (gas) or H₂SO₄ (cat.)", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="Methyl 2-(4-aminophenyl)acetate\nhydrochloride"];

Start -> Reagents [arrowhead=none]; Reagents -> Product; }

Synthesis via Fischer Esterification.

Experimental Protocol:

  • Reaction Setup: A suspension of 4-aminophenylacetic acid (1 equivalent) in a large excess of anhydrous methanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Acid Catalyst: Anhydrous hydrogen chloride gas is bubbled through the cooled methanolic suspension, or a catalytic amount of concentrated sulfuric acid is carefully added.[13] The use of thionyl chloride in methanol is another effective way to generate anhydrous HCl in situ.[14]

  • Reaction: The reaction mixture is heated to reflux and stirred until the starting material is fully consumed, as monitored by TLC.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure.

  • Isolation and Purification: The resulting solid residue is triturated with diethyl ether, filtered, and washed with ether to remove any non-polar impurities. The crude product can be further purified by recrystallization.[10][15]

Causality Behind Experimental Choices:

  • Excess Methanol: The Fischer esterification is an equilibrium-controlled reaction. Using a large excess of methanol as the solvent drives the equilibrium towards the formation of the ester product.[13]

  • Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[8]

  • Anhydrous Conditions: The presence of water can shift the equilibrium back towards the starting materials; therefore, anhydrous conditions are preferred for optimal yield.

Key Chemical Transformations and Applications in Drug Discovery

The utility of this compound in drug discovery stems from the reactivity of its primary amine, which allows for its incorporation into a diverse range of molecular frameworks.

Amide Bond Formation

The most prevalent application of this building block is in amide bond formation, a cornerstone reaction in medicinal chemistry. The primary amine readily reacts with carboxylic acids, acyl chlorides, or anhydrides to form the corresponding amides.


Start [label="Methyl 2-(4-aminophenyl)acetate\nhydrochloride"]; Base [label="Base (e.g., Et₃N, DIPEA)", shape=ellipse, fillcolor="#FFFFFF"]; FreeAmine [label="Methyl 2-(4-aminophenyl)acetate\n(Free Amine)"]; Coupling [label="Carboxylic Acid (R-COOH)\n+ Coupling Reagent\n(e.g., HATU, EDCI)", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="Amide Product"];

Start -> Base [arrowhead=none]; Base -> FreeAmine; FreeAmine -> Coupling [arrowhead=none]; Coupling -> Product; }

General Workflow for Amide Coupling.

General Protocol for Amide Coupling (using a coupling reagent):

  • Free-Basing: this compound (1 equivalent) is dissolved or suspended in an aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). A base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), is added to neutralize the hydrochloride and generate the free amine in situ.

  • Activation: In a separate flask, the carboxylic acid (1-1.2 equivalents) is dissolved in the same solvent, and a coupling reagent (e.g., HATU, HBTU, EDCI) (1-1.2 equivalents) and an additive (e.g., HOBt) are added. The mixture is typically stirred for a short period to allow for the activation of the carboxylic acid.

  • Coupling: The solution of the free amine is then added to the activated carboxylic acid mixture.

  • Reaction: The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove the coupling byproducts and excess reagents, dried, and concentrated. The final amide product is then purified by column chromatography or recrystallization.[16][17]

N-Acylation with Acyl Chlorides

A more direct method for forming amides is the reaction with highly reactive acyl chlorides.

General Protocol for N-Acylation:

  • Reaction Setup: this compound (1 equivalent) is dissolved or suspended in a suitable aprotic solvent (e.g., DCM, THF) containing a non-nucleophilic base like triethylamine or pyridine (at least 2 equivalents to neutralize both the starting material's HCl and the HCl generated during the reaction).[18]

  • Addition of Acyl Chloride: The acyl chloride (1-1.1 equivalents) is added dropwise to the cooled (typically 0 °C) reaction mixture.

  • Reaction: The reaction is allowed to warm to room temperature and stirred until completion.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified.[19][20]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[21] It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a foundational building block in the arsenal of medicinal chemists. Its straightforward synthesis, well-defined reactivity, and bifunctional nature provide a reliable platform for the generation of diverse compound libraries and the optimization of lead compounds. A thorough understanding of its properties and reaction protocols, as outlined in this guide, is paramount for its successful application in the pursuit of novel therapeutics.

References

  • PubChem. Methyl 2-(4-aminophenyl)acetate. National Center for Biotechnology Information. [Link][10]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link][10]

  • MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link][22]

  • ResearchGate. Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. [Link][23]

  • Chemguide. NUCLEOPHILIC ADDITION / ELIMINATION IN THE REACTION BETWEEN ACYL CHLORIDES AND AMINES. [Link][18]

  • Organic Syntheses. p-AMINOPHENYLACETIC ACID. [Link][24]

  • PubChem. Methyl 2-(3-aminophenyl)acetate hydrochloride. National Center for Biotechnology Information. [Link][5]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link][16]

  • PubMed Central. Parallel Synthesis of Peptide-Like Macrocycles Containing Imidazole-4,5-dicarboxylic Acid. [Link][2]

  • Master Organic Chemistry. Fischer Esterification. [Link][13]

  • ResearchGate. Catalytic Reduction 4-Nitrophenol to 4-Aminophenol. Is it a comprehensive solution? [Link][11]

  • Pearson. Show how you would use appropriate acyl chlorides and amines to s... [Link][25]

  • MDPI. Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. [Link][12]

  • AIR Unimi. Amide bond formation strategies: latest advances on a dateless transformation. [Link][26]

  • CORE. Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. [Link][3]

  • University of Missouri–St. Louis. Fischer Esterification Procedure. [Link][15]

  • Organic Chemistry Data. 13C NMR Chemical Shifts. [Link][1]

  • ResearchGate. Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. [Link][27]

  • PubMed Central. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. [Link][28]

  • Fischer Esterification. [Link][14]

  • YouTube. CHEM 2212L Experiment 8 - Amide Synthesis. [Link][4]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link][29]

  • Reddit. Acid chloride reaction with amine. [Link][19]

  • PubMed. Synthesis and spectroscopic characterization of fluorescent 4-aminoantipyrine analogues: Molecular docking and in vitro cytotoxicity studies. [Link][30]

  • YouTube. Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link][8]

  • HMDB. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental). [Link]

  • UCL Discovery. A green chemistry perspective on catalytic amide bond formation. [Link][17]

  • Doc Brown's Chemistry. Reaction of acid/acyl chlorides with ammonia/amines. [Link][20]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. [9]

Sources

Methodological & Application

The Versatile Role of Methyl 2-(4-aminophenyl)acetate Hydrochloride in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 2-(4-aminophenyl)acetate hydrochloride is a versatile bifunctional building block that has found significant utility in the synthesis of a diverse array of heterocyclic compounds and other complex organic molecules. Its structure, featuring a reactive primary aromatic amine and a methyl ester, allows for a wide range of chemical transformations, making it a valuable starting material for researchers in medicinal chemistry and materials science. This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups: the aniline-type amino group and the methyl ester. The hydrochloride salt form enhances the stability and handling of the compound, and the free base can be readily generated in situ for subsequent reactions.

The aromatic amine serves as a versatile nucleophile and a precursor to diazonium salts, enabling a host of transformations including:

  • N-Acylation and N-Alkylation: To introduce a variety of substituents.

  • Diazotization followed by Sandmeyer or related reactions: To introduce halides, cyano, or other functional groups.

  • Cyclization Reactions: Acting as a key nitrogen source for the formation of various heterocyclic rings.

The methyl ester group provides a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction. The methylene bridge offers additional points for functionalization in certain reaction pathways.

Caption: Synthetic pathways originating from this compound.

Application in Heterocyclic Synthesis

The strategic placement of the amino and acetate groups makes this molecule an ideal precursor for the construction of various nitrogen-containing heterocycles, which are prevalent in pharmacologically active compounds.

I. Synthesis of Quinolone Scaffolds

Quinolones are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. The Conrad-Limpach and Doebner-von Miller reactions are classical methods for quinoline synthesis where Methyl 2-(4-aminophenyl)acetate can serve as the aniline component.

A. Conrad-Limpach Synthesis of 4-Hydroxyquinolones

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline.[1][2] The reaction proceeds through the formation of an enamine intermediate, which then undergoes thermal cyclization.

Caption: General workflow for the Conrad-Limpach synthesis.

Protocol: Synthesis of Methyl 2-(4-(4-hydroxy-2-methylquinolin-7-yl)amino)phenyl)acetate

This protocol outlines a potential application of the Conrad-Limpach reaction.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Dowtherm A (or other high-boiling solvent)

  • Acetic acid (catalytic amount)

  • Triethylamine (or other base to neutralize HCl salt)

  • Ethanol

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • Free Base Generation: In a round-bottom flask, suspend this compound (1.0 eq) in dichloromethane. Add triethylamine (1.1 eq) and stir at room temperature for 30 minutes. The formation of triethylamine hydrochloride as a white precipitate will be observed. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the free amine.

  • Enamine Formation: To the crude free amine, add ethanol, ethyl acetoacetate (1.05 eq), and a catalytic amount of acetic acid. Reflux the mixture for 4-6 hours. Monitor the reaction by TLC until the starting amine is consumed.

  • Solvent Removal: Remove the ethanol and excess ethyl acetoacetate under reduced pressure.

  • Cyclization: To the resulting crude enamine, add a high-boiling solvent such as Dowtherm A. Heat the mixture to 250-260 °C for 30-60 minutes. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Add hexane to precipitate the product. Collect the solid by filtration, wash with hexane, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Causality Behind Experimental Choices:

  • Free Base Generation: The initial hydrochloride salt is not sufficiently nucleophilic for the condensation reaction. Neutralization with a non-nucleophilic base like triethylamine is necessary to liberate the free amine.

  • Acid Catalyst in Enamine Formation: A catalytic amount of acid protonates the carbonyl group of the β-ketoester, activating it for nucleophilic attack by the amine.

  • High-Boiling Solvent for Cyclization: The intramolecular cyclization of the enamine intermediate requires significant thermal energy to overcome the activation barrier and aromaticity of the benzene ring. High-boiling, inert solvents like Dowtherm A provide the necessary temperature while preventing decomposition.[3]

Reactant 1Reactant 2ConditionsProductExpected Yield
Methyl 2-(4-aminophenyl)acetateEthyl acetoacetate1. EtOH, AcOH (cat.), reflux; 2. Dowtherm A, 250°CMethyl 2-(4-(4-hydroxy-2-methylquinolin-7-yl)amino)phenyl)acetateModerate to Good
Methyl 2-(4-aminophenyl)acetateDiethyl malonate1. EtOH, AcOH (cat.), reflux; 2. Dowtherm A, 250°CMethyl 2-(4-(2,4-dihydroxyquinolin-7-yl)amino)phenyl)acetateModerate
II. Synthesis of Benzodiazepine Derivatives

1,4-Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. A common synthetic route involves the reaction of a 2-aminobenzophenone with an α-amino acid ester. While not a direct cyclization of Methyl 2-(4-aminophenyl)acetate itself, its derivatives can be employed in such syntheses. A more direct approach involves the acylation of the amine with a haloacetyl chloride followed by cyclization with ammonia.[4]

Protocol: Synthesis of a 1,4-Benzodiazepin-2-one Derivative

This protocol outlines a two-step synthesis of a benzodiazepine scaffold.

Materials:

  • This compound

  • Chloroacetyl chloride

  • Triethylamine

  • Tetrahydrofuran (THF)

  • Ammonia (solution in methanol or gaseous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

Procedure:

  • N-Chloroacetylation: Suspend this compound (1.0 eq) in DCM. Add triethylamine (2.2 eq) and cool the mixture to 0 °C. Slowly add chloroacetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-chloroacetylated intermediate.

  • Cyclization: Dissolve the crude intermediate in THF and add a solution of ammonia in methanol (excess). Stir the mixture at room temperature overnight.

  • Final Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Partition the residue between DCM and water. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to afford the desired 1,4-benzodiazepin-2-one derivative.

Causality Behind Experimental Choices:

  • Use of Chloroacetyl Chloride: This bifunctional reagent introduces a reactive electrophilic site (the C-Cl bond) after acylation of the amine, which is essential for the subsequent intramolecular cyclization.

  • Ammonia for Cyclization: Ammonia acts as the nucleophile that displaces the chloride, and also serves as the second nitrogen atom in the seven-membered benzodiazepine ring.

Functional Group Transformations

I. N-Acylation

N-acylation of the primary amine is a straightforward transformation to introduce various functional groups and to protect the amine during subsequent reactions.

Protocol: Synthesis of Methyl 2-(4-acetamidophenyl)acetate

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Suspend this compound (1.0 eq) in DCM.

  • Add pyridine (2.5 eq) and cool the mixture to 0 °C.

  • Slowly add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, which can be purified by recrystallization from ethyl acetate/hexane.

II. Diazotization and Sandmeyer Reaction

The primary aromatic amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring via the Sandmeyer reaction.[2][5]

Protocol: Synthesis of Methyl 2-(4-chlorophenyl)acetate via Sandmeyer Reaction

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Diazotization: Dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C. To this solution, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl at 0-5 °C. Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will be observed.

  • Work-up: After the gas evolution ceases, allow the mixture to warm to room temperature and stir for an additional hour. Extract the mixture with diethyl ether.

  • Purification: Wash the combined organic extracts with water, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Causality Behind Experimental Choices:

  • Low Temperature for Diazotization: Aryl diazonium salts are unstable at higher temperatures and can decompose. Maintaining the temperature at 0-5 °C is crucial for their formation and subsequent use.

  • Copper(I) Catalyst: Copper(I) salts are essential catalysts for the Sandmeyer reaction, facilitating the radical-nucleophilic aromatic substitution mechanism.[2]

Conclusion

This compound is a readily available and highly versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of transformations, making it a key starting material for the synthesis of valuable heterocyclic scaffolds such as quinolones and benzodiazepines, as well as for the introduction of diverse functionalities through N-acylation, N-alkylation, and diazotization reactions. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers, enabling them to harness the full synthetic potential of this important molecule.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2761030, Methyl 2-(4-aminophenyl)acetate. Retrieved January 17, 2026 from [Link].

  • Wikipedia. (2023, October 29). Conrad–Limpach synthesis. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (2023, November 28). Sandmeyer reaction. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Safaei-Ghomi, J., & Hatami, A. (2008). Facile and Efficient One-Pot Protocol for Synthesis of 5-Phenyl-1,4-benzodiazepine-2-one Derivatives.
  • Quimica Organica. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 17, 2026, from [Link]

  • Marks, T. H., & Murray, W. V. (2010). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Letters in Organic Chemistry, 7(3), 247-250.
  • Wikipedia. (2023, April 1). Doebner–Miller reaction. In Wikipedia. Retrieved January 17, 2026, from [Link]

Sources

Methyl 2-(4-aminophenyl)acetate Hydrochloride: A Versatile Scaffold for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Versatility

Methyl 2-(4-aminophenyl)acetate hydrochloride stands as a pivotal building block for researchers and scientists in the realms of medicinal chemistry and drug development. Its bifunctional nature, possessing both a reactive primary amine and a methyl ester, opens a gateway to a diverse array of chemical transformations. This guide provides an in-depth exploration of its applications, complete with detailed protocols and the scientific rationale underpinning these synthetic strategies. The inherent reactivity of the aniline moiety allows for facile derivatization, making it an ideal starting point for the construction of complex molecular architectures with potential therapeutic applications.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.

PropertyValueReference
Molecular Formula C₉H₁₂ClNO₂
Molecular Weight 201.65 g/mol
Appearance Off-white to light yellow crystalline powderGeneral Supplier Information
Melting Point 190-196 °C
Solubility Soluble in water, methanol, and DMSOGeneral Chemical Knowledge

Core Synthetic Applications: A Gateway to Novel Molecular Architectures

The strategic positioning of the amino and ester functionalities on the phenylacetate core makes this molecule a prime candidate for a variety of synthetic transformations. This section will delve into some of the most common and impactful applications, providing detailed, actionable protocols for each.

Application 1: N-Acylation - Building Amide Linkages

The primary aromatic amine of this compound is readily acylated to form a stable amide bond. This reaction is fundamental in medicinal chemistry for introducing a vast array of side chains and for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.

Causality Behind Experimental Choices

The choice of an acylating agent and base is critical. Acyl chlorides are highly reactive and are typically used with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the HCl byproduct, driving the reaction to completion.[1] The reaction is often performed at low temperatures to control the exothermicity and minimize side reactions.

Experimental Protocol: N-Acylation with an Acyl Chloride

Objective: To synthesize methyl 2-(4-acetylaminophenyl)acetate.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to the stirred suspension. The hydrochloride salt will react with the base to free the amine.

  • Acylation: Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Data Presentation: N-Acylation Reaction Parameters
ParameterConditionRationale
Solvent Dichloromethane (DCM)Anhydrous, aprotic solvent that dissolves the reactants and does not interfere with the reaction.
Base Triethylamine (TEA)Neutralizes the HCl generated during the reaction, preventing protonation of the starting amine.[1]
Temperature 0 °C to Room TemperatureControls the initial exothermic reaction and allows for a smooth reaction to completion.
Reaction Time 2-4 hoursTypically sufficient for complete conversion, but should be monitored by TLC.
Typical Yield 85-95%Based on analogous acylation reactions of anilines.
Visualization: N-Acylation Workflow

N_Acylation_Workflow start Suspend Starting Material in Anhydrous DCM add_base Add Triethylamine at 0 °C start->add_base add_acyl_chloride Add Acyl Chloride Dropwise at 0 °C add_base->add_acyl_chloride react Stir at Room Temperature (2-4 hours) add_acyl_chloride->react workup Aqueous Work-up (NaHCO₃, Brine) react->workup purify Purification (Recrystallization or Chromatography) workup->purify product Isolated N-Acylated Product purify->product

Caption: Workflow for the N-acylation of this compound.

Application 2: Reductive Amination - Forging C-N Bonds

Reductive amination is a powerful method for the N-alkylation of amines.[2] For this compound, this reaction allows for the introduction of a wide variety of alkyl or aryl groups at the nitrogen atom, which is a common strategy in the development of new drug candidates.

Causality Behind Experimental Choices

The choice of reducing agent is crucial for the success of a reductive amination. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for this transformation. It is less reactive than sodium borohydride and will not readily reduce the aldehyde starting material, allowing for the in-situ formation of the iminium ion which is then reduced.

Experimental Protocol: Reductive Amination with an Aldehyde

Objective: To synthesize methyl 2-(4-(benzylamino)phenyl)acetate.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous DCE, add a catalytic amount of glacial acetic acid (0.1 eq).

  • Reducing Agent Addition: Stir the mixture at room temperature for 30 minutes to allow for imine formation. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Reductive Amination Reaction Parameters
ParameterConditionRationale
Solvent 1,2-Dichloroethane (DCE)A common aprotic solvent for reductive aminations with STAB.
Reducing Agent Sodium triacetoxyborohydride (STAB)Mild and selective for the reduction of the in-situ formed iminium ion.
Catalyst Acetic AcidCatalyzes the formation of the iminium ion intermediate.
Temperature Room TemperatureSufficient for the reaction to proceed at a reasonable rate.
Reaction Time 12-24 hoursGenerally allows for complete reaction; should be monitored by TLC.
Typical Yield 70-90%Based on similar reductive amination procedures.
Visualization: Reductive Amination Workflow

Reductive_Amination_Workflow start Mix Amine, Aldehyde, and Acetic Acid in DCE add_stab Add STAB Portion-wise start->add_stab react Stir at Room Temperature (12-24 hours) add_stab->react workup Aqueous Work-up (NaHCO₃) react->workup purify Purification (Column Chromatography) workup->purify product Isolated N-Alkylated Product purify->product

Caption: Workflow for the reductive amination of this compound.

Application 3: Suzuki Coupling - Constructing Biaryl Systems

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[3] While the primary amino group of this compound can be a complicating factor, it can be protected or the reaction conditions can be carefully chosen to favor the desired coupling. For this application note, we will consider the use of the corresponding bromo-substituted analog, which would be a common synthetic precursor.

Causality Behind Experimental Choices

The choice of palladium catalyst, ligand, and base are critical for a successful Suzuki coupling.[4] A common and effective catalyst system is Pd(PPh₃)₄, which is a pre-catalyst that forms the active Pd(0) species in situ. A base, such as potassium carbonate, is required to activate the boronic acid for transmetalation.[3] A mixed solvent system, such as dioxane and water, is often used to ensure the solubility of both the organic and inorganic reagents.

Experimental Protocol: Suzuki Coupling with an Arylboronic Acid

Objective: To synthesize methyl 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)acetate from the corresponding bromo-precursor.

Materials:

  • Methyl 2-(4-bromophenyl)acetate (as a precursor to the target molecule)

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a Schlenk flask, combine methyl 2-(4-bromophenyl)acetate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water. To this mixture, add Pd(PPh₃)₄ (0.05 eq).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.

  • Extraction: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki Coupling Reaction Parameters
ParameterConditionRationale
Catalyst Pd(PPh₃)₄A common and effective palladium catalyst for Suzuki couplings.[4]
Base K₂CO₃Activates the boronic acid for transmetalation.[3]
Solvent 1,4-Dioxane/WaterA mixed solvent system to dissolve both organic and inorganic reagents.
Temperature 80-90 °CProvides the necessary thermal energy for the catalytic cycle to proceed efficiently.
Reaction Time 4-12 hoursDependent on the reactivity of the substrates; should be monitored by TLC.
Typical Yield 70-90%Based on similar Suzuki coupling reactions.
Visualization: Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative\nAddition Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application 4: Synthesis of Benzimidazoles - Accessing Privileged Heterocycles

Benzimidazoles are a class of heterocyclic compounds that are prevalent in many biologically active molecules. This compound can be used as a precursor to 2-(4-aminophenyl)acetic acid, which can then be condensed with o-phenylenediamine to form the benzimidazole ring system.

Causality Behind Experimental Choices

The condensation of a carboxylic acid and an o-diamine to form a benzimidazole typically requires acidic conditions and heat to drive the dehydration and cyclization steps.[5] Polyphosphoric acid (PPA) is a common and effective reagent for this transformation, acting as both a catalyst and a dehydrating agent.[6] Microwave irradiation can be used to accelerate the reaction.[6]

Experimental Protocol: Synthesis of a Benzimidazole Derivative

Objective: To synthesize 2-((1H-benzo[d]imidazol-2-yl)methyl)aniline from a precursor derived from the starting material.

Note: This protocol assumes the prior hydrolysis of the methyl ester of the title compound to the corresponding carboxylic acid.

Materials:

  • 2-(4-aminophenyl)acetic acid

  • o-Phenylenediamine

  • Polyphosphoric acid (PPA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware

  • Heating mantle or microwave reactor

Procedure:

  • Reaction Setup: In a round-bottom flask, mix 2-(4-aminophenyl)acetic acid (1.0 eq) and o-phenylenediamine (1.0 eq).

  • Acid Addition: Carefully add polyphosphoric acid to the mixture with stirring.

  • Reaction: Heat the reaction mixture to 150-160 °C for 2-4 hours, or heat in a microwave reactor according to the instrument's guidelines. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution until the pH is ~7-8.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure benzimidazole derivative.

Data Presentation: Benzimidazole Synthesis Parameters
ParameterConditionRationale
Reagents Carboxylic acid and o-diamineThe fundamental building blocks for the benzimidazole core.
Catalyst/Solvent Polyphosphoric acid (PPA)Acts as both an acid catalyst and a dehydrating agent to promote cyclization.[6]
Temperature 150-160 °C or MicrowaveProvides the necessary energy for the condensation and dehydration steps.
Reaction Time 2-4 hours (conventional) or shorter (microwave)Dependent on the heating method and substrate reactivity.
Typical Yield 60-85%Based on similar benzimidazole syntheses.
Visualization: Benzimidazole Synthesis Workflow

Benzimidazole_Synthesis_Workflow start Mix Carboxylic Acid and o-Phenylenediamine add_ppa Add Polyphosphoric Acid start->add_ppa react Heat (Conventional or Microwave) add_ppa->react workup Pour onto Ice and Neutralize (NaHCO₃) react->workup isolate Filter and Wash Solid workup->isolate purify Recrystallization isolate->purify product Isolated Benzimidazole Product purify->product

Caption: Workflow for the synthesis of benzimidazoles from a carboxylic acid and o-phenylenediamine.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is harmful if swallowed and may cause skin and eye irritation. Work in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to readily undergo N-acylation, reductive amination, and serve as a precursor for Suzuki couplings and the synthesis of heterocyclic systems like benzimidazoles makes it an indispensable tool for medicinal chemists and drug development professionals. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in the creation of novel and potentially life-saving molecules.

References

  • Desai, N. C., et al. (1999). Synthesis and antimicrobial activity of some novel benzimidazole derivatives. Indian Journal of Chemistry - Section B, 38(12), 1451-1454.
  • Ansari, K. F., & Lal, C. (2009). Synthesis and evaluation of some new benzimidazole derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 44(10), 4028-4033.
  • Sawant, R. L., & Kawade, D. P. (2011). A convenient synthesis and biological activity of some new 2-substituted benzimidazole derivatives. Journal of the Serbian Chemical Society, 76(1), 1-10.
  • Khattab, S. N., et al. (2013). Microwave-assisted synthesis and antimicrobial activity of some new 2-substituted-1H-benzimidazoles. Medicinal Chemistry Research, 22(8), 3647-3656.
  • Varma, R. S. (2002). Microwave-assisted organic synthesis. Pure and Applied Chemistry, 73(1), 193-198.
  • Abdel-Magid, A. F., et al. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of aryl chlorides.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
  • PubChem. (n.d.). Methyl 2-(3-aminophenyl)acetate hydrochloride. Retrieved from [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, August 15). Suzuki Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of 2-arylindole-4-carboxylic amides via palladium-catalyzed reductive cyclization. Retrieved from [Link]

  • Yao, C., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 44(9-10), 435-440.
  • Gore, R. P., et al. (2011). A review on various methods of N-acylation of amines. Der Pharma Chemica, 3(3), 409-421.
  • Oakwood Chemical. (n.d.). Methyl 2-(4-aminophenyl)acetate. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Google Patents. (n.d.). A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
  • O'Donovan, R. (n.d.). Development of a synthetic route to the active ingredient of an agricultural herbicide. Dublin City University.
  • Mondal, E., & Sahu, P. K. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
  • PubChem. (n.d.). Methyl 2-(4-aminophenyl)acetate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • Google Patents. (n.d.). Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate.
  • Reddy, C. R., et al. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions. Organic Letters, 23(18), 7193-7198.
  • Google Patents. (n.d.). Preparation of 4-methylacetophenone, used as intermediate in synthesis of agrochemicals and pharmaceuticals, by reacting p-tolyl-magnesium halide in ether and acetic anhydride at a set temperature.
  • Google Patents. (n.d.). 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.

Sources

Application Notes and Protocols for the Derivatization of Methyl 2-(4-aminophenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of Methyl 2-(4-aminophenyl)acetate hydrochloride, a key intermediate in pharmaceutical synthesis. The primary objective of derivatization is to enhance the analyte's properties for robust and sensitive analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will delve into the theoretical and practical aspects of three principal derivatization strategies: acylation, silylation, and chiral derivatization. This document is intended for researchers, scientists, and drug development professionals seeking to develop and validate analytical methods for this compound and its related substances.

Introduction: The Rationale for Derivatization

Methyl 2-(4-aminophenyl)acetate is a primary aromatic amine and a methyl ester. Its hydrochloride salt form ensures stability and solubility in polar solvents. However, for analytical purposes, the inherent polarity of the primary amine group can lead to challenges in chromatographic analysis, such as poor peak shape, low volatility, and thermal instability, particularly in GC systems.

Derivatization is a chemical modification process that converts the primary amine into a less polar and more stable functional group. The core benefits of derivatizing this compound include:

  • Improved Volatility and Thermal Stability: Essential for GC analysis, preventing on-column degradation and ensuring elution at reasonable temperatures.

  • Enhanced Chromatographic Resolution: Derivatization reduces interactions with active sites on the GC column, leading to sharper, more symmetrical peaks.

  • Increased Sensitivity: The introduction of specific groups, such as fluorinated acyl groups, can significantly enhance the response of detectors like the Electron Capture Detector (ECD) or improve ionization efficiency in Mass Spectrometry (MS).

  • Structural Elucidation: The mass fragmentation patterns of the derivatives in MS can provide valuable structural information.

  • Chiral Separation: For enantiomeric purity assessment, a critical aspect in drug development, chiral derivatizing agents are employed to form diastereomers that can be separated on achiral HPLC columns.

A crucial first step when working with the hydrochloride salt is its neutralization to the free amine. This is typically achieved in-situ by adding a suitable base, such as triethylamine (TEA) or pyridine, to the reaction mixture.

Acylation: Enhancing Stability and Detectability

Acylation involves the introduction of an acyl group (R-C=O) to the primary amine, forming a stable and less polar amide. This is a robust and widely used derivatization technique for primary amines.

Principle of Acylation

The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating reagent (e.g., an acid anhydride or acyl chloride). This results in the formation of a stable N-acyl derivative.

Protocol 1: Acetylation with Acetic Anhydride

Acetylation is a cost-effective and straightforward acylation method. The resulting N-acetyl derivative exhibits good thermal stability and chromatographic properties.

Materials:

  • This compound

  • Acetic Anhydride (reagent grade)

  • Pyridine or Triethylamine (TEA)

  • Ethyl acetate (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a reaction vial.

  • Solvent Addition: Add 500 µL of ethyl acetate to the vial.

  • Neutralization: Add 50 µL of pyridine or TEA to neutralize the hydrochloride and liberate the free amine. Vortex briefly.

  • Reagent Addition: Add 100 µL of acetic anhydride to the mixture.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes.

  • Cooling and Work-up: Allow the vial to cool to room temperature. The reaction mixture can often be injected directly into the GC-MS. If necessary, evaporate the excess reagent and solvent under a gentle stream of nitrogen and reconstitute in a suitable solvent like ethyl acetate.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

Expected Outcome: The formation of N-(4-(2-methoxy-2-oxoethyl)phenyl)acetamide. A GC-MS method for N-acetyl methyl ester derivatives of amino acids can be adapted for analysis.[1]

Protocol 2: Perfluoroacylation with Trifluoroacetic Anhydride (TFAA)

Perfluoroacylation significantly increases volatility and enhances the sensitivity of the Electron Capture Detector (ECD) due to the presence of fluorine atoms.

Materials:

  • This compound

  • Trifluoroacetic Anhydride (TFAA)

  • Pyridine or Triethylamine (TEA)

  • Acetonitrile or Ethyl acetate (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS or GC-ECD system

Procedure:

  • Sample Preparation: Place approximately 1 mg of this compound into a reaction vial.

  • Solvent and Base Addition: Add 400 µL of acetonitrile and 50 µL of pyridine or TEA. Vortex to dissolve and neutralize.

  • Reagent Addition: Add 100 µL of TFAA.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 20 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS or GC-ECD.

Expected Outcome: The formation of N-(4-(2-methoxy-2-oxoethyl)phenyl)-2,2,2-trifluoroacetamide. The mass spectrum will show characteristic fragments from the trifluoroacetyl group.

Table 1: Comparison of Acylation Reagents

ReagentDerivativeKey AdvantagesConsiderations
Acetic AnhydrideN-acetylCost-effective, readily available, forms stable derivatives.Less volatile than fluorinated derivatives.
TFAA, PFPA, HFBAN-perfluoroacylIncreases volatility, enhances ECD sensitivity, stable derivatives.Reagents are moisture-sensitive, acidic byproducts may require removal.

Workflow for Acylation of this compound

AcylationWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Methyl 2-(4-aminophenyl)acetate HCl in vial add_solvent Add Anhydrous Solvent (e.g., Ethyl Acetate) start->add_solvent neutralize Add Base (Pyridine or TEA) add_solvent->neutralize add_reagent Add Acylating Reagent (e.g., Acetic Anhydride) neutralize->add_reagent heat Heat (60-70°C) add_reagent->heat cool Cool to Room Temp. heat->cool inject Inject into GC-MS cool->inject end Data Acquisition & Analysis inject->end

Caption: Workflow for the acylation of Methyl 2-(4-aminophenyl)acetate HCl.

Silylation: For Enhanced Volatility in GC

Silylation is a common derivatization technique that replaces the active hydrogen of the primary amine with a trimethylsilyl (TMS) group. This significantly increases the volatility and thermal stability of the analyte.

Principle of Silylation

Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the primary amine to form a TMS derivative. The reaction is often catalyzed by a small amount of trimethylchlorosilane (TMCS).

Protocol: Silylation with BSTFA (+ 1% TMCS)

Materials:

  • This compound

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a reaction vial. Ensure the sample is dry.

  • Solvent/Base Addition: Add 200 µL of anhydrous pyridine. Pyridine acts as both a solvent and a base to neutralize the HCl.

  • Reagent Addition: Add 100 µL of BSTFA (+ 1% TMCS).

  • Reaction: Tightly cap the vial and heat at 70-80°C for 30-60 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized sample directly into the GC-MS.

Expected Outcome: The formation of N-trimethylsilyl- and potentially N,N-bis(trimethylsilyl)- derivatives of Methyl 2-(4-aminophenyl)acetate. The mass spectrum will show characteristic ions for the TMS group (e.g., m/z 73).

Workflow for Silylation of this compound

SilylationWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Dry Methyl 2-(4-aminophenyl)acetate HCl in vial add_pyridine Add Anhydrous Pyridine start->add_pyridine add_bstfa Add BSTFA + 1% TMCS add_pyridine->add_bstfa heat Heat (70-80°C) add_bstfa->heat cool Cool to Room Temp. heat->cool inject Inject into GC-MS cool->inject end Data Acquisition & Analysis inject->end ChiralWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Methyl 2-(4-aminophenyl)acetate HCl in solution neutralize Neutralize with NaHCO3 start->neutralize add_reagent Add Marfey's Reagent & TEA neutralize->add_reagent heat Incubate (40-50°C) add_reagent->heat quench Quench with HCl heat->quench inject Inject into HPLC-UV quench->inject end Data Acquisition & Analysis inject->end

Caption: Workflow for chiral derivatization using Marfey's reagent.

Analytical Considerations

GC-MS Analysis:

  • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically suitable.

  • Injection: Splitless or split injection can be used depending on the concentration of the analyte.

  • Temperature Program: An initial oven temperature of around 100°C, followed by a ramp to 280-300°C, is a good starting point.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The mass spectrum of the underivatized Methyl 2-(4-aminophenyl)acetate can be found in public databases like PubChem. [2]The fragmentation of the derivatized compounds will show characteristic losses of the acyl or silyl groups.

HPLC Analysis:

  • Column: A C18 reversed-phase column is commonly used for the separation of the diastereomeric derivatives.

  • Mobile Phase: A gradient of acetonitrile and water or a buffer (e.g., ammonium acetate) is typically employed.

  • Detection: UV detection at the wavelength of maximum absorbance of the derivative (e.g., 340 nm for Marfey's reagent derivatives) provides good sensitivity.

Conclusion

The derivatization of this compound is a critical step for its reliable and sensitive analysis by GC-MS and HPLC. The choice of derivatization technique—acylation, silylation, or chiral derivatization—depends on the specific analytical goal. The protocols provided in this guide offer a solid foundation for developing and validating robust analytical methods for this important pharmaceutical intermediate. It is essential to optimize the reaction and analytical conditions for each specific application to ensure accuracy and precision.

References

  • Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. PMC - NIH. [Link]

  • Can anyone suggest how to neutralize aminehydrochlorides? ResearchGate. [Link]

  • Neutralization reactions for carboxylic acids and amines. YouTube. [Link]

  • Reactions of amines. Chemistry LibreTexts. [Link]

  • Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey's Reagents. NIH. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Analytical separations of the enantiomers of selected compounds on... ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Methyl 2-(4-aminophenyl)acetate. PubChem - NIH. [Link]

  • Enantiomer Separation of Chiral Acids on CHIRALPAK® AX-QN and CHIRALPAK® AX QD. Daicel Chiral Technologies. [Link]

  • GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. SciSpace. [Link]

  • Development of N-acetyl methyl ester derivatives for the determination of delta13C values of amino acids using gas chromatography-combustion- isotope ratio mass spectrometry. PubMed. [Link]

  • Marfey's reagent for chiral amino acid analysis: a review. PubMed. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Application of acetate derivatives for gas chromatography-mass spectrometry: Novel approaches on carbohydrates, lipids and amino acids analysis. ResearchGate. [Link]

  • LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. PubMed Central. [Link]

  • A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. PubMed Central. [Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. NIH. [Link]

  • Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. MDPI. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. [Link]

  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC. ResearchGate. [Link]

  • Fragmentation and Interpretation of Spectra. LibreTexts. [Link]

  • Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. [Link]

  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. [Link]

  • fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey's reagent and reversed phase LC-MS/MS. PubMed Central. [Link]

  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. PMC - NIH. [Link]

  • Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination. PubMed. [Link]

  • Pyrolysis acetylation. Unibo. [Link]

  • 4-Methyl-2-pentyl acetate. NIST WebBook. [Link]

  • Methyl 2-(4-aminophenyl)acetate. Sigma-Aldrich China. [Link]

Sources

Application Notes and Protocols for the Synthesis of Methyl 2-(4-aminophenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of a Versatile Intermediate

Methyl 2-(4-aminophenyl)acetate hydrochloride is a key building block in the synthesis of a variety of pharmacologically active compounds and is of considerable interest to the drug development industry. Its structure, featuring a reactive primary amine and an ester functional group, allows for diverse chemical modifications, making it a valuable intermediate in the preparation of more complex molecules. This document provides a detailed guide to the synthesis of this compound, outlining two robust and reliable synthetic routes. The protocols are designed to be clear, concise, and reproducible, with an emphasis on the underlying chemical principles and safety considerations.

Synthetic Strategies: Two Validated Routes

There are two primary and well-established methods for the synthesis of this compound:

  • Route 1: Fischer Esterification of 4-Aminophenylacetic Acid. This is a direct and classical approach where the carboxylic acid is converted to its methyl ester in the presence of an acid catalyst.

  • Route 2: Reduction of a Nitro Precursor. This two-step approach involves the synthesis of a nitro-substituted intermediate, Methyl 2-(4-nitrophenyl)acetate, followed by its reduction to the desired amine.

The choice between these two routes will depend on the availability of starting materials, desired scale of the reaction, and the equipment available in the laboratory.

Route 1: Fischer Esterification of 4-Aminophenylacetic Acid

This method is a straightforward and atom-economical approach to the desired product. The reaction proceeds via the acid-catalyzed esterification of 4-aminophenylacetic acid with methanol. The use of methanolic hydrogen chloride not only catalyzes the reaction but also conveniently forms the hydrochloride salt of the product in situ.

Reaction Scheme:

fischer_esterification 4-Aminophenylacetic_Acid 4-Aminophenylacetic Acid Product Methyl 2-(4-aminophenyl)acetate hydrochloride 4-Aminophenylacetic_Acid->Product Reflux Methanol_HCl Methanol (excess) HCl (catalyst) Methanol_HCl->Product

Caption: Fischer Esterification of 4-Aminophenylacetic Acid.

Experimental Protocol:

Materials:

  • 4-Aminophenylacetic acid

  • Methanol (anhydrous)

  • Acetyl chloride or Hydrogen chloride gas

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Preparation of Methanolic HCl: In a fume hood, carefully add acetyl chloride dropwise to ice-cold anhydrous methanol with stirring. A common preparation involves the slow addition of 10 mL of acetyl chloride to 100 mL of methanol. Alternatively, dry hydrogen chloride gas can be bubbled through anhydrous methanol. This solution should be prepared fresh.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenylacetic acid.

  • Esterification: Add the freshly prepared methanolic HCl solution to the flask in a quantity that provides a large excess of methanol (e.g., 10-20 equivalents relative to the carboxylic acid).

  • Heating: Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the flask to room temperature and then in an ice bath. The product, this compound, should precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any residual starting material and impurities.

  • Drying: Dry the product under vacuum to obtain the final this compound.

Causality and Experimental Choices:
  • Excess Methanol: The use of a large excess of methanol shifts the equilibrium of the Fischer esterification towards the product side, maximizing the yield.[1][2]

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the ester product back to the carboxylic acid. Therefore, the use of anhydrous methanol and the in situ generation of HCl are crucial.

  • In Situ Salt Formation: Using methanolic HCl as the catalyst has the dual benefit of catalyzing the esterification and forming the hydrochloride salt of the product, which often aids in its precipitation and purification.

Route 2: Reduction of Methyl 2-(4-nitrophenyl)acetate

This alternative route begins with the readily available Methyl 2-(4-nitrophenyl)acetate. The nitro group is then reduced to a primary amine, typically through catalytic hydrogenation. The resulting free amine can then be converted to its hydrochloride salt.

Reaction Scheme:

reduction_route Nitro_Ester Methyl 2-(4-nitrophenyl)acetate Amine_Ester Methyl 2-(4-aminophenyl)acetate Nitro_Ester->Amine_Ester Catalytic Hydrogenation Reduction H2, Pd/C Methanol Product Methyl 2-(4-aminophenyl)acetate hydrochloride Amine_Ester->Product Salt Formation HCl_Ether HCl in Diethyl Ether

Caption: Synthesis via Reduction of a Nitro Precursor.

Experimental Protocol:

Part A: Synthesis of Methyl 2-(4-aminophenyl)acetate

Materials:

  • Methyl 2-(4-nitrophenyl)acetate[3]

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve Methyl 2-(4-nitrophenyl)acetate in methanol.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (a balloon filled with hydrogen is often sufficient for small-scale reactions). Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Caution: The palladium catalyst can be pyrophoric when dry and should be handled with care.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude Methyl 2-(4-aminophenyl)acetate as an oil or solid.

Part B: Formation of the Hydrochloride Salt

Materials:

  • Crude Methyl 2-(4-aminophenyl)acetate

  • Anhydrous diethyl ether

  • Hydrogen chloride solution in diethyl ether (commercially available or prepared by bubbling dry HCl gas through anhydrous ether)

Procedure:

  • Dissolution: Dissolve the crude Methyl 2-(4-aminophenyl)acetate in a minimal amount of anhydrous diethyl ether.

  • Salt Formation: While stirring, slowly add a solution of hydrogen chloride in diethyl ether to the dissolved amine. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold, anhydrous diethyl ether and dry under vacuum.

Causality and Experimental Choices:
  • Catalytic Hydrogenation: This is a clean and efficient method for the reduction of aromatic nitro groups to amines, with the primary by-product being water.[4]

  • Palladium on Carbon: Pd/C is a widely used and effective catalyst for this type of transformation due to its high activity and selectivity.

  • Salt Formation in a Non-polar Solvent: The hydrochloride salt is typically insoluble in non-polar solvents like diethyl ether, which allows for its easy precipitation and isolation from the reaction mixture.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

Property Value Source
CAS Number 83528-16-9[5]
Molecular Formula C₉H₁₂ClNO₂[5]
Molecular Weight 201.65 g/mol
Appearance White to off-white solid
Melting Point 190-196 °C

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. Expected signals include those for the aromatic protons (typically two doublets in the aromatic region), the methylene protons adjacent to the ester and the aromatic ring (a singlet), the methyl ester protons (a singlet), and a broad signal for the ammonium protons.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, the methylene carbon, and the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the ammonium salt, the C=O stretching of the ester, and C-H and C=C stretching of the aromatic ring.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the free amine (Methyl 2-(4-aminophenyl)acetate) after loss of HCl.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Reagent-Specific Hazards:

    • Acetyl chloride: Corrosive and reacts violently with water. Handle with extreme care.

    • Hydrogen chloride (gas and solutions): Corrosive and toxic. Avoid inhalation.

    • Palladium on Carbon: Can be pyrophoric, especially when dry. Do not allow the catalyst to dry in the air. Keep it wet with solvent.

  • Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

The synthesis of this compound can be reliably achieved through either Fischer esterification of 4-aminophenylacetic acid or by the reduction of Methyl 2-(4-nitrophenyl)acetate followed by salt formation. Both methods are robust and scalable. The choice of synthetic route will be dictated by practical considerations in the laboratory. Proper characterization of the final product is essential to ensure its purity and suitability for subsequent applications in research and drug development.

References

  • PubChem. Methyl 2-(4-aminophenyl)acetate. National Center for Biotechnology Information. [Link]

  • Google Patents. CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.
  • Syntheses of Medicinal Compounds. [Link]

  • Google Patents. Method of producing methyl ether of 4-(4-aminophenyl)butyric acid.
  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

  • University of Bristol. Synthesis of Relenza. [Link]

  • ACS Omega. Remarkable Facet Selective Reduction of 4-Nitrophenol by Morphologically Tailored (111) Faceted Cu2O Nanocatalyst. [Link]

  • PubMed Central. Remarkably and stable catalytic activity in reduction of 4-nitrophenol by sodium sesquicarbonate-supporting Fe2O3@Pt. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Journal of Lipid Research. Esterification of fatty acids at room temperature by chloroform-methanolic HCl-cupric acetate. [Link]

  • MDPI. The Competition between 4-Nitrophenol Reduction and BH 4 − Hydrolysis on Metal Nanoparticle Catalysts. [Link]

  • Semantic Scholar. Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. [Link]

  • Chemsrc. Methyl (4-nitrophenyl)acetate | CAS#:2945-08-6. [Link]

Sources

Application Note: Comprehensive Analytical Strategies for Methyl 2-(4-aminophenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the essential analytical methods for the characterization, identification, and quantification of Methyl 2-(4-aminophenyl)acetate hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of analytical robustness in drug development, this guide moves beyond mere procedural lists to explain the scientific rationale behind method selection and parameter optimization. We present detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC) for assay and purity determination, Gas Chromatography (GC) for residual solvent analysis, and spectroscopic techniques (FTIR, NMR, MS) for definitive structural confirmation. All methodologies are framed within the context of international regulatory standards, ensuring that the described protocols are not only scientifically sound but also compliant with industry best practices.

Introduction and Physicochemical Profile

This compound is an organic salt whose purity and characterization are paramount for ensuring the quality and safety of downstream active pharmaceutical ingredients (APIs). Its structure, containing a primary aromatic amine, an ester functional group, and a phenyl ring, dictates the optimal analytical approaches. The primary amine offers a site for protonation, influencing solubility and chromatographic behavior, while the phenyl ring provides a strong chromophore for UV-spectroscopic detection. The ester group, conversely, may be susceptible to hydrolysis under certain conditions.

A thorough understanding of its physicochemical properties is the foundation of robust method development.

PropertyValueSource
Chemical Structure Chemical Structure of Methyl 2-(4-aminophenyl)acetatePubChem
Molecular Formula C₉H₁₁NO₂ (Free Base) C₉H₁₂ClNO₂ (Hydrochloride Salt)[1][2]
Molecular Weight 165.19 g/mol (Free Base) ~201.65 g/mol (Hydrochloride Salt)[1][2]
Appearance Yellow to Brown Liquid (Free Base) or Solid
IUPAC Name methyl 2-(4-aminophenyl)acetate;hydrochloride[2]
SMILES COC(=O)CC1=CC=C(C=C1)N.Cl[2]

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

Reverse-phase HPLC with UV detection is the cornerstone for assessing the potency (assay) and purity of this compound. The method's high resolution and sensitivity are ideal for separating the main component from process-related impurities and degradation products.

Causality of Method Design
  • Stationary Phase: A C18 (octadecylsilane) column is the preferred choice. Its non-polar nature provides excellent retention for the moderately non-polar phenylacetate backbone of the molecule through hydrophobic interactions.

  • Mobile Phase: An acidic mobile phase is crucial. By maintaining the pH below the pKa of the primary amine (~4-5), the amine group remains consistently protonated (R-NH₃⁺). This prevents peak tailing, which can occur if the analyte interacts with residual silanol groups on the silica support in its free base form, leading to sharp, symmetrical peaks. A mixture of acetonitrile or methanol with a buffered aqueous phase (e.g., phosphate or formate buffer) is typical. Acetonitrile often provides better peak shape and lower backpressure.

  • Detection: The benzene ring acts as a strong chromophore. A UV detector set at or near the compound's lambda max (λmax), typically around 230-280 nm, will provide high sensitivity. A photodiode array (PDA) detector is recommended during method development to confirm peak purity and identify the optimal detection wavelength.

Detailed HPLC Protocol for Purity and Assay

Objective: To quantify this compound and determine the percentage of impurities.

Instrumentation & Reagents:

  • HPLC system with quaternary pump, autosampler, column oven, and PDA/UV detector.

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile, Water, and o-Phosphoric acid.

  • Reference Standard (RS) of this compound (purity >99.5%).

  • Analytical balance, volumetric flasks, and pipettes.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% o-Phosphoric acid in water. Filter and degas.

    • Mobile Phase B: Acetonitrile. Filter and degas.

  • Standard Solution Preparation (Example Concentration: 0.1 mg/mL):

    • Accurately weigh ~10 mg of the Reference Standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). Sonicate briefly if necessary.

  • Sample Solution Preparation (Example Concentration: 0.1 mg/mL):

    • Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Chromatographic Conditions:

    Parameter Setting
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Injection Volume 10 µL
    Detection Wavelength 254 nm (or determined λmax)
    Run Time 20 minutes (adjust as needed)

    | Gradient Program | 0-10 min: 35% B; 10-15 min: 35% to 80% B; 15-17 min: 80% B; 17-17.1 min: 80% to 35% B; 17.1-20 min: 35% B (equilibration) |

  • Data Analysis:

    • Assay (%): (Peak Area of Sample / Peak Area of Standard) x (Conc. of Standard / Conc. of Sample) x Purity of Standard

    • Impurities (%): Use area normalization. (Area of Individual Impurity / Total Area of all Peaks) x 100

System Suitability and Method Validation

A protocol is only trustworthy if it is validated. Validation demonstrates that the analytical procedure is fit for its intended purpose.[3] The principles laid out by the International Council for Harmonisation (ICH) in guideline Q2(R2) are the global standard.[4][5][6]

System Suitability Criteria (to be run before any sample analysis):

  • Tailing Factor (Asymmetry): Must be ≤ 2.0 for the main analyte peak.

  • Theoretical Plates (N): Must be ≥ 2000.

  • Relative Standard Deviation (%RSD) for replicate injections: Must be ≤ 2.0% for peak area and retention time.

Validation Protocol Summary:

ParameterPurposeProtocol OutlineAcceptance Criteria
Specificity To ensure the method accurately measures the analyte without interference.Analyze blank (diluent), placebo (if in a formulation), and spiked samples. Perform forced degradation studies (acid, base, peroxide, heat, light).Peak is pure and baseline-resolved from degradants and other components.
Linearity To demonstrate a direct proportional relationship between concentration and response.Prepare at least five concentrations across the working range (e.g., 50-150% of nominal). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy To assess the closeness of the test results to the true value.Analyze samples of known concentration (e.g., spike a placebo with 80%, 100%, and 120% of the nominal concentration).Mean recovery should be 98.0% - 102.0%.
Precision To measure the degree of scatter between a series of measurements.Repeatability: 6 replicate preparations at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst/instrument.%RSD ≤ 2.0%.
Range The interval where the method is precise, accurate, and linear.Confirmed by the linearity, accuracy, and precision data.Typically 80-120% of the assay concentration.
LOD/LOQ To determine the lowest concentration that can be detected/quantified.Based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve.LOD and LOQ should be appropriate for impurity quantification.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations.Vary parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2).System suitability criteria must be met; results should not be significantly impacted.

Gas Chromatography (GC) for Residual Solvent Analysis

While the analyte itself is best analyzed by HPLC, GC is the standard method for detecting and quantifying residual organic solvents from the manufacturing process. Static headspace injection coupled with Flame Ionization Detection (GC-HS-FID) is the preferred technique as it avoids injecting the non-volatile salt, protecting the inlet and column.[7]

Recommended Headspace GC Protocol

Objective: To quantify residual solvents (e.g., Methanol, Ethyl Acetate, Toluene) as per ICH Q3C guidelines.

Instrumentation & Reagents:

  • GC system with a static headspace autosampler and FID detector.

  • Capillary Column (e.g., DB-624 or equivalent, 30 m x 0.53 mm, 3.0 µm film).

  • High-purity Nitrogen or Helium (carrier gas).

  • Dimethyl sulfoxide (DMSO) or other suitable high-boiling, inert solvent.

  • Certified standards for all expected residual solvents.

Procedure:

  • Standard Preparation: Prepare a stock solution of all potential solvents in DMSO. Create a working standard by diluting the stock to the required concentration (e.g., at the control limit).

  • Sample Preparation:

    • Accurately weigh ~100 mg of this compound into a 20 mL headspace vial.

    • Add 5.0 mL of DMSO.

    • Seal the vial immediately with a PTFE/silicone septum and crimp cap.

  • Headspace Conditions:

    Parameter Setting
    Vial Equilibration Temp. 80 °C
    Vial Equilibration Time 20 min
    Transfer Line Temp. 110 °C
    Pressurization Time 1.0 min

    | Injection Time | 0.5 min |

  • GC Conditions:

    Parameter Setting
    Inlet Temperature 200 °C
    Detector Temperature 250 °C (FID)
    Carrier Gas Flow 3.0 mL/min

    | Oven Program | Initial 40 °C for 5 min, ramp at 10 °C/min to 220 °C, hold for 5 min. |

Spectroscopic Methods for Structural Identification

Spectroscopic analysis provides unambiguous structural confirmation, which is essential for reference standard characterization and troubleshooting.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle: Identifies functional groups based on their characteristic absorption of infrared radiation.

  • Protocol: Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of sample with ~100 mg of dry KBr and pressing it into a transparent disc. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Expected Characteristic Peaks:

    • ~3400-3200 cm⁻¹: N-H stretching (primary amine).

    • ~3200-2800 cm⁻¹: C-H stretching (aromatic and aliphatic).

    • ~1735 cm⁻¹: C=O stretching (ester).

    • ~1600-1450 cm⁻¹: C=C stretching (aromatic ring).

    • ~1250 cm⁻¹: C-O stretching (ester).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: Provides detailed information about the carbon-hydrogen framework of the molecule.

  • Protocol: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire ¹H and ¹³C spectra.

  • Expected ¹H NMR Signals (in DMSO-d₆):

    • ~3.6 ppm (singlet, 3H): Methyl protons of the ester (-OCH₃).

    • ~3.5 ppm (singlet, 2H): Methylene protons (-CH₂-).

    • ~5.0-6.0 ppm (broad singlet, 2H): Amine protons (-NH₂). Note: The hydrochloride salt may show a broader, downfield signal for -NH₃⁺.

    • ~6.5-7.0 ppm (multiplet, 4H): Aromatic protons, showing an AA'BB' splitting pattern typical of a 1,4-disubstituted benzene ring.

Mass Spectrometry (MS)
  • Principle: Measures the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming molecular weight and providing structural clues.

  • Protocol: Can be coupled with GC or HPLC (LC-MS). Electrospray Ionization (ESI) in positive mode is suitable for this compound.

  • Expected Ions:

    • [M+H]⁺: The protonated molecule of the free base at m/z 166.08.[1]

    • Major Fragments: Loss of the methoxy group (-OCH₃) leading to a fragment at m/z 134, or cleavage at the benzylic position leading to the tropylium-like ion at m/z 106.[1]

Experimental and Validation Workflows

Visualizing the analytical process ensures clarity and consistency in execution.

Analytical_Workflow cluster_0 Phase 1: Sample & Standard Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Processing & Reporting Sample Sample Receipt Prep Weighing & Dilution Sample->Prep Standard Reference Standard Standard->Prep HPLC HPLC Analysis (Assay/Purity) Prep->HPLC GC GC-HS Analysis (Residual Solvents) Prep->GC Spectro Spectroscopy (ID Confirmation) Prep->Spectro Process Data Integration & Calculation HPLC->Process GC->Process Spectro->Process Report Final Report & Certificate of Analysis Process->Report Review Data Review & QA Approval Report->Review

Caption: General analytical workflow for sample analysis.

Validation_Workflow cluster_plan cluster_exec cluster_report Protocol Validation Protocol Definition Specificity Specificity & Forced Degradation Protocol->Specificity defines Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy / Recovery Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Robustness Robustness Protocol->Robustness Report Validation Summary Report Specificity->Report data feeds into Linearity->Report data feeds into Accuracy->Report data feeds into Precision->Report data feeds into Robustness->Report data feeds into

Caption: Workflow for HPLC method validation.

Conclusion

The analytical control of this compound requires a multi-faceted approach. While HPLC serves as the primary tool for quantifying potency and purity, it must be complemented by GC for volatile impurity control and a suite of spectroscopic methods for unequivocal identification. Each method must be developed based on the fundamental physicochemical properties of the analyte and rigorously validated according to established international guidelines like ICH Q2(R2). The protocols and rationales provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to establish reliable and compliant analytical control over this critical chemical intermediate.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • Vertex AI Search. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • AMSbiopharma. (2025).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023).
  • PubChem, National Institutes of Health. Methyl 2-(4-aminophenyl)
  • Sigma-Aldrich. Methyl 2-(4-aminophenyl)
  • BLD Pharm. Methyl 2-(4-aminophenyl)
  • PubChem, National Institutes of Health. Methyl 2-(3-aminophenyl)
  • IISTE. (2014). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.

Sources

"HPLC analysis of Methyl 2-(4-aminophenyl)acetate hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quality Control and Stability Assessment of Methyl 2-(4-aminophenyl)acetate hydrochloride by High-Performance Liquid Chromatography

Abstract

This document provides a comprehensive, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The methodology is designed for researchers, scientists, and drug development professionals requiring a reliable technique for purity assessment, assay determination, and stability evaluation. The core of this application note is a reversed-phase HPLC (RP-HPLC) method that demonstrates excellent specificity, linearity, accuracy, and precision. We delve into the scientific rationale behind the selection of chromatographic parameters, from mobile phase composition to column chemistry. Furthermore, a detailed protocol for a forced degradation study is presented to establish the stability-indicating characteristics of the method, ensuring that any potential degradation products do not interfere with the quantification of the active substance. All procedures are established in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction: The Analytical Imperative

This compound is an important chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for assessing the purity and stability of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[3][4]

The presence of a primary aromatic amine functional group in the molecule presents a specific analytical challenge: the potential for peak tailing on conventional silica-based reversed-phase columns due to interactions with residual silanol groups. Therefore, the method development process must focus on mitigating these interactions to achieve a symmetrical peak shape, which is critical for accurate integration and quantification. This is achieved through careful control of the mobile phase pH to ensure the analyte is in a consistent, protonated state.

This guide provides a self-validating system, incorporating system suitability tests and a full validation strategy as per ICH guidelines, to ensure the trustworthiness and reliability of the analytical results.[5][6][7]

Experimental Design and Rationale

Instrumentation and Materials
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.

  • Reagents:

    • This compound reference standard (purity >99%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Orthophosphoric acid (AR grade)

    • Sodium hydroxide (AR grade)

    • Hydrochloric acid (AR grade)

    • Hydrogen peroxide (30%, AR grade)

    • Water (Milli-Q or equivalent HPLC grade)

  • Chromatographic Column: A modern, end-capped C18 column is recommended to minimize silanol interactions.

Chromatographic Conditions

The selection of chromatographic conditions is driven by the physicochemical properties of this compound.[8] A reversed-phase C18 column provides the necessary hydrophobic interaction for retention. The primary aromatic amine (pKa ~4-5) requires an acidic mobile phase to ensure it remains protonated (as -NH3+), thereby increasing its polarity and minimizing undesirable interactions with the stationary phase, which prevents peak tailing.[9][10] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. UV detection at 230 nm is selected as a wavelength that provides significant absorbance for the phenyl ring chromophore while minimizing interference from common solvents.

ParameterRecommended Condition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent)
Mobile Phase A 0.1% Orthophosphoric acid in Water (pH adjusted to ~2.5)
Mobile Phase B Acetonitrile
Gradient Program Isocratic
Composition Mobile Phase A : Mobile Phase B (65:35 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 230 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Diluent: The mobile phase (65:35 Water:Acetonitrile with 0.1% H₃PO₄) should be used as the diluent to ensure peak shape integrity and compatibility with the chromatographic system.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare in the same manner as the Working Standard Solution using the sample to be analyzed.

Detailed Protocols

Standard Analysis Workflow

This workflow outlines the process from sample preparation to final data analysis, ensuring a systematic and reproducible approach.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution (100 µg/mL) sst Perform System Suitability Test (SST) (5 replicate injections of Standard) prep_standard->sst prep_sample Prepare Sample Solution (100 µg/mL) inject Inject Blank, Standard, and Sample Solutions prep_sample->inject prep_mobile Prepare Mobile Phase equilibrate Equilibrate System prep_mobile->equilibrate equilibrate->sst sst->inject If SST Passes integrate Integrate Chromatograms inject->integrate calculate Calculate Assay/Purity integrate->calculate report Generate Report calculate->report

Caption: Standard HPLC analysis workflow for this compound.

Step-by-Step Protocol:

  • System Preparation: Prepare the mobile phase as described in Table 1. Degas the solvents and purge the HPLC pump lines.

  • Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Testing (SST):

    • Inject the diluent (blank) once to ensure no interfering peaks are present.

    • Inject the Working Standard Solution (100 µg/mL) five times consecutively.

    • The system is deemed ready for analysis if it meets the criteria in the table below. The acceptance criteria are based on standard pharmaceutical practices to ensure the validity of the analytical run.[11]

SST ParameterAcceptance CriteriaCausality
% RSD for Peak Area ≤ 1.0%Demonstrates the precision of the injection and pumping system.
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and good separation performance.
  • Analysis Sequence: Inject the blank, followed by the Working Standard Solution, and then the duplicate sample preparations. It is good practice to bracket sample injections with standard injections to account for any system drift.

  • Data Processing: Integrate the peak corresponding to this compound. Calculate the assay or purity using the external standard method based on peak areas.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to develop a stability-indicating method.[12] The goal is to achieve 5-20% degradation of the active substance to ensure that the resulting degradation products can be adequately resolved from the main peak. This demonstrates the method's specificity.[13][14]

ForcedDegradation cluster_stress Stress Conditions start Drug Substance Solution (1000 µg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C, 8h) start->acid base Base Hydrolysis (0.1M NaOH, 60°C, 4h) start->base oxidation Oxidation (3% H₂O₂, RT, 24h) start->oxidation thermal Thermal (Solid, 80°C, 48h) start->thermal photo Photolytic (Solid, ICH Q1B) start->photo analyze Neutralize (if needed) Dilute to 100 µg/mL Analyze by HPLC acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze outcome Evaluate Results: - Peak Purity (DAD) - Resolution > 2 - Mass Balance analyze->outcome

Caption: Logical workflow for the forced degradation study of this compound.

Step-by-Step Protocol:

  • Prepare Stress Samples: Use the Standard Stock Solution (1000 µg/mL) for solution-based stress tests. For solid-state tests, use the drug substance directly.

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 8 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to 10 mL with diluent.

  • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 4 hours. Cool, neutralize with 1 mL of 0.1 M HCl, and dilute to 10 mL with diluent.

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute to 10 mL with diluent.

  • Thermal Degradation: Store accurately weighed solid drug substance in a petri dish at 80°C for 48 hours. After exposure, prepare a 100 µg/mL solution.

  • Photolytic Degradation: Expose solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. Prepare a 100 µg/mL solution after exposure.

  • Analysis: Analyze all stressed samples using the HPLC method. Use a DAD detector to assess peak purity, ensuring the main analyte peak is spectrally homogenous and free from co-eluting impurities.

Method Validation Summary

The analytical method should be validated according to ICH Q2(R1) or the updated Q2(R2) guidelines.[1][2][5] The following parameters must be evaluated:

Validation ParameterSummary of Protocol
Specificity Analyze blank, placebo (if applicable), and forced degradation samples. Ensure no interference at the retention time of the analyte and confirm peak purity using a DAD.
Linearity Analyze at least five concentrations across the range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a calibration curve and determine the correlation coefficient (r² ≥ 0.999).
Range The range is established from the linearity study, demonstrating acceptable accuracy and precision.
Accuracy (Recovery) Perform recovery studies by spiking a known amount of analyte into a placebo or sample matrix at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the % recovery (should be 98.0% - 102.0%).[1]
Precision Repeatability: Analyze a minimum of six sample preparations at 100% of the test concentration. Calculate %RSD.[1]Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
Limit of Quantitation (LOQ) Determine by signal-to-noise ratio (S/N ≈ 10) or by establishing the lowest concentration that meets accuracy and precision criteria.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on SST results.

Conclusion

The HPLC method detailed in this application note is demonstrated to be simple, specific, precise, and accurate for the quantitative determination of this compound. The isocratic method allows for a short run time, making it suitable for high-throughput quality control environments. The successful resolution of the parent peak from all degradation products in the forced degradation study confirms its stability-indicating nature. This validated protocol provides a trustworthy and robust system for the analysis of this key pharmaceutical intermediate, ensuring it meets the stringent quality requirements of the drug development industry.

References

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • National Center for Biotechnology Information. (n.d.). Methyl 2-(4-aminophenyl)acetate. PubChem. Retrieved from [Link]

  • Echemi. (n.d.). (r)-methyl 2-amino-2-(4-chlorophenyl)acetate.
  • Khan, A., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Molecules. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • International Conference on Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • International Journal of PharmTech Research. (2017). Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. Retrieved from [Link]

  • Jain, D., & Basniwal, P.K. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis.
  • National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals. Retrieved from [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

  • Axion Labs. (2023). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]

Sources

Application Notes and Protocols for the NMR Spectroscopic Analysis of Methyl 2-(4-aminophenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative of Methyl 2-(4-aminophenyl)acetate hydrochloride in Research and Development

This compound is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its chemical architecture, featuring a para-substituted benzene ring, an ester moiety, and an amine hydrochloride, presents a rich system for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. An unambiguous assignment of all proton (¹H) and carbon (¹³C) signals is paramount for confirming its identity, assessing purity, and understanding its chemical behavior in subsequent synthetic transformations. The hydrochloride salt form introduces specific spectral features, particularly influencing the chemical environment of the aromatic ring and the amine group, which require careful consideration during spectral interpretation.

This comprehensive guide provides a detailed framework for the complete NMR characterization of this compound. It is designed for researchers, scientists, and drug development professionals who require a robust and validated methodology for structural analysis. The protocols herein are grounded in fundamental NMR principles and are designed to yield high-quality, reproducible data for confident structural assignment.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering scheme is essential for unambiguous spectral assignment. The following diagram illustrates the structure of this compound with the IUPAC numbering convention that will be used throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound in DMSO-d₆. These predictions are based on the analysis of the free base and related structures, considering the electron-withdrawing effect of the protonated amino group (-NH₃⁺).

Atom NumberPredicted ¹H Chemical Shift (ppm)MultiplicityPredicted ¹³C Chemical Shift (ppm)DEPT-135
1--~138.0Quaternary C
2, 6~7.45d, J ≈ 8.5 Hz~130.0CH
3, 5~7.30d, J ≈ 8.5 Hz~120.0CH
4--~128.0Quaternary C
73.75s~40.0CH₂
8--~171.0Quaternary C (C=O)
93.65s~52.0CH₃
11 (-NH₃⁺)>10.0 (broad)s (broad)--

Experimental Protocols

A systematic approach combining one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for the complete structural elucidation of this compound.

Protocol 1: Sample Preparation

The quality of the NMR sample is critical for obtaining high-resolution spectra.[1][2]

  • Weighing the Sample: Accurately weigh 10-15 mg of this compound for ¹H NMR and 50-75 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. This is crucial for observing the exchangeable protons of the ammonium group (-NH₃⁺).

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Gently vortex or sonicate the sample to ensure complete dissolution.

  • Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

  • Internal Standard: Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Protocol 2: 1D NMR Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

  • Spectral Width (SW): Set to approximately 16 ppm, centered around 8 ppm to encompass both aromatic and aliphatic regions.

  • Number of Scans (NS): 16-32 scans should provide a good signal-to-noise ratio.

  • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the nuclei.

  • Acquisition Time (AQ): An acquisition time of at least 2 seconds will ensure good digital resolution.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used.

  • Spectral Width (SW): Set to approximately 220 ppm, centered around 110 ppm.

  • Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Relaxation Delay (D1): A delay of 2 seconds is generally sufficient.

DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT experiments are essential for determining the multiplicity of each carbon signal (CH, CH₂, CH₃, or quaternary).

  • DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.

  • DEPT-90: Only CH signals are observed as positive peaks.

  • DEPT-45: All protonated carbons (CH, CH₂, CH₃) appear as positive peaks.

Protocol 3: 2D NMR Spectroscopy

2D NMR experiments are indispensable for establishing connectivity between atoms in the molecule.

COSY (Correlation Spectroscopy)

This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.

  • Pulse Program: A standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments) is used.

  • Data Points: Acquire at least 1024 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

  • Number of Scans (NS): 4-8 scans per increment are typically sufficient.

HSQC (Heteronuclear Single Quantum Coherence)

This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations).

  • Pulse Program: A standard HSQC pulse sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3') is used.

  • Spectral Width (SW): The ¹H dimension should be set as in the ¹H NMR experiment, and the ¹³C dimension as in the ¹³C NMR experiment.

  • Data Points: Acquire 1024 data points in F2 and 256 increments in F1.

  • Number of Scans (NS): 8-16 scans per increment are recommended.

HMBC (Heteronuclear Multiple Bond Correlation)

This experiment reveals long-range correlations between protons and carbons over two or three bonds, which is crucial for connecting different spin systems.

  • Pulse Program: A standard HMBC pulse sequence with gradient selection (e.g., 'hmbcgplpndqf') is used.

  • Long-Range Coupling Delay: The delay for the evolution of long-range couplings should be optimized for a J-coupling of approximately 8 Hz.

  • Data Points: Acquire 2048 data points in F2 and 512 increments in F1.

  • Number of Scans (NS): 16-32 scans per increment may be necessary to detect weaker correlations.

Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for the complete structural elucidation of this compound using the described NMR experiments.

NMR_Workflow A Sample Preparation (10-15 mg in DMSO-d6) B 1D ¹H NMR (Proton Environments) A->B C 1D ¹³C NMR & DEPT (Carbon Environments & Multiplicities) A->C D 2D COSY (¹H-¹H Correlations) B->D E 2D HSQC (¹H-¹³C One-Bond Correlations) C->E G Structure Confirmation D->G F 2D HMBC (¹H-¹³C Long-Range Correlations) E->F F->G

Caption: A logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Interpretation of Spectra and Structural Confirmation

A combined analysis of the 1D and 2D NMR spectra will allow for the unambiguous assignment of all signals and the confirmation of the molecular structure.

  • ¹H NMR: The aromatic region is expected to show a characteristic AA'BB' system for the para-substituted ring, appearing as two doublets. The methylene (-CH₂-) and methyl (-CH₃) protons of the acetate group will appear as singlets in the aliphatic region. The protons of the -NH₃⁺ group will likely be a broad singlet at a downfield chemical shift.

  • ¹³C NMR and DEPT: The ¹³C spectrum will show the expected number of carbon signals. The DEPT experiments will differentiate between the CH, CH₂, and CH₃ groups, and the quaternary carbons (including the carbonyl carbon).

  • COSY: A cross-peak will be observed between the coupled aromatic protons (H-2/6 and H-3/5).

  • HSQC: This spectrum will directly link each proton signal to its attached carbon, confirming the assignments of the protonated carbons.

  • HMBC: This is the key experiment for confirming the overall structure. Expected long-range correlations include:

    • The methylene protons (H-7) to the carbonyl carbon (C-8) and the aromatic carbons (C-1 and C-3/5).

    • The methyl protons (H-9) to the carbonyl carbon (C-8).

    • The aromatic protons (H-2/6) to the quaternary carbon (C-4) and the methylene carbon (C-7).

    • The aromatic protons (H-3/5) to the quaternary carbon (C-1).

The following diagram illustrates the key expected HMBC and COSY correlations.

Caption: Key expected COSY and HMBC correlations for this compound.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy, following the detailed protocols outlined in this guide, enables the complete and unambiguous structural characterization of this compound. The strategic use of DMSO-d₆ as a solvent is critical for the observation of the amine protons, and the suite of 2D experiments provides the necessary connectivity information to assemble the molecular framework with a high degree of confidence. This robust analytical methodology serves as an essential tool for quality control and reaction monitoring in research and development settings.

References

  • Canadian Science Publishing. (n.d.). THE SUBSTITUENT EFFECT ON VICINAL PROTON COUPLING CONSTANTS IN MONOSUBSTITUTED BENZENES. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, October 18). How can multiplets in para-disubstituted benzene rings be described?. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-(4-aminophenyl)acetate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81. PubMed Central. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • University of Regensburg. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • YouTube. (2023, May 15). NMR 5: Coupling Constants. Retrieved from [Link]

Sources

Application Notes and Protocols for the Utilization of Methyl 2-(4-aminophenyl)acetate Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Aminophenylacetate Scaffold

In the landscape of modern drug discovery, the pursuit of novel chemical entities with therapeutic potential is a paramount objective. Central to this endeavor is the strategic use of versatile building blocks that provide a foundation for the synthesis of diverse compound libraries. Methyl 2-(4-aminophenyl)acetate hydrochloride stands out as a particularly valuable starting material in medicinal chemistry. Its structure incorporates three key features that can be selectively manipulated: a primary aromatic amine, an ester, and a phenylacetic acid core. This trifecta of reactive sites allows for a multitude of chemical transformations, making it an ideal scaffold for the generation of a wide array of biologically active molecules. These derivatives have shown promise in various therapeutic areas, including as anti-inflammatory, antimicrobial, and anticancer agents.[1]

This comprehensive guide provides detailed application notes and protocols for the use of this compound in the synthesis of key medicinal chemistry intermediates and scaffolds. The methodologies described herein are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.

Core Properties and Handling

This compound is the hydrochloride salt of methyl 2-(4-aminophenyl)acetate. The presence of the hydrochloride salt enhances the stability and shelf-life of the compound. For most organic reactions, the free base form is required. This is typically achieved by neutralization with a suitable base, either as a separate workup step or in situ.

PropertyValueReference
Molecular FormulaC₉H₁₂ClNO₂[2]
Molecular Weight201.65 g/mol [2]
AppearanceOff-white to light yellow crystalline powder
StorageSealed in a dry, room temperature environment[2]

Note on the Free Base: The free base, Methyl 2-(4-aminophenyl)acetate, has a molecular formula of C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol .[3]

Key Synthetic Transformations and Protocols

The versatility of this compound is best demonstrated through its application in a range of synthetic transformations. The following sections provide detailed protocols for some of the most common and impactful reactions.

N-Acylation: Gateway to Amide Libraries

The primary aromatic amine of Methyl 2-(4-aminophenyl)acetate is a nucleophilic center that readily undergoes acylation to form a stable amide bond. This transformation is fundamental in medicinal chemistry for several reasons: it allows for the introduction of a wide variety of substituents, modulates the electronic properties of the aromatic ring, and can be a key step in the synthesis of more complex heterocyclic systems.

Causality of Experimental Choices: The Schotten-Baumann reaction conditions are employed for their robustness and high yields in acylating anilines. The use of a biphasic system with an aqueous base (like NaOH or K₂CO₃) serves to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Dichloromethane (DCM) is a common choice of organic solvent due to its inertness and ability to dissolve a wide range of organic compounds.

Experimental Protocol: N-Acetylation

  • Materials:

    • This compound

    • Acetyl chloride

    • Dichloromethane (DCM)

    • 1 M Sodium hydroxide (NaOH) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq) and dissolve it in a mixture of DCM and water.

    • Cool the mixture to 0 °C in an ice bath with vigorous stirring.

    • Slowly add 1 M NaOH solution dropwise until the pH of the aqueous layer is ~8-9, ensuring the formation of the free amine.

    • Add acetyl chloride (1.1 eq) dropwise to the biphasic mixture while maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

    • Once the starting material is consumed, transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, N-acetyl methyl 2-(4-aminophenyl)acetate.

    • Purify the product by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel.

Expected Characterization Data for N-acetyl methyl 2-(4-aminophenyl)acetate:

TechniqueExpected Data
¹H NMR δ (ppm): ~7.5 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~3.7 (s, 3H, OCH₃), ~3.6 (s, 2H, CH₂), ~2.1 (s, 3H, COCH₃), ~7.8 (br s, 1H, NH)
¹³C NMR δ (ppm): ~171, ~168, ~137, ~132, ~129, ~120, ~52, ~40, ~24
MS (ESI) m/z: [M+H]⁺ calculated for C₁₁H₁₄NO₃⁺: 208.10, found ~208.1

Note: The exact chemical shifts may vary depending on the solvent and instrument used.[4]

Workflow for N-Acylation

G start Methyl 2-(4-aminophenyl)acetate HCl free_base Generate Free Amine (in situ or pre-treatment with base) start->free_base reaction N-Acylation Reaction (e.g., Schotten-Baumann) free_base->reaction acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->reaction workup Aqueous Workup (Wash with NaHCO₃, Brine) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product N-Acylated Product purification->product G Amine Primary Amine Imine Imine Intermediate Amine->Imine + Carbonyl, -H₂O Carbonyl Aldehyde or Ketone Carbonyl->Imine Amine_Product Secondary/Tertiary Amine Imine->Amine_Product + Reducing Agent (e.g., NaBH(OAc)₃) G start Methyl 2-(4-aminophenyl)acetate HCl hydrolysis Ester Hydrolysis start->hydrolysis acid 4-Aminophenylacetic Acid hydrolysis->acid condensation Condensation and Cyclization (e.g., with PPA) acid->condensation diamine o-Phenylenediamine diamine->condensation product Benzimidazole Derivative condensation->product

Sources

Application Note: Synthesis of Key Pharmaceutical Intermediates from Methyl 2-(4-aminophenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-(4-aminophenyl)acetate hydrochloride is a highly versatile and economically significant starting material in medicinal chemistry and process development. Its distinct structural motifs—a primary aromatic amine, an active methylene group, and a reactive ester—provide multiple handles for synthetic diversification. This guide details key synthetic transformations for converting this building block into high-value pharmaceutical intermediates. We will explore protocols and the underlying chemical principles for N-acylation to generate bioactive amides, such as those investigated as Farnesoid X receptor (FXR) modulators, and advanced transition-metal-catalyzed cyclization reactions to construct complex heterocyclic scaffolds like isoquinolones. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.

Introduction: The Strategic Value of Methyl 2-(4-aminophenyl)acetate

Methyl 2-(4-aminophenyl)acetate, often supplied as its more stable hydrochloride salt (CAS 83528-16-9), is a bifunctional building block that serves as a linchpin in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] The primary aromatic amine offers a nucleophilic center for amide bond formation, a cornerstone of modern drug design. Simultaneously, the phenylacetate moiety can participate in a variety of cyclization and condensation reactions to form complex heterocyclic systems.[3][4]

Derivatives of this core structure are found in molecules targeting a wide array of diseases. For instance, N-acylated derivatives have been identified as potent and selective Farnesoid X receptor (FXR) partial agonists and antagonists for treating metabolic disorders like nonalcoholic steatohepatitis (NASH).[5][6] Furthermore, the scaffold is integral to the synthesis of isoquinolones and other nitrogen-containing heterocycles that are privileged structures in medicinal chemistry, exhibiting activities ranging from anticancer to anti-inflammatory.[3][7] This guide provides validated protocols and expert insights into the most impactful synthetic routes originating from this valuable intermediate.

Core Synthetic Transformations and Protocols

The strategic application of this compound begins with the liberation of the free amine, typically achieved by treatment with a suitable base. Once neutralized, the molecule is primed for a variety of transformations.

N-Acylation: Gateway to Bioactive Amides

N-acylation is the most fundamental and widely used reaction involving the 4-amino group. This transformation converts the primary amine into a secondary amide, profoundly altering the molecule's electronic and physical properties and serving as a key step in building more complex structures.

The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the free amine attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). The stability of the resulting amide bond makes this a thermodynamically favorable process. The choice of base for the initial neutralization and for scavenging the acid byproduct (like HCl from an acyl chloride) is critical to prevent reprotonation of the amine and drive the reaction to completion. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like sodium bicarbonate.

The 4-aminophenylacetamide scaffold is a key feature in a class of potent and intestine-specific FXR antagonists investigated for the treatment of NASH.[6] Acylating Methyl 2-(4-aminophenyl)acetate with a tailored acyl chloride creates an intermediate that can be further elaborated into these promising drug candidates.

This protocol describes a representative acylation to synthesize Methyl 2-(4-(propionamido)phenyl)acetate.

Reagents & Materials

ReagentCAS No.M.W. ( g/mol )Amount (mmol)Equivalents
This compound83528-16-9201.6510.01.0
Dichloromethane (DCM), anhydrous75-09-284.93--
Triethylamine (TEA)121-44-8101.1922.02.2
Propionyl chloride79-03-892.5211.01.1
Saturated aq. Sodium Bicarbonate (NaHCO₃)144-55-884.01--
Brine----
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.02 g, 10.0 mmol).

  • Add anhydrous dichloromethane (100 mL) to the flask. The starting material may not fully dissolve.

  • Cool the resulting suspension to 0 °C using an ice-water bath.

  • Slowly add triethylamine (3.06 mL, 22.0 mmol) dropwise over 5 minutes. Stir the mixture at 0 °C for an additional 15 minutes. The hydrochloride salt will react to form the free amine, and the mixture should become more homogeneous.

  • In a separate vial, dissolve propionyl chloride (0.96 mL, 11.0 mmol) in 10 mL of anhydrous dichloromethane.

  • Add the propionyl chloride solution dropwise to the reaction mixture at 0 °C over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of saturated aq. NaHCO₃, 50 mL of water, and 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from ethyl acetate/hexanes or by flash column chromatography on silica gel to yield the pure product.

N_Acylation_Workflow start_material Methyl 2-(4-aminophenyl)acetate HCl neutralization Neutralization (Base, e.g., TEA in DCM) start_material->neutralization free_amine Free Amine Intermediate neutralization->free_amine acylation Acylation (Acyl Chloride at 0°C) free_amine->acylation crude_product Crude Product in Solution acylation->crude_product workup Aqueous Workup (Wash with NaHCO₃, Brine) crude_product->workup dried_product Dried Organic Solution workup->dried_product purification Purification (Recrystallization or Chromatography) dried_product->purification final_product Pure N-Acylated Product purification->final_product

Caption: Workflow for the N-acylation of Methyl 2-(4-aminophenyl)acetate.

Synthesis of Isoquinolone Scaffolds via C-H Activation

The construction of heterocyclic rings like isoquinolones represents a significant value-add transformation. Modern synthetic methods, such as transition-metal-catalyzed C-H activation and annulation, provide an efficient and atom-economical route to these important scaffolds.[3][8]

Rhodium(III)-catalyzed [4+2] annulation is a powerful strategy for synthesizing isoquinolones.[3] The reaction typically involves an N-substituted benzamide and an alkyne. The amide's directing group (e.g., N-pivaloyloxy) facilitates ortho-C-H activation by the Rh(III) catalyst, forming a rhodacycle intermediate. This intermediate then undergoes migratory insertion with the alkyne coupling partner, followed by reductive elimination and subsequent transformations to yield the final isoquinolone product. To apply this to our system, the N-acylated intermediate from Section 2.1 must first be converted to a suitable benzamide with an appropriate directing group.

Isoquinolin-1(2H)-ones are present in numerous bioactive natural products and synthetic drugs with antitumor, anti-inflammatory, and cardiovascular properties.[3][7] The ability to construct this core from a simple starting material like Methyl 2-(4-aminophenyl)acetate is a testament to the power of modern catalytic methods.

This protocol outlines the key steps for synthesizing an isoquinolone, assuming the prior synthesis of an appropriate N-pivaloyloxy benzamide precursor from our starting material.

Reagents & Materials

ReagentCAS No.M.W. ( g/mol )Amount (mmol)Equivalents
N-Pivaloyloxy Benzamide Precursor--0.271.0
Internal Alkyne (e.g., Diphenylacetylene)510-65-6178.230.271.0
[Cp*RhCl₂]₂ Catalyst12354-85-7618.140.0080.03
Cesium Acetate (CsOAc)3396-11-0191.950.271.0
2,2,2-Trifluoroethanol (TFE)75-89-8100.04--

Procedure: (Adapted from literature procedures[3])

  • In a dry Schlenk tube under an argon atmosphere, add the N-pivaloyloxy benzamide precursor (1.0 eq), the internal alkyne (1.0 eq), [Cp*RhCl₂]₂ (3 mol%), and CsOAc (1.0 eq).

  • Add anhydrous 2,2,2-trifluoroethanol (TFE) as the solvent (approx. 2 mL).

  • Seal the tube and stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with ethyl acetate.

  • Workup: Wash the organic mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired isoquinolone product.

Rh_Catalysis_Mechanism cluster_cycle Catalytic Cycle rh_cat [Cp*Rh(III)] rhodacycle Seven-Membered Rhodacycle Intermediate rh_cat->rhodacycle C-H Activation benzamide N-Pivaloyloxy Benzamide insertion Migratory Insertion rhodacycle->insertion + Alkyne alkyne Alkyne reductive_elim Reductive Elimination insertion->reductive_elim product_complex Rh(I)-Product Complex reductive_elim->product_complex product_complex->rh_cat Regeneration final_product Isoquinolone Product product_complex->final_product Product Release

Caption: Simplified mechanism for Rh(III)-catalyzed isoquinolone synthesis.

Data Summary

The following table summarizes typical outcomes for the described transformations. Yields are highly dependent on the specific substrate and optimization of reaction conditions.

TransformationKey ReagentsSolventTemp. (°C)Typical Yield (%)Reference(s)
N-AcylationAcyl Chloride, TEADCM0 to RT70 - 95[9]
Rh(III)-Annulation[Cp*RhCl₂]₂, CsOAc, AlkyneTFERT60 - 90[3]

Safety Considerations

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and appropriate gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Acyl Chlorides (e.g., Propionyl Chloride): Corrosive and moisture-sensitive. React violently with water and alcohols. Handle with extreme care under an inert atmosphere.

    • Triethylamine (TEA): Flammable liquid with a strong odor. It is corrosive and can cause severe skin and eye irritation.

    • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

    • Rhodium Catalysts: Heavy metal compounds. While used in small quantities, they should be handled with care to avoid ingestion or inhalation.

Conclusion

This compound is a foundational building block for accessing a diverse range of high-value pharmaceutical intermediates. Through straightforward N-acylation, scaffolds for modern therapeutics targeting metabolic diseases can be readily prepared. Furthermore, by employing advanced catalytic methods like C-H activation, this simple starting material can be elaborated into complex and medicinally relevant heterocyclic systems such as isoquinolones. The protocols and principles outlined in this guide provide a robust framework for researchers to unlock the full synthetic potential of this versatile intermediate.

References

  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry.
  • Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)
  • Discovery of 4-aminophenylacetamide derivatives as intestine-specific farnesoid X receptor antagonists for the potential treatment of nonalcoholic steatohepatitis. European Journal of Medicinal Chemistry.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
  • Isoquinolone synthesis. Organic Chemistry Portal.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
  • 83528-16-9|Methyl 2-(4-aminophenyl)
  • Intramolecular aminolysis of esters. Cyclization of esters of (o-aminophenyl)acetic acid. Journal of the American Chemical Society.
  • This compound | 83528-16-9. Sigma-Aldrich.

Sources

Application and Protocol Guide for the Synthesis of Vibegron Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Vibegron, marketed as Gemtesa®, is a selective β3-adrenergic receptor agonist for the treatment of overactive bladder (OAB).[1] As with any pharmaceutical active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product.[1] This document provides a detailed technical guide on the synthesis and formation of known and potential impurities of Vibegron. Understanding the origin and synthetic pathways of these impurities is paramount for developing robust analytical methods for their detection and for implementing effective control strategies during the manufacturing process.

This guide will delve into the various classes of Vibegron impurities, including process-related impurities, chiral isomers, and degradation products. We will explore their chemical structures, plausible synthetic or formation pathways, and provide exemplary protocols for their synthesis, which can be invaluable for the preparation of analytical standards.

Classification of Vibegron Impurities

Vibegron impurities can be broadly categorized as follows:

  • Process-Related Impurities: These are byproducts or unreacted intermediates that are formed during the synthesis of the Vibegron drug substance.[1] Their presence and levels are highly dependent on the specific synthetic route and reaction conditions employed.

  • Chiral Impurities: Vibegron possesses four chiral centers, leading to the possibility of several stereoisomers.[2] The desired stereoisomer is (6S)-N-[4-[[(2S,5R)-5-[(R)-hydroxy(phenyl)methyl]pyrrolidin-2-yl]methyl]phenyl]-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxamide. Other diastereomers and enantiomers are considered chiral impurities.

  • Degradation Products: These impurities are formed by the chemical degradation of the Vibegron molecule under various stress conditions such as exposure to light, heat, humidity, or in the presence of acids, bases, or oxidizing agents.[1]

Process-Related Impurities: Synthesis and Formation

The synthesis of Vibegron typically involves the coupling of two key intermediates: (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid and (R)-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol . Impurities can arise from side reactions during the synthesis of these intermediates or in the final coupling step.

Benzylic Ketone Impurity

The benzylic ketone impurity is a critical process-related impurity that can form during the synthesis of the (R)-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol intermediate.[2][3] This impurity arises from the over-oxidation of the secondary benzylic alcohol.

Proposed Structure:

(R)-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanone

Plausible Formation Pathway:

The synthesis of the chiral amino alcohol intermediate often involves the reduction of a corresponding ketone precursor. Incomplete reduction or in-situ oxidation of the desired alcohol can lead to the formation of the benzylic ketone impurity.

G cluster_0 Synthesis of Amino Alcohol Intermediate Ketone Ketone Precursor Alcohol (R)-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol (Desired Product) Ketone->Alcohol Reduction (e.g., NaBH4) Ketone_Impurity Benzylic Ketone Impurity Alcohol->Ketone_Impurity Over-oxidation / Incomplete Reduction

Caption: Formation of the Benzylic Ketone Impurity.

Aminophenyl and Trans-Isomer Impurities

The "aminophenyl impurity" and "trans-isomer impurity" have been noted as process-related impurities in Vibegron synthesis.

  • Aminophenyl Impurity: This is likely an unreacted starting material or a precursor to the final coupled product. Based on the final amide coupling step, the most probable structure for this impurity is (R)-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol . Its presence would indicate an incomplete reaction.

  • Trans-Isomer Impurity: This impurity refers to a diastereomer of Vibegron where the substituents on the pyrrolidine ring are in a trans configuration instead of the desired cis configuration. The formation of this isomer can occur during the synthesis of the disubstituted pyrrolidine core if the stereocontrol of the reaction is not optimal.

Plausible Formation Pathway of the Trans-Isomer:

The synthesis of the cis-2,5-disubstituted pyrrolidine core is a key challenge. Side reactions or non-stereoselective reduction steps can lead to the formation of the undesired trans-isomer.

G cluster_0 Pyrrolidine Ring Formation Precursor Acyclic Precursor Cyclization Cyclization Reaction Precursor->Cyclization Cis_Trans_Mixture Mixture of Cis and Trans Isomers Cyclization->Cis_Trans_Mixture Separation Diastereomeric Separation Cis_Trans_Mixture->Separation Cis_Isomer Cis-Isomer (Desired) Separation->Cis_Isomer Trans_Isomer Trans-Isomer (Impurity) Separation->Trans_Isomer

Caption: Formation of the Trans-Isomer Impurity.

Chiral Impurities: Synthesis and Control

Due to its four stereocenters, Vibegron can exist as multiple stereoisomers. The synthesis of the enantiomerically pure drug substance is a significant challenge, and any deviation can result in the formation of chiral impurities.

Key Chiral Impurities:

  • Diastereomers: Isomers that are not mirror images of each other. These can arise from incorrect stereochemistry at one or more of the chiral centers.

  • Enantiomer: The mirror image of the Vibegron molecule.

The control of chiral impurities often relies on the use of chiral starting materials, stereoselective reactions, and chiral purification techniques. For instance, a "dynamic kinetic resolution protocol" has been mentioned in the context of Vibegron synthesis to establish the challenging amino alcohol stereochemistry.[3]

Degradation Products: Formation Pathways

Vibegron can degrade under various stress conditions, leading to the formation of degradation products.[1] Understanding these pathways is crucial for establishing appropriate storage conditions and shelf-life for the drug product.

Hydrolytic Degradation

The amide bond in the Vibegron molecule is susceptible to hydrolysis under both acidic and basic conditions.[1][2] This would lead to the cleavage of the molecule into its two main building blocks.

Plausible Hydrolytic Degradation Pathway:

G Vibegron Vibegron Hydrolysis Acid or Base Catalyzed Hydrolysis Vibegron->Hydrolysis Carboxylic_Acid (S)-4-oxo-4,6,7,8-tetrahydropyrrolo [1,2-a]pyrimidine-6-carboxylic acid Hydrolysis->Carboxylic_Acid Amine (R)-((2R,5S)-5-(4-aminobenzyl)pyrrolidin -2-yl)(phenyl)methanol Hydrolysis->Amine

Caption: Hydrolytic Degradation of Vibegron.

Oxidative Degradation

The secondary amine in the pyrrolidine ring and the benzylic alcohol are potential sites for oxidative degradation.

Plausible Oxidative Degradation Pathways:

  • Oxidation of the Benzylic Alcohol: This would lead to the formation of the benzylic ketone impurity as a degradation product.

  • Oxidation of the Secondary Amine: The secondary amine in the pyrrolidine ring can be oxidized to form N-oxides or other related products.

Experimental Protocols

Protocol 1: Synthesis of the Benzylic Ketone Impurity of Vibegron

Objective: To synthesize (R)-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanone for use as an analytical standard.

Materials:

  • (R)-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol

  • Dess-Martin periodinane (DMP) or other mild oxidizing agent

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve (R)-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add Dess-Martin periodinane (1.1 to 1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.

  • Stir the biphasic mixture vigorously for 15-20 minutes.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the pure benzylic ketone impurity.

  • Characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, MS, and HPLC).

Self-Validation: The successful synthesis of the target impurity can be confirmed by comparing the analytical data (e.g., mass spectrometry and NMR) with the expected structure. The purity should be assessed by HPLC.

Data Summary

Impurity NameImpurity TypePlausible OriginKey Analytical Techniques for Detection
Benzylic Ketone ImpurityProcess-Related / DegradationOver-oxidation of benzylic alcohol intermediate or VibegronHPLC, LC-MS
Aminophenyl ImpurityProcess-RelatedIncomplete final coupling reactionHPLC, LC-MS
Trans-Isomer ImpurityProcess-RelatedLack of stereocontrol in pyrrolidine ring synthesisChiral HPLC, NMR
Chiral Impurities (Diastereomers/Enantiomer)ChiralUse of non-enantiopure starting materials or epimerizationChiral HPLC, Polarimetry
Hydrolysis ProductsDegradationCleavage of the amide bondHPLC, LC-MS

Conclusion

A thorough understanding of the synthetic pathways leading to the formation of Vibegron impurities is essential for the development of a robust and well-controlled manufacturing process. This guide provides a framework for identifying, synthesizing, and characterizing key impurities. The provided protocols and formation pathways serve as a valuable resource for researchers and scientists in the pharmaceutical industry, aiding in the development of high-quality Vibegron drug substance and product.

References

  • Veeprho. Vibegron Impurities and Related Compound. Available from: [Link]

  • MSN Laboratories. MSN VIBEGRON. Available from: [Link]

  • MSN Laboratories. MSN VIBEGRON. 2021. Available from: [Link]

  • Technical Disclosure Commons. A process for the preparation of (6S)-N-[4-[[(2S,5R)-5-[(R)- hydroxy(phenyl) methyl]pyrrolidin-2-yl]methyl]phenyl]-4-oxo-7,8-dihydro-6H- pyrrolo[1,2-a]pyrimidine-6-carboxamide and its intermediates thereof. 2024. Available from: [Link]

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]

  • Technical Disclosure Commons. A process for the preparation of (6S)-N-[4-[[(2S,5R)-5-[(R)- hydroxy. 2024. Available from: [Link]

  • Khan Academy. Acid and base-catalyzed hydrolysis of amides. Available from: [Link]

  • University of Calgary. Ch20 : Amide hydrolysis. Available from: [Link]

  • Allen, A. Amide Hydrolysis: Mechanism, Conditions and Applications. Available from: [Link]

  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. 2019. Available from: [Link]

  • ACS Publications. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Available from: [Link]

  • Norwegian Research Information Repository. Oxidative degradation of amines using a closed batch system. Available from: [Link]

  • Journal of the American Chemical Society. Synthesis of Benzylic Alcohols by C–H Oxidation. 2019. Available from: [Link]

  • PubChem. 4-Oxo-4,6,7,8-tetrahydropyrrolo(1,2-a)pyrimidine-6-carboxylic acid, (S)-. Available from: [Link]

  • Pharmaffiliates. Methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate. Available from: [Link]

  • ResearchGate. Recent Advances in the Synthesis of Pyrrolidines. Available from: [Link]

  • ACS Publications. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. 2023. Available from: [Link]

  • ACS Publications. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Available from: [Link]

  • ACS Publications. Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. 2025. Available from: [Link].1021/acs.orglett.5b01476)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2-(4-aminophenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-(4-aminophenyl)acetate hydrochloride. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your work.

Frequently Asked Questions (FAQs) & First-Line Troubleshooting

This section addresses the most common issues encountered during the purification of this compound.

Q1: My isolated hydrochloride salt is pink, brown, or purple. What causes this discoloration and is the material impure?

Answer: This is the most frequently observed issue with aromatic amines. The discoloration is almost always due to the oxidation of the aniline moiety.

  • Causality (The "Why"): Aromatic amines, especially anilines, are highly susceptible to air oxidation. Trace metal impurities can catalyze this process. The oxidation proceeds through radical intermediates to form highly colored quinone-imine type structures or polymeric materials. Even at parts-per-million (ppm) levels, these impurities can impart a strong color to your bulk material. While the product may be of high purity by NMR or LC-MS (>99%), the color indicates the presence of these potent chromophores. For many applications, especially in drug development, color is an unacceptable impurity.

  • Immediate Action:

    • Charcoal Treatment: During recrystallization, after dissolving the crude salt in the hot solvent, add a small amount (1-2% w/w) of activated charcoal (e.g., Norit or Darco).

    • Hot Filtration: Reflux for 5-10 minutes and then immediately perform a hot filtration through a pad of Celite® or filter paper to remove the charcoal. The colored impurities adsorb strongly to the charcoal.

    • Inert Atmosphere: Proceed with the cooling and crystallization under an inert atmosphere (Nitrogen or Argon) to prevent re-oxidation.

Q2: I've finished my reaction and have the crude free amine. What is the best way to convert it to the pure hydrochloride salt?

Answer: The most reliable method is a multi-step process involving an acid-base workup before final salt formation and recrystallization. This ensures the removal of non-basic organic impurities and acidic byproducts.

  • Causality (The "Why"): Your crude product contains the desired amine but also unreacted starting materials (e.g., methyl 2-(4-nitrophenyl)acetate), neutral byproducts, and potentially the hydrolyzed carboxylic acid (4-aminophenylacetic acid). A direct precipitation of the hydrochloride salt from the crude mixture will trap these impurities. An acid-base workup leverages the basicity of your target compound to separate it from everything else.

  • Recommended Workflow:

    • Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Wash with a dilute acid (e.g., 1M HCl). Your amine will protonate and move to the aqueous layer, leaving neutral impurities in the organic layer.

    • Separate the layers. Basify the aqueous layer carefully with a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until pH > 8.

    • Extract your free amine back into an organic solvent (EtOAc or DCM).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • At this stage, you have the purified free amine. You can now form the hydrochloride salt by introducing anhydrous HCl. A common method is to add a solution of HCl in a solvent like dioxane or 2-propanol.[1]

The following diagram illustrates this fundamental purification strategy.

G cluster_0 Step 1: Acid-Base Workup cluster_1 Step 2: Salt Formation & Recrystallization A Crude Reaction Mixture (in EtOAc/DCM) B Wash with 1M HCl (aq) A->B C Separate Layers B->C D Organic Layer: Neutral Impurities (Discard) C->D Contains neutral starting materials E Aqueous Layer: Product as HCl Salt C->E Product is protonated and water-soluble F Basify to pH > 8 (e.g., NaHCO3) E->F G Extract with EtOAc/DCM F->G H Organic Layer: Purified Free Amine G->H I Aqueous Layer: Inorganic Salts (Discard) G->I J Purified Free Amine (in Solvent e.g., IPA) H->J Proceed to Salt Formation K Add Anhydrous HCl (e.g., HCl in Dioxane) J->K L Precipitate Crude HCl Salt K->L M Recrystallize L->M N Pure Methyl 2-(4-aminophenyl)acetate HCl M->N

Caption: General Purification Workflow

Q3: My recrystallization is failing. The product either "oils out" or no crystals form at all. What should I do?

Answer: This is a classic crystallization problem that can be solved by systematically modifying your solvent system and cooling procedure.

  • If the Product "Oils Out": This occurs when the dissolved solid separates from the solution as a liquid phase instead of a solid crystal lattice.

    • Causality (The "Why"): Oiling out typically happens for one of two reasons: 1) The boiling point of the solvent is higher than the melting point of your compound (less common for salts). 2) The solution is too concentrated, leading to supersaturation so rapidly upon cooling that molecules don't have time to align into a crystal lattice. Impurities can also disrupt crystallization.

    • Solution: Re-heat the mixture until it is homogeneous again. Add a small amount of additional hot solvent (the "good" solvent) to decrease the concentration. Allow it to cool much more slowly. If it still oils out, consider a different solvent system.[2]

  • If No Crystals Form:

    • Causality (The "Why"): This usually means the solution is not sufficiently supersaturated upon cooling, either because you used too much solvent or the compound is still quite soluble at low temperatures.

    • Solution:

      • Scratch & Seed: Try to induce nucleation by scratching the inside of the flask with a glass rod at the solvent-air interface. If you have a small crystal of pure product, add it as a "seed crystal."[3]

      • Add an Anti-solvent: If scratching fails, you can slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble) to the solution at room temperature until it just becomes cloudy. Re-heat slightly to clarify and then cool slowly. For a polar salt like this, a good anti-solvent might be diethyl ether or heptane.

      • Reduce Volume: If you suspect too much solvent was used, you can carefully evaporate some of the solvent and attempt to cool again.

In-Depth Troubleshooting & Protocols

Q4: How do I systematically develop a robust recrystallization protocol for this specific hydrochloride salt?

Answer: Developing a protocol from scratch requires a systematic solvent screening process. The ideal solvent should dissolve the compound when hot but not when cold.[3] For a polar, ionic salt like this compound, polar protic solvents are the best starting point.

Step 1: Small-Scale Solvent Screening Use a small amount of your crude salt (~20-30 mg) in a test tube for each solvent.

Solvent SystemRationale & What to Look For
Single Solvents
Isopropanol (IPA) or Ethanol (EtOH)Primary Choice. These alcohols often provide the ideal solubility profile for amine hydrochlorides. Look for poor solubility at room temperature but complete dissolution upon heating.[4] If it dissolves readily at room temp, the solvent is too good.
Methanol (MeOH)Often too powerful a solvent, dissolving the salt even when cold. However, it can be useful in a two-solvent system.
WaterThe salt is likely very soluble in water. It can be a good choice, but drying the final product can be difficult. It is excellent for removing highly non-polar, "oily" impurities that won't dissolve.[2]
Acetonitrile (MeCN)A polar aprotic solvent. Can sometimes provide a good solubility differential.
Two-Solvent Systems (Anti-solvent Addition)
IPA / Diethyl Ether (Et₂O)Dissolve the salt in a minimum of hot IPA. Cool to room temperature, then slowly add Et₂O as an anti-solvent until persistent cloudiness appears. Re-heat to clarify and cool slowly. This is a very common and effective system for salts.[4]
EtOH / Ethyl Acetate (EtOAc)Similar to the above. EtOAc is a less aggressive anti-solvent than ether, which can sometimes lead to better crystal formation.
Methanol / TolueneUseful if the product is very polar. Dissolve in hot methanol and add toluene as the anti-solvent.

Step 2: Protocol Execution (Example with Isopropanol)

  • Place 1.0 g of the crude hydrochloride salt into a 50 mL Erlenmeyer flask with a stir bar.

  • Add isopropanol in small portions (e.g., 2-3 mL at a time) at room temperature. Stir. The solid should not dissolve.

  • Heat the suspension to a gentle reflux on a hot plate with stirring. Continue adding isopropanol dropwise until the solid just dissolves completely. Note the total volume of solvent used.

  • (Optional Decolorization) If the solution is colored, remove it from the heat, add 20 mg of activated charcoal, and reflux for 5 minutes. Perform a hot filtration.

  • Cover the flask and allow it to cool slowly to room temperature. Do not disturb it. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration (Büchner funnel).

  • Wash the crystals with a small amount of ice-cold isopropanol to remove any soluble impurities clinging to the surface.

  • Dry the crystals under vacuum to a constant weight.

Q5: My NMR still shows a persistent impurity at ~10% even after recrystallization. How do I identify and remove it?

Answer: If an impurity co-crystallizes, it likely has a very similar structure and polarity to your product. The two most probable culprits are unreacted starting material or a hydrolysis byproduct.

  • Likely Impurity #1: Methyl 2-(4-nitrophenyl)acetate (Starting Material)

    • Identification: This impurity will have characteristic aromatic signals in the 1H NMR that are further downfield (~8.2 and 7.5 ppm) compared to your product's aromatic signals (~7.2 and 6.7 ppm for the free amine) due to the electron-withdrawing nitro group. In the hydrochloride salt, your product's aromatic signals will also shift downfield, so careful comparison to a pure standard or prediction is necessary. An LC-MS analysis will show a molecular ion at m/z 195, whereas your product's free amine is at m/z 165.

    • Removal Rationale: This impurity is neutral and less polar than your amine product. The acid-base workup described in Q2 is specifically designed to remove this. If it persists, it indicates the initial acid extraction was not efficient enough.

    • Solution: Convert your impure salt back to the free amine by dissolving it in water, basifying with NaHCO₃, and extracting with EtOAc. Perform the 1M HCl wash on this organic solution again, perhaps twice, to rigorously separate the amine from the neutral nitro compound. Then, regenerate and recrystallize the salt.

  • Likely Impurity #2: 4-Aminophenylacetic acid hydrochloride (Hydrolysis Product)

    • Identification: This impurity results from the hydrolysis of the methyl ester.[5] In the 1H NMR, the defining feature will be the absence of the methyl ester singlet (usually around 3.6-3.7 ppm). A broad singlet corresponding to the carboxylic acid proton may be visible. LC-MS will show a molecular ion for the free acid at m/z 151.

    • Removal Rationale: This impurity is acidic. While it will form a salt along with your amine, its properties are different enough to be exploited.

    • Solution: The best way to remove this is by washing the free amine form of your product with a mild base before forming the final hydrochloride salt. After your reaction, when you have the crude free amine in an organic solvent (e.g., EtOAc), perform a wash with a saturated aqueous solution of NaHCO₃. The acidic impurity will be deprotonated to its carboxylate salt and move into the aqueous layer, while your basic amine remains in the organic layer.

The following decision tree can help guide your troubleshooting process during recrystallization.

Caption: Recrystallization Troubleshooting Tree

References
  • Kovach, I. M., Pitman, I. H., & Higuchi, T. (1981). Amino acid esters of phenols as prodrugs: synthesis and stability of glycine, beta-aspartic acid, and alpha-aspartic acid esters of p-acetamidophenol. Journal of Pharmaceutical Sciences, 70(8), 881-5. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Various Authors. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. ResearchGate. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Various Authors. (2017). Purification of organic hydrochloride salt?. ResearchGate. [Link]

  • Stella, V. J., & Welch, L. E. (1997). U.S. Patent No. 5,686,588. Washington, DC: U.S.

Sources

Technical Support Center: Synthesis of Methyl 2-(4-aminophenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(4-aminophenyl)acetate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important intermediate. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience to ensure scientific integrity and provide actionable solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and recommended solutions.

Problem 1: Low Yield of this compound

Q: My final yield of this compound is consistently low. What are the likely causes and how can I improve it?

A: Low yields can stem from several factors depending on your synthetic route. The two most common routes are the reduction of Methyl 2-(4-nitrophenyl)acetate and the Fischer esterification of 2-(4-aminophenyl)acetic acid.

For the Reduction of Methyl 2-(4-nitrophenyl)acetate:

  • Incomplete Reaction: The catalytic reduction of the nitro group may not have gone to completion. This can be due to:

    • Catalyst Inactivity: The catalyst (e.g., Palladium on carbon, Pd/C) may be old, poisoned, or used in insufficient quantity.

    • Insufficient Hydrogen Pressure: If performing a hydrogenation, the pressure may be too low for the reaction to proceed efficiently.

    • Poor Mass Transfer: Inadequate stirring can lead to poor contact between the reactants, catalyst, and hydrogen.

  • Solution:

    • Use fresh, high-quality catalyst.

    • Ensure the reaction is performed under the recommended hydrogen pressure.

    • Maintain vigorous stirring throughout the reaction.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting material.

For the Fischer Esterification of 2-(4-aminophenyl)acetic acid:

  • Equilibrium Limitations: The Fischer esterification is a reversible reaction.[1][2][3][4][5] The presence of water, a byproduct, can shift the equilibrium back towards the starting materials.

  • Solution:

    • Use a large excess of methanol to drive the equilibrium towards the product side.[2]

    • Employ a method to remove water as it is formed, such as using a Dean-Stark apparatus or adding a dehydrating agent.

    • Ensure a sufficient amount of acid catalyst (e.g., HCl, H₂SO₄) is used to protonate the carbonyl oxygen, making it more susceptible to nucleophilic attack by methanol.[1][3]

Problem 2: Product Discoloration (Yellow to Brown Solid)

Q: My isolated this compound is colored, ranging from yellow to brown, instead of the expected off-white solid. What is causing this and how can I obtain a purer product?

A: Discoloration is a common issue and is often indicative of impurities.

  • Cause 1: Oxidation of the Aniline Moiety: The primary aromatic amine group in Methyl 2-(4-aminophenyl)acetate is susceptible to air oxidation, which can form colored impurities. This is a known characteristic of anilines.

  • Cause 2: Residual Nitro-Aromatic Compounds: If you are using the nitro-reduction route, the presence of unreacted Methyl 2-(4-nitrophenyl)acetate or partially reduced intermediates (e.g., nitroso or hydroxylamino species) can impart a yellow or brownish color.

  • Solution:

    • Minimize Air Exposure: During workup and isolation, try to minimize the exposure of the free base form of the product to air. It is best to work under an inert atmosphere (e.g., nitrogen or argon) if possible.

    • Purification by Recrystallization: Recrystallization is a highly effective method for removing colored impurities.[6][7][8][9]

      • A common solvent system for the recrystallization of the hydrochloride salt is a mixture of methanol and diethyl ether or ethanol and ethyl acetate. The product is typically more soluble in the alcohol and less soluble in the ether or ester, allowing for crystallization upon addition of the anti-solvent or by cooling.

    • Charcoal Treatment: If the discoloration is significant, a small amount of activated charcoal can be added to the hot solution during recrystallization to adsorb the colored impurities.[7] Be cautious not to add too much, as it can also adsorb your product.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and handling of this compound.

Synthesis and Reaction Mechanism

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The impurities you might encounter are highly dependent on your synthetic route.

  • From the Reduction of Methyl 2-(4-nitrophenyl)acetate:

    • Unreacted Starting Material: Methyl 2-(4-nitrophenyl)acetate.

    • Partially Reduced Intermediates: Such as methyl 2-(4-nitrosophenyl)acetate and methyl 2-(4-hydroxylaminophenyl)acetate. These are often unstable and can lead to the formation of colored byproducts.

  • From the Fischer Esterification of 2-(4-aminophenyl)acetic acid:

    • Unreacted Starting Material: 2-(4-aminophenyl)acetic acid.

    • N-acylated byproduct: Although less common under acidic conditions, self-condensation between the amine of one molecule and the carboxylic acid of another can occur, leading to a dimeric amide impurity.

    • Di-esterification (if dicarboxylic acid impurities are present): While not a direct impurity from the intended reaction, if your starting material is contaminated with a dicarboxylic acid, you may see the formation of a di-ester.

Q2: Can you illustrate the synthetic pathways and the formation of major impurities?

A2: Certainly. Below are diagrams illustrating the two primary synthetic routes and the points at which common impurities can arise.

Diagram 1: Synthesis via Reduction of Methyl 2-(4-nitrophenyl)acetate

G cluster_0 Reduction Route Start_Nitro Methyl 2-(4-nitrophenyl)acetate Intermediate_Nitroso Methyl 2-(4-nitrosophenyl)acetate (Impurity) Start_Nitro->Intermediate_Nitroso Incomplete Reduction Product_Amine Methyl 2-(4-aminophenyl)acetate Start_Nitro->Product_Amine Complete Reduction (e.g., H2, Pd/C) Intermediate_Hydroxylamino Methyl 2-(4-hydroxylaminophenyl)acetate (Impurity) Intermediate_Nitroso->Intermediate_Hydroxylamino Reduction Intermediate_Hydroxylamino->Product_Amine Reduction Product_HCl Methyl 2-(4-aminophenyl)acetate Hydrochloride Product_Amine->Product_HCl HCl G cluster_1 Esterification Route Start_Acid 2-(4-aminophenyl)acetic acid Product_Ester Methyl 2-(4-aminophenyl)acetate Start_Acid->Product_Ester Methanol, H+ Impurity_Dimer N-acylated Dimer (Impurity) Start_Acid->Impurity_Dimer Self-condensation (Side Reaction) Product_Ester->Start_Acid H2O (Reversible) Product_HCl Methyl 2-(4-aminophenyl)acetate Hydrochloride Product_Ester->Product_HCl HCl

Caption: Fischer esterification and a potential side reaction.

Analysis and Purification

Q3: What is the recommended method for analyzing the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for assessing the purity of this compound and quantifying any impurities. [10][11] Table 1: Recommended HPLC Method Parameters

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more non-polar impurities. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (aromatic ring) and 280 nm (to enhance sensitivity for certain impurities)
Injection Volume 10 µL
Column Temperature 30 °C

Note: This is a general method and may require optimization for your specific impurity profile.

Q4: Can you provide a detailed protocol for the recrystallization of this compound?

A4: Recrystallization is an effective purification technique for this compound. [6][8][12]Here is a general protocol:

Experimental Protocol: Recrystallization

  • Solvent Selection: A common and effective solvent system is a mixture of a protic solvent like methanol or ethanol, in which the hydrochloride salt has good solubility at elevated temperatures, and a less polar "anti-solvent" like diethyl ether or ethyl acetate, in which it is poorly soluble.

  • Dissolution: In a flask, add the crude this compound. Add the minimum amount of hot methanol (or ethanol) required to fully dissolve the solid. Gentle heating on a hot plate with stirring will facilitate dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.

  • Hot Filtration (if charcoal was used): If charcoal was added, perform a hot gravity filtration through a fluted filter paper to remove the charcoal. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization. If crystals do not form, you can scratch the inside of the flask with a glass rod or add a seed crystal. Alternatively, you can slowly add the anti-solvent (diethyl ether or ethyl acetate) to the methanolic/ethanolic solution until it becomes slightly cloudy, then allow it to stand and cool.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • ACS Omega. (2017, May 10). Remarkable Facet Selective Reduction of 4-Nitrophenol by Morphologically Tailored (111) Faceted Cu2O Nanocatalyst. [Link]

  • CIPAC. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • ChemSusChem. (2017, July 10). Enhancing the Acylation Activity of Acetic Acid by Forming an Intermediate Aromatic Ester. [Link]

  • Organic & Biomolecular Chemistry. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • ACS Omega. (2017, May 10). Remarkable Facet Selective Reduction of 4-Nitrophenol by Morphologically Tailored (111) Faceted Cu2O Nanocatalyst. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • PubMed. (2017, July 10). Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. Retrieved from [Link]

  • Chemsrc. (2025, August 25). Methyl (4-nitrophenyl)acetate. Retrieved from [Link]

  • Kwantlen Polytechnic University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetic Acid Esters. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(4-aminophenyl)acetate. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(4-hydroxy-3-nitrophenyl)acetate. Retrieved from [Link]

  • PubChem. (n.d.). (4-Nitrophenyl)acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of p-nitrophenyl acetate. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC-UV chromatograms using organic impurity test method in USP.... Retrieved from [Link]

  • MOLBASE. (n.d.). methyl 2-(4-nitrophenyl)acetate|2945-08-6. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of Methyl 2-(4-aminophenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2-(4-aminophenyl)acetate hydrochloride (CAS 39552-81-3).[1][2][3] This document, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you maximize your yield and purity. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience.

I. Synthesis Overview & Core Challenges

Methyl 2-(4-aminophenyl)acetate is a key intermediate in the synthesis of various pharmaceutical compounds.[1] The most common synthetic route is the Fischer esterification of 4-aminophenylacetic acid using methanol in the presence of an acid catalyst. The final product is typically isolated as a hydrochloride salt to enhance its stability and simplify handling.

While seemingly straightforward, this synthesis is prone to several challenges that can significantly impact the final yield and purity. These include the reversible nature of the esterification, potential side reactions involving the sensitive amino group, and difficulties in product isolation. This guide will address these issues systematically.

General Synthesis Workflow

The overall process involves the esterification of the carboxylic acid and subsequent salt formation.

G cluster_0 Part 1: Esterification cluster_1 Part 2: Workup & Isolation cluster_2 Part 3: Salt Formation Start 4-Aminophenylacetic Acid + Methanol (Excess) Catalyst Add Acid Catalyst (e.g., H2SO4, HCl) Start->Catalyst Reflux Reflux to Drive Reaction (Monitor progress via TLC/HPLC) Catalyst->Reflux Quench Neutralize Catalyst (e.g., with NaHCO3 soln.) Reflux->Quench Extract Extract Free Ester (e.g., with Ethyl Acetate) Dry Dry Organic Layer (e.g., over Na2SO4) Concentrate Concentrate in vacuo Dissolve Dissolve Free Ester in Anhydrous Solvent (e.g., IPA, Ether) Concentrate->Dissolve Precipitate Add HCl Solution (e.g., HCl in IPA) Dissolve->Precipitate Isolate Filter Precipitate Precipitate->Isolate FinalDry Dry Final Product Isolate->FinalDry End Methyl 2-(4-aminophenyl)acetate HCl FinalDry->End G cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield Equilibrium Incomplete Reaction (Equilibrium) LowYield->Equilibrium SideReactions Side Reactions (e.g., Oxidation) LowYield->SideReactions WorkupLoss Product Loss (During Workup) LowYield->WorkupLoss ExcessMeOH Use Excess Methanol Equilibrium->ExcessMeOH addresses InertAtmosphere Use Inert Atmosphere SideReactions->InertAtmosphere addresses OptimizeWorkup Optimize Extraction & Precipitation WorkupLoss->OptimizeWorkup addresses

Caption: Troubleshooting logic for addressing low reaction yield.
Question 2: My final product is discolored (pink, brown, or yellow). How can I obtain a pure, white solid?

Answer: Discoloration is almost always due to impurities formed by the oxidation of the aromatic amine.

  • Primary Cause: Air Oxidation. The 4-amino group is easily oxidized, especially at elevated temperatures during reflux or distillation. This process forms highly colored impurities.

  • Solution 1: Use an Inert Atmosphere. As mentioned for improving yield, blanketing the reaction with nitrogen or argon gas is the most effective way to prevent oxidation. This is crucial during the reflux step.

  • Solution 2: Degas Solvents. For maximum purity, consider degassing the methanol and any extraction solvents by bubbling nitrogen through them before use.

  • Solution 3: Purification with Activated Carbon. If your product is already discolored, you can sometimes remove colored impurities by treating a solution of the free ester (before HCl addition) with a small amount of activated carbon, followed by filtration through celite. [4]Be aware that this can lead to some product loss.

Question 3: I'm having trouble getting the hydrochloride salt to precipitate out of solution. What should I do?

Answer: Precipitation failure is usually due to issues with water content or an inappropriate choice of solvent.

  • Cause A: Presence of Water. The hydrochloride salt is significantly more soluble in water and protic solvents like methanol than in non-polar organic solvents. If your concentrated free ester or the solvents used for precipitation contain water, it can inhibit crystallization.

    • Solution: Ensure the organic extracts containing the free ester are thoroughly dried with a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before concentration. [5]Use anhydrous solvents for the precipitation step.

  • Cause B: Incorrect Solvent System. The goal is to dissolve the free ester in a solvent and then add HCl in a miscible solvent in which the resulting salt is insoluble.

    • Solution: A common and effective method is to dissolve the free ester in a minimal amount of a solvent like anhydrous diethyl ether or ethyl acetate. Then, slowly add a saturated solution of HCl in isopropanol or diethyl ether while stirring. The hydrochloride salt should precipitate. Cooling the mixture in an ice bath can further improve the precipitation yield.

III. Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the Fischer esterification?

The reaction proceeds via a nucleophilic acyl substitution mechanism, which involves several protonation and deprotonation steps. [6]

G Protonation 1. Protonation of Carbonyl Oxygen Attack 2. Nucleophilic Attack by Methanol Protonation->Attack Activates Carbonyl Deprotonation 3. Deprotonation of Oxonium Ion Attack->Deprotonation Forms Tetrahedral Intermediate ProtonationOH 4. Protonation of Hydroxyl Group Deprotonation->ProtonationOH Forms Neutral Intermediate Elimination 5. Elimination of Water (Leaving Group) ProtonationOH->Elimination Creates Good Leaving Group (H2O) FinalDeprotonation 6. Deprotonation to Yield Ester Elimination->FinalDeprotonation Reforms Carbonyl Ester Methyl Ester Product FinalDeprotonation->Ester Final Product

Caption: Step-wise mechanism of the Fischer Esterification.
Q2: Why is an acid catalyst required for this reaction?

The carboxylic acid is not electrophilic enough to be attacked by a weak nucleophile like methanol. The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. [7]This protonation makes the carbonyl carbon much more electrophilic and susceptible to nucleophilic attack by the methanol.

Q3: Why is the product isolated as a hydrochloride salt instead of the free base?

There are three primary reasons for isolating the product as a hydrochloride salt:

  • Stability: The free amine is prone to air oxidation, which can lead to degradation and discoloration over time. The ammonium salt is significantly more stable and resistant to oxidation.

  • Purification: The hydrochloride salt is typically a crystalline solid with lower solubility in organic solvents than the free base (which can be an oil). This difference allows for effective purification by precipitation or recrystallization, separating it from non-basic impurities.

  • Handling: Crystalline solids are generally easier to handle, weigh, and store than oils or low-melting solids.

Q4: What are the best analytical methods to monitor the reaction and assess final product purity?
  • Thin-Layer Chromatography (TLC): Ideal for monitoring the reaction's progress. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes). The ester product will be less polar (higher Rf) than the starting carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of reaction conversion and can be used to determine the purity of the final product with high accuracy. [1]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. [1]Key signals to look for in ¹H NMR are the methyl singlet from the ester group (~3.7 ppm) and the disappearance of the broad carboxylic acid proton signal.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. [1][2]

IV. Experimental Protocols

Protocol 1: Standard Procedure

This protocol is a basic approach but may result in moderate yields and some impurities if not carefully controlled.

  • Reaction Setup: To a round-bottom flask, add 4-aminophenylacetic acid (1.0 eq) and methanol (10-20 eq).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred suspension.

  • Reflux: Heat the mixture to reflux (approx. 65°C) and stir for 4-6 hours. Monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and slowly neutralize with a saturated aqueous solution of NaHCO₃.

  • Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate. Combine the organic layers.

  • Drying & Concentration: Wash the combined organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude free ester.

  • Salt Formation: Dissolve the crude ester in diethyl ether and add a solution of 2M HCl in diethyl ether dropwise until precipitation ceases.

  • Isolation: Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Protocol 2: Optimized High-Yield Procedure

This protocol incorporates best practices to maximize yield and purity.

  • Reaction Setup: In an oven-dried, two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-aminophenylacetic acid (1.0 eq) and anhydrous methanol (30-50 eq).

  • Inert Atmosphere: Purge the flask with nitrogen for 5-10 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise. Rationale: SOCl₂ reacts with methanol in situ to form anhydrous HCl gas and methyl sulfite, providing a highly effective and dry acid catalyst system.

  • Reflux: Remove the ice bath and heat the mixture to reflux under nitrogen. Stir for 3-5 hours, monitoring by TLC.

  • Concentration: After cooling, remove the excess methanol and volatile byproducts under reduced pressure.

  • Workup: Dissolve the residue in ethyl acetate and wash with a saturated NaHCO₃ solution to remove any remaining acidity. Wash with brine.

  • Drying: Dry the organic layer thoroughly over anhydrous MgSO₄, filter, and concentrate completely to yield the free ester as a clean oil or solid.

  • Salt Formation & Isolation: Dissolve the purified ester in a minimal amount of anhydrous isopropanol (IPA). Slowly add a calculated amount (1.05 eq) of concentrated HCl or a solution of HCl in IPA. If precipitation is slow, add anhydrous diethyl ether as an anti-solvent. Cool to 0°C for 30 minutes.

  • Final Steps: Filter the crystalline solid, wash with a cold 1:1 mixture of IPA/ether, and then with pure ether. Dry under high vacuum.

Data Summary: Standard vs. Optimized Protocol
ParameterStandard ProtocolOptimized High-Yield ProtocolRationale for Optimization
Atmosphere AirInert (Nitrogen)Prevents oxidation of the amino group, improving purity and color.
Catalyst H₂SO₄ (aqueous)SOCl₂ (in situ HCl)Provides an anhydrous acid source, driving the equilibrium more effectively.
Methanol 10-20 equivalents30-50 equivalentsA larger excess further shifts the equilibrium towards the product.
Workup Basic neutralizationBasic neutralizationStandard procedure.
Precipitation HCl in EtherHCl in IPA / EtherIPA can provide better crystal formation; using a concentrated solution minimizes added volume.
Expected Yield 60-75%>90%Improved reaction conditions and optimized isolation reduce product loss.
Expected Purity Good to Fair (often colored)Excellent (typically white crystalline solid)Elimination of oxidative side products and more efficient purification.

V. References

  • Google Patents. (1993). US5206434A - Purification process for methyl acetate. Retrieved from

  • Google Patents. (2007). CN1927801A - Preparation method of methylphenyl acetic acid. Retrieved from

  • ResearchGate. (n.d.). The reaction mechanism of acetaminophen synthesis. Retrieved from [Link]

  • Veeprho. (n.d.). Methyl 2-(4-aminophenyl)acetate | CAS 39552-81-3. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761030, Methyl 2-(4-aminophenyl)acetate. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Google Patents. (2011). WO2011067783A1 - Process for preparing methyl phenidate hydrochloride. Retrieved from

  • YouTube. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. Retrieved from [Link]

  • Reddit. (2020). How can I improve the yield of my Fischer Esterification?. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Google Patents. (1975). Purification of methyl acetate - US3904676A. Retrieved from

  • The Journal of Basic and Applied Sciences. (n.d.). The dual role of ammonium acetate as reagent and catalyst in the synthesis of 2, 4, 5-triaryl-1H- imidazoles. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]

Sources

"stability and storage of Methyl 2-(4-aminophenyl)acetate hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Methyl 2-(4-aminophenyl)acetate hydrochloride

Welcome to the technical support guide for this compound (CAS No: 83528-16-9). As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical advice necessary to ensure the stability and integrity of this reagent throughout your research and development workflows. This guide is structured to address common questions, troubleshoot potential issues, and establish best practices for handling and storage.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and storage of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a freezer, tightly sealed in its original container. The hydrochloride salt form enhances stability compared to the free base; however, the aromatic amine and ester functionalities remain susceptible to degradation over time. Some suppliers recommend cold-chain transportation for this product.[1] Always store the container in a dry environment to prevent moisture absorption, which can accelerate degradation.

Q2: How should I store the compound for short-term, daily use?

A2: For short-term use, it is acceptable to store the compound at refrigerated temperatures (2-8°C). However, it is crucial to allow the container to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid, which can lead to hydrolysis of the ester group and degradation of the hydrochloride salt.

Q3: What are the primary degradation pathways I should be aware of?

A3: There are two main degradation pathways for this molecule:

  • Oxidation of the Aromatic Amine: Aromatic amines are prone to atmospheric oxidation, which often results in the formation of colored impurities. This is a common reason for the compound to change color from a light yellow to brown or even dark brown upon prolonged storage or improper handling.

  • Hydrolysis of the Methyl Ester: The ester functional group can be hydrolyzed to the corresponding carboxylic acid, especially in the presence of water (moisture) and under acidic or basic conditions. While the hydrochloride salt provides an acidic environment that can slow base-catalyzed hydrolysis, acid-catalyzed hydrolysis can still occur if significant moisture is present.

Q4: The solid material has changed color. Is it still usable?

A4: A color change, typically from off-white or yellow to brown, is a visual indicator of degradation, likely due to the oxidation of the 4-amino group. While minor color changes may not significantly impact the purity for some applications, it is a clear sign of instability. For sensitive applications, such as in drug development or quantitative assays, it is highly recommended to verify the purity of the material using an analytical technique like HPLC or LC-MS before use. If significant discoloration has occurred, it is best to use a fresh batch of the compound.

Q5: Is this compound sensitive to light?

A5: Yes, compounds with aromatic amine functionalities can be light-sensitive. Light exposure can accelerate oxidative degradation. Therefore, it is a standard best practice to store this compound in an opaque or amber vial to protect it from light. When handling the compound on the bench, minimize its exposure to direct, bright light.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Inconsistent or non-reproducible results in my assay.

  • Potential Cause: Compound degradation. If the stock solution was stored for an extended period or if the solid has degraded, the actual concentration of the active compound will be lower than calculated. Aromatic amines can degrade even when stored at low temperatures if not handled properly.[2]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare solutions fresh for each experiment from the solid material. Avoid using stock solutions that have been stored for more than a few days, especially if not stored under an inert atmosphere and protected from light.

    • Verify Purity: If problems persist, analyze the solid material via HPLC-UV or LC-MS to confirm its purity and check for the presence of major degradants. Compare the results to the Certificate of Analysis (CoA).

    • Inert Atmosphere: When preparing stock solutions for storage, use a degassed solvent and consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial. This minimizes the presence of oxygen, which is a key driver of degradation for aromatic amines.[3]

Issue 2: The compound will not fully dissolve in my chosen solvent.

  • Potential Cause 1: Incorrect solvent choice. While the hydrochloride salt improves aqueous solubility compared to the free base, its solubility in organic solvents may be limited.

  • Troubleshooting Steps:

    • Consult solubility data if available. For aqueous buffers, the pH will be critical. The compound is more soluble in acidic aqueous solutions due to the protonated amine.

    • If using organic solvents, you may need to sonicate or gently warm the solution. Test solubility in small volumes first. Common solvents for similar compounds include DMSO and DMF for stock solutions.

  • Potential Cause 2: Formation of insoluble degradants. The product of ester hydrolysis, 2-(4-aminophenyl)acetic acid hydrochloride, may have different solubility characteristics.

  • Troubleshooting Steps:

    • Visually inspect the solid for any non-homogeneity or signs of degradation (e.g., dark particles).

    • Filter the solution after attempting to dissolve the compound and analyze both the soluble and insoluble fractions if possible, to identify the components.

Issue 3: I observe unexpected peaks in my chromatogram (HPLC/LC-MS).

  • Potential Cause: This is a strong indicator of degradation or the presence of impurities from synthesis.

  • Troubleshooting Steps:

    • Run a Blank: Analyze the solvent/mobile phase alone to rule out contamination from your system.

    • Analyze Fresh vs. Old Samples: Compare the chromatogram of a freshly prepared solution from a new vial of the compound with your problematic sample. New peaks in the older sample are likely degradants.

    • Identify Degradants: Based on the molecular weight (201.65 g/mol ), common degradant peaks to look for in LC-MS would include the hydrolyzed product (loss of a methyl group, -14 Da) or various oxidation products (addition of one or more oxygen atoms, +16 Da, +32 Da, etc.).

Best Practices for Handling and Storage

Adhering to these guidelines will maximize the shelf-life and integrity of your this compound.

Summary of Storage & Incompatibility
ConditionRecommendationRationale
Long-Term Storage Freezer (-20°C to -80°C)[4]Minimizes rates of both oxidation and hydrolysis.
Short-Term Storage Refrigerator (2-8°C)Suitable for daily use, but requires careful handling to avoid moisture.
Atmosphere Store under a dry, inert atmosphere (N₂ or Ar) if possible.Prevents oxidative degradation of the aromatic amine.
Light Exposure Store in an amber or opaque vial.Protects the light-sensitive aromatic amine moiety.
Incompatible Materials Strong bases, strong oxidizing agents, reactive metals.[5][6]Bases will deprotonate the hydrochloride and can catalyze ester hydrolysis. Oxidizers will degrade the amine.
Moisture Keep container tightly sealed.[7] Use in a dry environment or glove box.Moisture can lead to hydrolysis of the ester and degradation of the salt.
Protocol: Preparation of a Stock Solution

This protocol is designed to minimize degradation during solution preparation.

  • Equilibrate: Remove the container of this compound from the freezer or refrigerator and allow it to sit unopened on the bench for at least 20-30 minutes to reach ambient temperature.

  • Weighing: Briefly open the container in an environment with low humidity (if possible) and quickly weigh the desired amount of solid into a new, clean vial. Reseal the stock container immediately and return it to its proper storage condition.

  • Solvent Addition: Add the desired volume of your chosen solvent (e.g., DMSO, degassed aqueous buffer) to the freshly weighed solid.

  • Dissolution: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved. Gentle warming can be used but should be done with caution to avoid accelerating degradation.

  • Storage of Solution: If the solution must be stored, use a vial with a PTFE-lined cap. Purge the headspace with an inert gas (argon or nitrogen) before sealing. Store protected from light at -20°C or below. It is strongly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Visualization of Potential Degradation Pathways

The following diagram illustrates the primary chemical vulnerabilities of this compound.

G Degradation Pathways of Methyl 2-(4-aminophenyl)acetate HCl cluster_main Methyl 2-(4-aminophenyl)acetate HCl cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway main Methyl 2-(4-aminophenyl)acetate hydrochloride ox_products Oxidized Products (e.g., Nitroso, Nitro, Polymeric Species) main->ox_products O₂ (air), Light [Incompatible with Oxidizers] hy_products 2-(4-aminophenyl)acetic acid + Methanol main->hy_products H₂O (moisture) [Incompatible with Bases]

Caption: Potential degradation of the parent compound via oxidation and hydrolysis.

References

  • ResearchGate. (2025). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. PMC. Available at: [Link]

  • Sundarban Mahavidyalaya. Aromatic Amines. Available at: [Link]

  • University of California, Berkeley. Standard Operating Procedure - Hydrochloric Acid. Available at: [Link]

  • National Council of Educational Research and Training (NCERT). Amines. Available at: [Link]

  • Quora. What is the basicity of aromatic amines?. Available at: [Link]

  • Scribd. HCL Storage and Handling. Available at: [Link]

  • National Institutes of Health (NIH). Methyl 2-(4-aminophenyl)acetate. PubChem. Available at: [Link]

  • University of Nebraska-Lincoln. Safe Storage of Hazardous Chemicals. Available at: [Link]

  • U.S. Chemical Storage. (2018). Storing Corrosive Liquids: Safe Hydrochloric Acid Storage Solutions. Available at: [Link]

  • National Institutes of Health (NIH). Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques. Available at: [Link]

  • National Institutes of Health (NIH). (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. PMC. Available at: [Link]

  • Scientific Research Publishing. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Available at: [Link]

  • ResearchGate. Forced degradation data for methylphenidate hydrochloride finished product. Available at: [Link]

Sources

"handling and safety precautions for Methyl 2-(4-aminophenyl)acetate hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2-(4-aminophenyl)acetate hydrochloride

Welcome to the technical support guide for this compound (CAS No: 83528-16-9). This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on safe handling, storage, and troubleshooting for common experimental challenges. Our goal is to combine technical precision with practical, field-tested insights to ensure the integrity of your work and the safety of your laboratory personnel.

Safety First: Essential Precautions & Hazard Overview

Before handling this compound, a comprehensive understanding of its hazard profile is non-negotiable. This compound, as an amine hydrochloride salt, requires diligent adherence to safety protocols to mitigate risks.

Q: What are the primary hazards associated with this compound?

A: The primary hazards, as identified in safety data sheets, include skin irritation, serious eye irritation, and potential respiratory irritation.[1] It is also classified as harmful if swallowed.[1]

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Causality Insight: The hydrochloride salt can make the compound acidic, contributing to its irritant properties. The amino group and the ester functionality also present potential reactivity, although the compound is generally stable under recommended storage conditions.

Q: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A: A comprehensive PPE strategy is your first line of defense. The following should be considered standard practice, not optional measures.[2][3][4]

PPE CategorySpecificationRationale & Best Practices
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or splash-proof goggles.[2] A face shield is recommended when handling larger quantities or if there is a significant splash risk.Protects against accidental splashes and airborne particles. Contact lenses should not be worn as they can trap chemicals against the eye.[2]
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).[5] A lab coat or chemical-resistant apron is also required.Prevents direct skin contact, which can cause irritation. Always inspect gloves for integrity before use and use proper removal techniques to avoid contaminating your skin.[6]
Respiratory Protection Not typically required if handled in a well-ventilated area or a chemical fume hood.[7] If dust or aerosols are generated, a NIOSH-approved respirator is necessary.The compound can cause respiratory irritation.[1] All weighing and solution preparation should be performed in a fume hood to minimize inhalation risk.
Hand Hygiene Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2]This simple step is critical to prevent accidental ingestion and cross-contamination.

FAQs on Handling, Storage, and Disposal

Proper handling and storage are paramount for maintaining the compound's integrity and ensuring laboratory safety.

Q: How should I properly store this compound?

A: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[8] Some suppliers recommend freezer storage. Always refer to the manufacturer's specific recommendations. The material can be light-sensitive, so storage in an opaque or amber vial is advisable.[6]

Causality Insight: The ester group is susceptible to hydrolysis, especially in the presence of moisture or non-neutral pH. The amine group can be oxidized over time. Cool, dry, and inert conditions minimize these degradation pathways, preserving the compound's purity.

Q: What is the recommended procedure for preparing a stock solution?

A: To minimize exposure and ensure accuracy, follow this workflow:

dot digraph "Stock Solution Preparation Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Stock Solution Preparation Workflow", rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Prep" { label="Preparation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; PPE [label="1. Don Appropriate PPE\n(Gloves, Goggles, Lab Coat)"]; FumeHood [label="2. Work Inside a\nCertified Chemical Fume Hood"]; Tare [label="3. Tare Calibrated Balance\nwith Weighing Vessel"]; }

subgraph "cluster_Handling" { label="Handling"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Weigh [label="4. Carefully Weigh\nRequired Amount of Solid"]; Solvent [label="5. Add Solvent to Vessel\n(e.g., DMSO, DMF)"]; Dissolve [label="6. Aid Dissolution\n(Vortex/Sonication if needed)"]; }

subgraph "cluster_Final" { label="Finalization"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; QS [label="7. Quantitatively Transfer\nto Volumetric Flask & QS to Volume"]; Store [label="8. Store Solution Appropriately\n(Labeled, Sealed, -20°C)"]; }

PPE -> FumeHood [label="Safety First"]; FumeHood -> Tare; Tare -> Weigh [label="Accuracy is Key"]; Weigh -> Solvent; Solvent -> Dissolve; Dissolve -> QS [label="Ensure Homogeneity"]; QS -> Store; } dot Caption: A step-by-step workflow for the safe preparation of stock solutions.

Q: What should I do in case of an accidental spill?

A: For a small spill, ensure the area is well-ventilated and you are wearing appropriate PPE.[9] Gently sweep the solid material into a suitable container for disposal, avoiding dust formation.[6] Clean the spill area with a damp cloth. For a large spill, evacuate the area, restrict access, and consult your institution's environmental health and safety (EHS) office. Do not allow the material to enter drains or waterways.[7][10]

Q: How should I dispose of waste containing this chemical?

A: Waste material must be disposed of in accordance with local, state, and federal regulations.[7] It should be treated as hazardous chemical waste. Do not mix it with other waste streams unless specifically instructed to do so by your EHS department.[7]

Troubleshooting Guide: Common Experimental Issues

Q: I'm having trouble dissolving the compound. What solvents are recommended?

A: this compound generally exhibits poor solubility in non-polar organic solvents and limited solubility in water. It is more readily soluble in polar organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

Troubleshooting Steps:

  • Start with DMSO: It is often the solvent of choice for creating high-concentration stock solutions.

  • Consider pH: As a hydrochloride salt, the compound will form an acidic solution in water. If your experimental system is aqueous and requires a neutral pH, you may need to buffer the solution. Be aware that neutralizing the solution will convert the amine hydrochloride to the free amine, which may have different solubility and stability characteristics.

  • Use Sonication: Gentle sonication in a water bath can help break up solid aggregates and increase the rate of dissolution.

  • Gentle Warming: Warming the solution (e.g., to 30-40°C) can increase solubility, but this should be done with caution. Always verify the compound's stability at elevated temperatures before proceeding, as the ester is prone to hydrolysis.

Q: My experimental results are inconsistent. Could the compound be degrading?

A: Yes, inconsistency can be a sign of compound degradation. Two primary degradation pathways exist:

  • Hydrolysis of the Ester: The methyl ester can hydrolyze to the corresponding carboxylic acid, especially in aqueous solutions that are acidic or basic, or if stored improperly (e.g., exposure to moisture).

  • Oxidation of the Amine: The aniline-like amino group is susceptible to oxidation, which can be accelerated by exposure to air and light. This often results in a color change of the solid or solution, typically turning yellow or brown.

Self-Validation System:

  • Visual Inspection: Check for any color change in the solid material or your stock solutions.

  • Purity Check: Before critical experiments, verify the purity of your stock solution using an analytical technique like High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS). Compare the results to a freshly prepared standard.

  • Fresh is Best: Prepare stock solutions fresh whenever possible. If you must store them, aliquot into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

Q: I've observed an unexpected color change in my reaction mixture. What could be the cause?

A: Aniline derivatives are known to form colored oxidation products. If your reaction conditions are oxidative (e.g., presence of certain metal catalysts, strong oxidants, or prolonged exposure to air), the amino group can be oxidized, leading to colored impurities.

Troubleshooting Steps:

  • De-gas Solvents: If your reaction is sensitive to oxygen, use solvents that have been de-gassed by sparging with an inert gas like nitrogen or argon.

  • Run Under Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to exclude oxygen.

  • Analyze Byproducts: Use techniques like LC-MS to identify the colored impurities. This can provide insight into the specific degradation pathway and help you modify the reaction conditions to avoid it.

First Aid Measures

In the event of exposure, immediate and appropriate action is critical. First aiders must protect themselves before assisting others.[11][12]

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[9]
Skin Contact Take off immediately all contaminated clothing.[11] Wash the affected area with plenty of soap and water for at least 15 minutes.[10] If skin irritation occurs, seek medical advice.[9]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[10] If breathing is difficult or stops, provide artificial respiration.[11] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[9] Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[10]

References

  • Safety data sheet. (2023-01-23). Carl ROTH. [Link]

  • Safety Guidelines for Handling Chemicals. HPE Support. [Link]

  • Personal Protective Equipment | US EPA. (2025-09-12). U.S. Environmental Protection Agency. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Methyl 2-(4-aminophenyl)acetate | C9H11NO2 | CID 2761030. PubChem - NIH. [Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International. [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25). Eagle Group. [Link]

  • Safety Data Sheet. (2021-05-01). Angene Chemical. [Link]

  • Methyl 2-(3-aminophenyl)acetate hydrochloride | C9H12ClNO2 | CID 44119610. PubChem - NIH. [Link]

Sources

"troubleshooting guide for Methyl 2-(4-aminophenyl)acetate hydrochloride reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2-(4-aminophenyl)acetate hydrochloride

Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies for reactions involving this compound. The content is structured in a practical question-and-answer format to address common experimental challenges, underpinned by mechanistic explanations and validated protocols.

Introduction: Understanding the Reagent

This compound is a bifunctional organic building block. It possesses two primary reactive sites: a nucleophilic aromatic amine and a methyl ester. Crucially, this reagent is supplied as a hydrochloride salt, meaning the primary amine is protonated to form an anilinium chloride. This salt form enhances stability and shelf-life but requires a key activation step before the amine can participate in nucleophilic reactions. Understanding this dual nature is fundamental to successful experimentation.

The primary challenges in its use arise from the reduced nucleophilicity of the aniline amine compared to aliphatic amines and the potential for side reactions at either the amine or ester functional groups. This guide will walk you through the most common issues and their solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction won't start, or the starting material isn't dissolving. What's the first step?

This is the most common initial hurdle and it almost always relates to the hydrochloride salt form of the amine and solvent choice.

Core Issue: The protonated anilinium group is not nucleophilic and has poor solubility in many common aprotic organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). Before the amine can react (e.g., in an amide coupling), it must be deprotonated to its free base form.

Troubleshooting Protocol:

  • Amine Neutralization: Always add at least 1.0-1.1 equivalents of a non-nucleophilic base to your reaction mixture containing the this compound before adding the electrophile (e.g., your activated carboxylic acid or acyl chloride). For amide couplings, 2-3 equivalents of base are often used to also neutralize the acid produced during the reaction.

    • Recommended Bases: Triethylamine (Et₃N), Diisopropylethylamine (DIPEA, Hünig's base).

    • Causality: These bases are sterically hindered, preventing them from competing as nucleophiles, and are strong enough to deprotonate the anilinium ion (pKa ~4.6) to liberate the free aniline.

  • Solvent Selection: If solubility remains an issue even after adding the base, consider a more polar aprotic solvent.

    • Primary Choices: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN).

    • Expert Insight: Sometimes a solvent mixture is effective. You can suspend the hydrochloride salt in DCM, add your base (like DIPEA), stir for 15-30 minutes until the mixture becomes more homogeneous (as the more soluble free base is formed), and then proceed with the addition of other reagents.

Q2: My amide coupling reaction is slow, incomplete, or has very low yield. How can I improve it?

Low conversion is a frequent problem when working with anilines due to their inherently lower nucleophilicity compared to aliphatic amines.[1][2] The issue can typically be traced to the choice of reagents or reaction conditions.

Troubleshooting Workflow:

start Low Yield in Amide Coupling check_base Step 1: Verify Base - Added >= 1 eq. for neutralization? - Added >= 2 eq. for coupling? start->check_base check_coupling Step 2: Evaluate Coupling Reagent - Is it fresh? - Is it potent enough for an aniline? check_base->check_coupling Yes add_base Action: Add additional equivalents of base (e.g., DIPEA). check_base->add_base No check_conditions Step 3: Assess Conditions - Temperature too low? - Reaction time too short? check_coupling->check_conditions Yes change_reagent Action: Switch to a more powerful coupling reagent (e.g., HATU, COMU). check_coupling->change_reagent No modify_conditions Action: Increase temperature (e.g., to 40 °C) and/or extend reaction time. check_conditions->modify_conditions No success Problem Solved check_conditions->success Yes add_base->success change_reagent->success modify_conditions->success

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Detailed Actions:

  • Coupling Reagent Choice is Critical: Standard carbodiimide reagents like DCC or EDC may be insufficient for activating the carboxylic acid partner towards a weakly nucleophilic aniline.[3][4]

    • Upgrade: Switch to a more potent uronium or phosphonium salt-based coupling reagent. These reagents form highly reactive activated esters. See Table 2 for options.

    • Examples: HATU, HBTU, or COMU are excellent choices for challenging couplings.[2][4]

  • Order of Addition Matters (Pre-activation): A common side reaction involves the amine reacting directly with uronium/aminium coupling reagents to form an unreactive guanidinium by-product.

    • Protocol: To avoid this, "pre-activate" the carboxylic acid. Stir the carboxylic acid, the coupling reagent (e.g., HATU), and the base (e.g., DIPEA) in the solvent for 10-15 minutes before adding the Methyl 2-(4-aminophenyl)acetate free base. This ensures the highly reactive species is the activated ester, ready to react with your intended amine.

  • Temperature and Time: Amide couplings with anilines often require more forcing conditions than those with aliphatic amines. If the reaction is clean but incomplete at room temperature, consider gentle heating (e.g., 40-50 °C) and extending the reaction time to 12-24 hours.

Q3: My reaction mixture is turning dark brown, purple, or black. What is causing this discoloration?

This is a classic sign of oxidation . Aromatic amines, particularly aniline derivatives, are highly susceptible to aerobic oxidation, forming highly colored quinone-imine and polymeric species.[5][6]

Preventative Measures:

  • Inert Atmosphere: The most effective solution is to exclude oxygen. Purge the reaction flask with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the experiment.

  • Solvent Purity: Use freshly distilled or anhydrous grade solvents. Peroxides in older ethers (like THF) can accelerate oxidation.

  • Degas Solvents: For particularly sensitive reactions, degas the solvent before use by sparging with an inert gas for 15-30 minutes.

  • Starting Material Quality: Ensure the starting material itself has not discolored over time. If it is dark, it may already be partially oxidized. Purification of the starting material by recrystallization may be necessary for high-purity applications.

Q4: I see an unexpected product with a mass of -14 Da or +14 Da from my desired product. What is it?

This strongly suggests a reaction involving the methyl ester group.

SM Starting Material Methyl Ester (R-COOCH₃) Product Desired Product (Acylated Methyl Ester) SM->Product Desired Acylation (Amine Reaction) Hydrolysis Side Product (-14 Da) Carboxylic Acid (R-COOH) Product->Hydrolysis Ester Hydrolysis (H₂O, Base/Acid) Transesterification Side Product (+14 Da, if using EtOH) Ethyl Ester (R-COOCH₂CH₃) Product->Transesterification Transesterification (e.g., EtOH solvent)

Caption: Potential side reactions at the methyl ester functionality.

Analysis and Solutions:

  • Mass Loss of 14 Da (CH₂): Hydrolysis. The methyl ester has been hydrolyzed to a carboxylic acid.

    • Cause: This occurs in the presence of water under either basic (saponification) or acidic conditions, often accelerated by heat.[7][8] Your coupling conditions (e.g., using excess base) can promote this if your reagents or solvents are not anhydrous.

    • Solution: Use anhydrous solvents and reagents. Carefully control the stoichiometry of the base. If the reaction requires heat, be particularly vigilant about excluding moisture.

  • Mass Gain of 14 Da (CH₂): Transesterification. This can occur if your reaction solvent is an alcohol, such as ethanol. The methyl ester can exchange with the solvent alcohol to form the corresponding ethyl ester.

    • Solution: Avoid using alcohol-based solvents (Methanol, Ethanol) unless a transesterification is desired. Stick to aprotic solvents like DCM, DMF, THF, or MeCN.

Q5: What is the best way to monitor the reaction's progress?

Effective reaction monitoring saves time and prevents the formation of byproducts from overly long reaction times.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method.

    • Procedure: Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in one lane) on a silica plate.

    • Visualization: The aromatic nature of the compound means it will be visible under UV light (254 nm). The product, now containing an amide, will likely have a different polarity (Rf value) than the starting amine. Stains like potassium permanganate can also be used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method for routine monitoring.

    • Procedure: Quench a small aliquot of the reaction mixture and dilute it in a suitable solvent (e.g., acetonitrile).

    • Analysis: LC-MS allows you to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak simultaneously, providing unambiguous confirmation of conversion.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for real-time monitoring, a quick ¹H NMR of a worked-up reaction aliquot can be very informative.

    • Key Signals: Look for the disappearance of the NH₂ protons of the free base and the appearance of a new amide N-H proton. Also, monitor the shifts of the aromatic protons adjacent to the amine/amide group, as they will change significantly upon acylation.[10][11]

Protocols & Data Tables

Protocol A: General Procedure for Robust Amide Coupling

This protocol incorporates best practices to mitigate common failure modes.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq) and the coupling reagent (e.g., HATU, 1.1 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with Nitrogen or Argon for 5-10 minutes.

  • Solvent & Base: Add anhydrous DMF (or DCM) via syringe, followed by DIPEA (2.5 eq).

  • Pre-activation: Stir this mixture at room temperature for 10-15 minutes.

  • Amine Addition: In a separate vial, suspend this compound (1.1 eq) in a small amount of anhydrous DMF and add DIPEA (1.1 eq). Stir until dissolved.

  • Reaction: Add the amine solution from step 5 to the activated acid mixture (from step 4) via syringe.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor by TLC or LC-MS every 1-2 hours. If the reaction is slow after 4 hours, consider warming the mixture to 40 °C.

  • Workup: Once complete, quench the reaction with water and proceed with standard aqueous extraction and purification (e.g., column chromatography).

Table 1: Properties of Common Aprotic Solvents
SolventAbbreviationBoiling Point (°C)Dielectric ConstantNotes
DichloromethaneDCM39.69.1Good general-purpose solvent; volatile.
N,N-DimethylformamideDMF15336.7High boiling point; excellent solvating power.
TetrahydrofuranTHF667.6Can contain peroxides; must be fresh.
AcetonitrileMeCN8237.5Polar; useful for a range of polarities.
Ethyl AcetateEtOAc776.0Often used for workup and chromatography.
Table 2: Selection of Common Amide Coupling Reagents
Reagent ClassExamplesPotencyBy-productKey Considerations
Carbodiimides DCC, EDCModerateUrea (Insoluble/Soluble)Economical. DCC-urea precipitates. EDC-urea is water-soluble.[3]
Uronium/Aminium HATU, HBTUHigh Water-solubleExcellent for hindered/unreactive amines. Risk of guanidinium side product.[4]
Phosphonium PyBOP, PyAOPHigh Water-solubleVery effective, low racemization.
Other CDI, T3PModerate-HighImidazole, Phosphonic acidUseful for specific applications.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • ResearchGate. (n.d.). Oxidation reaction of 4-aminophenol (4AP) to 4-quinoneimine (4QI). [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Stejskal, J., & Trchová, M. (2008). Chemical oxidative polymerization of aminodiphenylamines. Journal of Polymer Science Part A: Polymer Chemistry, 46(15), 5145-5155. [Link]

  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?[Link]

  • Subiros-Funosas, R., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron, 65(4), 859-867. [Link]

  • Dunås, F., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11633-11639. [Link]

  • Clegg, I. M., et al. (2012). NMR reaction monitoring during the development of an active pharmaceutical ingredient. Analyst, 137(6), 1498-1506. [Link]

  • PubChem - National Institutes of Health. (n.d.). Methyl 2-(4-aminophenyl)acetate. [Link]

  • Veeprho. (n.d.). Methyl 2-(4-aminophenyl)acetate | CAS 39552-81-3. [Link]

  • Wolfe, S., et al. (2009). The neutral hydrolysis of methyl acetate. Part 2. Is there a tetrahedral intermediate? Canadian Journal of Chemistry, 87(4), 543-553. [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]

  • More, S. S., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors, 9(11), 322. [Link]

Sources

Technical Support Center: Synthesis of Methyl 2-(4-aminophenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2-(4-aminophenyl)acetate hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

Introduction: Navigating the Synthetic Landscape

Methyl 2-(4-aminophenyl)acetate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). While the target molecule appears straightforward, its synthesis is fraught with potential pitfalls owing to its bifunctional nature—containing both a nucleophilic aromatic amine and an electrophilic ester. The formation of its hydrochloride salt adds another layer of consideration for stability and purity. This guide will dissect the common synthetic routes, illuminate the mechanisms behind prevalent side reactions, and offer field-proven strategies for their mitigation.

The two most common synthetic pathways begin from 4-nitrophenylacetic acid. The choice of sequence—esterification followed by reduction, or vice versa—presents a distinct set of advantages and challenges.

Visualizing the Synthetic Pathways and Pitfalls

The following diagram illustrates the two primary synthetic routes and pinpoints the stages where common side reactions occur.

G cluster_0 Synthetic Routes cluster_1 Common Side Reactions Start 4-Nitrophenylacetic Acid NitroEster Methyl 2-(4-nitrophenyl)acetate Start->NitroEster Route A Fischer Esterification AminoAcid 4-Aminophenylacetic Acid Start->AminoAcid Route B Nitro Reduction Product Methyl 2-(4-aminophenyl)acetate NitroEster->Product Nitro Reduction SR1 Incomplete Esterification & Ester Hydrolysis NitroEster->SR1 Affects Esterification AminoAcid->Product Fischer Esterification SR4 Polymerization & Amide Formation AminoAcid->SR4 Affects Route B FinalProduct Methyl 2-(4-aminophenyl)acetate HCl Product->FinalProduct HCl Salt Formation SR2 Incomplete Reduction & Intermediates (Nitroso, Hydroxylamine) Product->SR2 Affects Reduction SR3 Ester Hydrolysis (under acidic reduction) Product->SR3 Affects Route A Reduction SR5 Oxidation of Amine Product->SR5 SR6 Diazotization/Azo Coupling Product->SR6 G Carboxylic Acid + Alcohol Carboxylic Acid + Alcohol Ester + Water Ester + Water Carboxylic Acid + Alcohol->Ester + Water Esterification (Forward) Ester + Water->Carboxylic Acid + Alcohol Hydrolysis (Reverse) G cluster_legend Legend Ar-NO2 Ar-NO2 Ar-NO Ar-NO Ar-NO2->Ar-NO +2e-, +2H+ Ar-NHOH Ar-NHOH Ar-NO->Ar-NHOH +2e-, +2H+ Ar-NH2 Ar-NH2 Ar-NHOH->Ar-NH2 +2e-, +2H+ ArNO2 Nitro ArNO Nitroso ArNHOH Hydroxylamine ArNH2 Amine (Product)

Caption: Intermediates in nitro group reduction.

If your reduction stalls, you may isolate products containing nitroso (Ar-NO) or hydroxylamine (Ar-NHOH) functionalities. [1]To resolve this, you can try extending the reaction time, increasing the pressure of H₂, or carefully adding more reducing agent.

How should I perform the final hydrochloride salt formation?

The hydrochloride salt is typically formed by dissolving the freebase, Methyl 2-(4-aminophenyl)acetate, in a suitable anhydrous solvent and introducing anhydrous HCl.

  • Recommended Protocol:

    • Dissolve the purified freebase ester in a dry, non-protic solvent like diethyl ether, ethyl acetate, or dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly bubble anhydrous HCl gas through the solution or add a pre-prepared solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol).

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with a small amount of the cold, dry solvent, and dry under vacuum.

Crucial Point: Using aqueous HCl should be avoided as the water can cause hydrolysis of the ester, leading to contamination with 4-aminophenylacetic acid hydrochloride.

References
  • Veeprho. (n.d.). Methyl 2-(4-aminophenyl)acetate | CAS 39552-81-3.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
  • Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(3), 273-284.
  • CORE. (n.d.). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity.
  • Fiveable. (n.d.). Synthesis of amines.
  • Synblock. (n.d.). CAS 39552-81-3 | methyl 2-(4-aminophenyl)acetate.
  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines.
  • Sigma-Aldrich. (n.d.). Methyl 2-(4-aminophenyl)acetate | 39552-81-3.
  • National Center for Biotechnology Information. (n.d.). Methyl 2-(4-aminophenyl)acetate. PubChem Compound Database.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • University of Colorado Boulder. (n.d.).
  • OpenStax. (2023). 24.6 Synthesis of Amines. Organic Chemistry.
  • Kruger, S. T., et al. (2022). Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate. Drug Testing and Analysis, 14(7), 1273-1282.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Sigma-Aldrich. (n.d.). methyl 2-[(4-aminophenyl)sulfanyl]acetate hydrochloride | 6946-13-0.
  • Westin, J. (n.d.). Synthesis of Amines. Organic Chemistry.
  • MOLBASE. (n.d.). methyl 2-(4-nitrophenyl)acetate|2945-08-6.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • Al-Warhi, T., et al. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 26(16), 4992.
  • BLD Pharm. (n.d.). 83528-16-9|this compound.
  • National Center for Biotechnology Information. (n.d.). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PubMed Central.
  • Wolfe, S., et al. (2009). The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate?. Canadian Journal of Chemistry, 87(4), 543-560.
  • The Organic Chemistry Tutor. (2016).
  • Shi, Z., et al. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate?.
  • ChemicalBook. (n.d.). 4-Aminophenylacetic acid | 1197-55-3.
  • J&K Scientific LLC. (n.d.). Methyl 2-(4-nitrophenyl)acetate | 2945-08-6.
  • J&K Scientific LLC. (n.d.). 4-Aminophenylacetic acid, 98% | 1197-55-3.
  • BroadPharm. (n.d.). 4-Aminophenylacetic acid, 1197-55-3.
  • Google Patents. (n.d.). JPH10139716A - Hydrolysis of methyl acetate.
  • Google Patents. (n.d.). WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
  • Organic Syntheses. (n.d.). p-AMINOPHENYLACETIC ACID.
  • Organic Chemistry Portal. (n.d.). Methyl Esters.
  • Sigma-Aldrich. (n.d.). Methyl 2-(4-nitrophenyl)acetate | 2945-08-6.
  • Fisher Scientific. (n.d.). ChemScene | Methyl 2-(4-nitrophenyl)acetate | 5G | CS-0038574.
  • Shaabani, A., et al. (2014). The dual role of ammonium acetate as reagent and catalyst in the synthesis of 2, 4, 5-triaryl-1H- imidazoles. Journal of the Serbian Chemical Society, 79(1), 1-7.), 1-7.

Sources

Technical Support Center: Purification of Methyl 2-(4-aminophenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of Methyl 2-(4-aminophenyl)acetate hydrochloride. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

Section 1: Troubleshooting Common Purification Issues

This section addresses the most frequently encountered problems during the purification of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Q1: My final product is off-white, yellow, or brown. How can I obtain a pure white solid?

Probable Cause:

Color in the final product often arises from the air oxidation of the aromatic amine functionality, a common issue with arylamines.[1] Trace impurities from the synthesis, such as unreacted starting materials or by-products, can also contribute to discoloration.

Solution: Decolorization using Activated Carbon

Activated carbon is a highly effective adsorbent for removing colored impurities due to its porous structure and large surface area.[2][3]

Detailed Protocol:

  • Solvent Selection: Choose a suitable recrystallization solvent in which the this compound is soluble when hot and sparingly soluble when cold. A common starting point is a mixture of isopropanol and water or ethanol and diethyl ether.[4]

  • Dissolution: In a clean flask, dissolve the crude, colored product in the minimum amount of the hot solvent system.

  • Activated Carbon Treatment:

    • Allow the solution to cool slightly to prevent vigorous boiling when adding the activated carbon.

    • Add a small amount of activated carbon (typically 1-2% w/w of the crude product). Using an excessive amount can lead to significant product loss due to adsorption.

    • Gently heat the mixture at reflux for 10-15 minutes with stirring.

  • Hot Filtration:

    • Pre-heat a funnel and a receiving flask to prevent premature crystallization of the product during filtration.

    • Quickly filter the hot solution through a fluted filter paper or a Celite® pad to remove the activated carbon. The filtrate should be colorless.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified white crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Causality behind the choices:

  • Hot Filtration: This is crucial to prevent the desired product from crystallizing along with the activated carbon, which would lead to a lower yield.[5]

  • Minimal Activated Carbon: Activated carbon is not perfectly selective and can adsorb the desired product, hence the need to use it sparingly.

Q2: During recrystallization, my product "oils out" instead of forming crystals. What should I do?

Probable Cause:

"Oiling out," or liquid-liquid phase separation, occurs when the solute is too soluble in the hot solvent, and upon cooling, the solution becomes supersaturated to a point where the solute separates as a liquid phase rather than a solid crystal lattice.[6] This is a common issue with salts, which can have complex solubility profiles.

Solution: Modifying the Crystallization Conditions

The key is to control the rate of supersaturation and provide a favorable environment for crystal nucleation and growth.[7]

Troubleshooting Strategies:

StrategyRationale
Reduce Cooling Rate Slow cooling allows molecules more time to orient themselves into a crystal lattice.
Use a Different Solvent System A less polar solvent system may reduce the solubility of the salt, preventing oiling out.
Lower the Initial Concentration Dissolving the crude product in a larger volume of solvent can prevent the supersaturation level from reaching the "oiling out" point.[6]
Seed the Solution Introducing a small crystal of the pure product provides a template for further crystal growth.[6]
Vigorous Stirring Agitation can help to break up oil droplets and encourage nucleation.

Experimental Workflow for Preventing Oiling Out:

Caption: Workflow to prevent oiling out during recrystallization.

Section 2: Frequently Asked Questions (FAQs)

Q: What are the likely impurities in my this compound?

A: Potential impurities can arise from several sources:

  • Unreacted Starting Materials: 4-aminophenylacetic acid and methanol from an incomplete Fischer esterification.[8][9][10][11]

  • By-products of Esterification: Dimerization or polymerization products of the starting materials under acidic conditions.

  • Hydrolysis Product: 4-aminophenylacetic acid, if the ester is exposed to water for extended periods, especially under acidic or basic conditions.

  • Oxidation Products: Colored impurities from the oxidation of the aromatic amine.

Q: How can I assess the purity of my final product?

A: The most common and reliable method is High-Performance Liquid Chromatography (HPLC).

Recommended HPLC Method Parameters:

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[12][13]
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).[12][13][14]
Flow Rate 1.0 mL/min[12][13]
Detection UV at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
Column Temperature 30 °C[12]

A stability-indicating HPLC method can be developed by subjecting the sample to stress conditions (acid, base, heat, oxidation, light) to ensure that any degradation products are separated from the main peak.[13][15][16][17]

Q: What are the optimal storage conditions for this compound?

A: To ensure long-term stability, the product should be stored in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., in a refrigerator or freezer). This minimizes the risk of hydrolysis and oxidation.

Section 3: Key Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a starting point for the recrystallization of this compound. The solvent ratios may need to be optimized depending on the impurity profile of the crude material.

Materials:

  • Crude this compound

  • Isopropanol (IPA)

  • Deionized Water

  • Diethyl ether (or another suitable anti-solvent)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of a mixture of isopropanol and water (e.g., 95:5 v/v) to the flask.

  • Gently heat the mixture with stirring until the solid completely dissolves.

  • If the solution is colored, proceed with the activated carbon treatment as described in Section 1, Q1.

  • If the solution is clear, remove it from the heat and allow it to cool slowly to room temperature.

  • If crystallization is slow to initiate, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Once crystals begin to form, slowly add diethyl ether as an anti-solvent with stirring until the solution becomes slightly turbid.

  • Continue to cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold isopropanol.

  • Dry the purified crystals under vacuum.

Caption: General workflow for the recrystallization of the target compound.

References

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US5227483A - Process for recovery of amines and volatile acids from amine salts.
  • Sastry, T. U., Rao, K. N., Reddy, T. A., & Gandhi, P. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(16), 9153–9156.
  • de Oliveira, R. G. (2017, February 7). Purification of organic hydrochloride salt?. ResearchGate. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Wang, H., et al. (2020). Practical and Sustainable Modification Method on Activated Carbon to Improve the Decolorization Process in the Acetaminophen Pharmaceutical Industry. ACS Omega, 5(33), 20987–20995.
  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 431-437.
  • Google Patents. (n.d.). WO2011067783A1 - Process for preparing methyl phenidate hydrochloride.
  • ACS Publications. (2016, December 21). Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Carbotecnia. (2025, April 7). Decolorization with Activated Carbon. Retrieved from [Link]

  • Alagawadi, K. R., & Kumar, S. (2018). Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. Brazilian Journal of Pharmaceutical Sciences, 54(1).
  • University of North Carolina at Chapel Hill. (n.d.). GENERAL HPLC METHODS. Retrieved from [Link]

  • Hinkley, J. M. (2017, February 7). Purification of organic hydrochloride salt?. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
  • Patel, M. J., & Patel, C. N. (2014). RP-HPLC method for the estimation of epalrestat and methylcobalamin in their combined dosage form. International Journal of Pharmaceutical Sciences and Research, 5(6), 2415.
  • Suneetha, A., & Rao, A. L. (2023). Stability Indicating RP-HPLC Method Development And Validation For Simultaneous Estimation Of Ethamsylate And Mefenamic Acid.
  • ResearchGate. (2025, August 5). Experimental investigation and prediction of oiling out during crystallization process. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Chiemivall. (2023, September 4). Decolorization with Activated Carbon in the pharmaceutical industry. Retrieved from [Link]

  • Google Patents. (n.d.). US2744938A - Removal of color impurities from organic compounds.
  • University of California, Irvine. (n.d.). Experiment 22: The Fischer Esterification. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-(4-aminophenyl)acetate. PubChem. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Retrieved from [Link]

  • Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126.
  • Childs, S. L., et al. (2007). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 129(41), 12613–12620.
  • Zhengzhou Meiya Chemical Products Co.,Ltd. (2020, February 7). Decolorization Principle Of Activated Carbon. Retrieved from [https://www. meiyachem.com/news/decolorization-principle-of-activated-carbo-38933890.html]([Link]. meiyachem.com/news/decolorization-principle-of-activated-carbo-38933890.html)

  • University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). 22. The Fischer Esterification. Retrieved from [Link]

  • ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?. Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways of Methyl 2-(4-aminophenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-(4-aminophenyl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this compound. By understanding the inherent liabilities of its chemical structure, you can design more robust experiments, troubleshoot unexpected results, and ensure the integrity of your data.

Introduction to the Stability of this compound

This compound possesses two primary functional groups susceptible to degradation: an aromatic amine (aniline derivative) and a methyl ester. The aniline moiety is prone to oxidation, while the ester linkage is susceptible to hydrolysis under both acidic and basic conditions.[1][2] Understanding these liabilities is critical for proper handling, formulation development, and the establishment of stability-indicating analytical methods.[3] This guide provides insights into the "why" behind experimental observations and offers practical solutions to common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the handling and analysis of this compound.

Q1: My sample of this compound has developed a yellow or brownish tint upon storage. What is the likely cause and how can I prevent it?

A1: The discoloration of your sample is a classic indicator of oxidation of the aniline functional group.[2] Aromatic amines are susceptible to air and light, which can trigger the formation of colored impurities.[2] This process can be accelerated by the presence of trace metal ions or exposure to light.

Causality Explained: The lone pair of electrons on the nitrogen atom of the aniline group makes it susceptible to oxidation. This can lead to the formation of various colored products, including nitroso, nitro, and polymeric species.

Troubleshooting & Prevention:

  • Inert Atmosphere: For long-term storage, handle and store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[2]

  • Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[2]

  • Temperature Control: Store the compound at recommended low temperatures, typically 2-8°C or frozen, to slow down the rate of oxidative degradation.

  • Purification Check: Ensure that the initial purity of your material is high, as residual impurities from synthesis can sometimes catalyze degradation.

Q2: I am observing a new peak in my HPLC chromatogram when using an acidic mobile phase, and the peak area of my parent compound is decreasing over time. What is happening?

A2: This observation strongly suggests acid-catalyzed hydrolysis of the methyl ester group. The ester bond is labile in the presence of acid, leading to the formation of the corresponding carboxylic acid, 2-(4-aminophenyl)acetic acid, and methanol.

Causality Explained: In an acidic environment, the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This leads to the cleavage of the ester bond.

Troubleshooting & Prevention:

  • Mobile Phase pH: If possible, adjust the mobile phase to a more neutral pH range where the ester is more stable. A pH between 4 and 6 is often a good compromise for the stability of many compounds and good chromatography.

  • Sample Preparation: Prepare your samples in the mobile phase or a compatible solvent immediately before analysis to minimize the time the compound is exposed to acidic conditions.

  • Temperature Control: Use a cooled autosampler (e.g., 4°C) to slow down the rate of hydrolysis in your prepared samples while they are queued for injection.

Q3: My compound is also showing degradation in a basic mobile phase (e.g., pH > 8). What is the degradation product in this case?

A3: Similar to acid hydrolysis, you are observing base-catalyzed hydrolysis of the methyl ester. In basic conditions, the ester is cleaved to form the carboxylate salt of 2-(4-aminophenyl)acetic acid and methanol.

Causality Explained: Under basic conditions, the ester undergoes nucleophilic acyl substitution, where a hydroxide ion directly attacks the electrophilic carbonyl carbon. This is generally a faster and more efficient hydrolysis mechanism than acid-catalyzed hydrolysis for simple esters.[4]

Troubleshooting & Prevention:

  • Avoid High pH: Whenever possible, avoid using high pH mobile phases for extended periods.

  • Prompt Analysis: As with acidic conditions, analyze samples promptly after preparation.

  • Alternative Chromatography: Consider alternative chromatographic techniques, such as supercritical fluid chromatography (SFC) or using a different column chemistry that allows for a more neutral mobile phase.

Visualizing the Degradation Pathways

The following diagrams illustrate the primary degradation pathways for this compound.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Parent Methyl 2-(4-aminophenyl)acetate Acid_Product 2-(4-Aminophenyl)acetic Acid + Methanol Parent->Acid_Product H+ / H2O Base_Product 2-(4-Aminophenyl)acetate (salt) + Methanol Parent->Base_Product OH- / H2O Parent_Ox Methyl 2-(4-aminophenyl)acetate Oxidation_Products Colored Impurities (e.g., nitroso, nitro, polymeric species) Parent_Ox->Oxidation_Products [O] / Light G A Compound Synthesis & Characterization B Develop Stability- Indicating HPLC Method A->B C Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) B->C D Analyze Stressed Samples vs. Control C->D E Identify & Characterize Degradation Products (e.g., LC-MS, NMR) D->E F Propose Degradation Pathways E->F G Refine Analytical Method & Set Specifications F->G

Caption: Workflow for a forced degradation study.

By following this structured approach, you can systematically investigate the degradation pathways of this compound, leading to a more comprehensive understanding of its stability profile and ensuring the quality and reliability of your research.

References

  • Vertex AI Search. (2024). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • MedCrave online. (2016). Forced Degradation Studies.
  • ResearchGate. (2019). A brief review on aniline and its derivatives.
  • BenchChem. (2025). Improving the stability of 3-Chloro-4-(isopentyloxy)aniline derivatives.
  • PubMed Central. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates.
  • Cresset Group. (2024). Aniline replacement in drug-like compounds.
  • Tradewheel. (n.d.). Aniline in Pharmaceuticals: A Precursor for Essential Medicines.
  • Pharma Science Monitor. (2016). REVIEW: FORCE DEGRADATION STUDIES.
  • European Medicines Agency. (2003). COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING.
  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
  • Sigma-Aldrich. (n.d.). Methyl 2-(4-aminophenyl)acetate | 39552-81-3.
  • Elsevier. (2013). Forced degradation and impurity profiling.
  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products.
  • Springer. (n.d.). STABILITY: PHYSICAL AND CHEMICAL.
  • National Institutes of Health. (n.d.). Methyl 2-(4-aminophenyl)acetate | C9H11NO2 | CID 2761030 - PubChem.
  • BLD Pharm. (n.d.). 83528-16-9|this compound.
  • ACS Omega. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles.
  • Canadian Journal of Chemistry. (2009). The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate?
  • Semantic Scholar. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles.
  • Pharmaceutical Sciences. (n.d.). Impurity profiling and drug characterization: backdrop and approach.
  • NRC Publications Archive. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate?
  • PubMed Central. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms.
  • Amazon S3. (n.d.). STUDY ON DEGRADATION BEHAVIOUR AND IMPURITY PROFILING OF DRUGS AND THEIR FORMULATION USED IN THE TREATMENT OF CARDIOVASCULAR DIS.
  • Organic Chemistry Portal. (n.d.). Methyl Esters.
  • ChemSpider. (n.d.). Methyl ester hydrolysis.
  • Sigma-Aldrich. (n.d.). Methyl (4-aminophenyl)acetate AldrichCPR.
  • PubMed Central. (n.d.). Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures.
  • RSC Publishing. (n.d.). Magnetic field effect on the photocatalytic degradation of methyl orange by commercial TiO2 powder.
  • MDPI. (n.d.). Enhanced Photocatalytic Degradation of the Imidazolinone Herbicide Imazapyr upon UV/Vis Irradiation in the Presence of CaxMnOy-TiO2 Hetero-Nanostructures: Degradation Pathways and Reaction Intermediates.
  • PubMed. (2006). Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid and 4-chloro-2-methylphenoxyacetic acid in water by using TiO2.
  • PubMed Central. (2023). Degradation of Organic Methyl Orange (MO) Dye Using a Photocatalyzed Non-Ferrous Fenton Reaction.
  • PubMed Central. (2021). Magnetic field effect on the photocatalytic degradation of methyl orange by commercial TiO2 powder.

Sources

Technical Support Center: Recrystallization of Methyl 2-(4-aminophenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of Methyl 2-(4-aminophenyl)acetate hydrochloride via recrystallization. We will address common challenges, offer detailed protocols, and explain the scientific principles behind each step to ensure you can achieve high purity and yield.

Section 1: Foundational Principles & Solvent Selection

This section addresses the fundamental questions that form the basis of a successful recrystallization protocol for this specific amine salt.

Q1: What are the key molecular features of this compound that dictate its recrystallization behavior?

A: The molecule's structure presents a duality in polarity, which is the primary factor governing solvent selection.

  • Polar Moieties: The presence of the ammonium hydrochloride group (-NH₃⁺Cl⁻) makes the molecule an ionic salt. This confers significant polarity and a strong preference for polar solvents.

  • Non-Polar Moieties: The benzene ring and the methyl ester group (-COOCH₃) contribute non-polar, organic character to the molecule.

Therefore, the ideal solvent system will be one that can effectively solvate the entire molecule at an elevated temperature but allow the less soluble, purified compound to crystallize upon cooling.

Application Scientist's Insight: The hydrochloride salt form is a deliberate choice to facilitate purification. The free amine, Methyl 2-(4-aminophenyl)acetate, is a liquid or low-melting solid that is more soluble in a wider range of organic solvents, making crystallization difficult. Converting it to the hydrochloride salt increases its melting point and crystallinity, making it an ideal candidate for recrystallization.[1]

Q2: How do I select an appropriate solvent system for this compound?

A: The principle of "like dissolves like" is the starting point, but for recrystallization, the key is a significant difference in solubility between hot and cold conditions.[2] For an amine salt like this, single polar solvents or a mixed-solvent system are the most effective approaches.

Solvent SystemRationale & ApproachPotential Issues & Mitigations
Methanol/Water Primary Recommendation. The compound is likely soluble in hot methanol. Water acts as an anti-solvent. Dissolve the compound in a minimal amount of hot methanol and add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Reheat to clarify, then allow to cool slowly.[3]Oiling Out: If the compound's melting point is below the solvent's boiling point. Mitigation: Use a slightly larger volume of methanol before adding water to keep the saturation temperature lower.[4][5]
Ethanol/Water Similar to methanol/water. Ethanol is slightly less polar than methanol. This can be advantageous if the compound is too soluble in pure methanol.Slower Dissolution: May require more heating time compared to methanol.
Isopropanol (IPA) A single-solvent system possibility. The compound may have the desired low solubility in cold IPA and high solubility in hot IPA.High Solubility: The compound might be too soluble even in cold IPA, leading to poor yields. Mitigation: If yield is low, consider adding a non-polar anti-solvent like heptane or MTBE carefully.
Acetonitrile A polar aprotic solvent that can be effective for compounds with moderate polarity.Potential for Impurity Co-crystallization: Ensure impurities are not equally soluble in acetonitrile.

Application Scientist's Insight: Avoid highly non-polar solvents like hexanes or toluene as the primary solvent, as the hydrochloride salt will likely be insoluble even when hot. Similarly, avoid reactive solvents. Aromatic amines can be susceptible to oxidation, which can be accelerated by light and certain conditions, sometimes resulting in discoloration.[6][7] While not always necessary, performing the recrystallization under an inert atmosphere (Nitrogen or Argon) can prevent the formation of colored oxidative impurities.[7]

Section 2: Detailed Experimental Protocol & Workflow

This section provides a robust, step-by-step protocol for the recrystallization of this compound using a recommended mixed-solvent system.

Standard Recrystallization Protocol: Methanol/Water System
  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL). Add a magnetic stir bar.

  • Add Primary Solvent: Add a minimal volume of methanol (e.g., 5-10 mL) to the flask. Begin stirring and gently heat the mixture on a hot plate.

  • Achieve Full Dissolution: Continue adding methanol in small portions while heating until the solid completely dissolves. The goal is to use the minimum amount of hot solvent necessary.[8]

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This prevents them from being incorporated into your final crystals.

  • Add Anti-Solvent: While the methanol solution is still hot, add deionized water (the anti-solvent) dropwise until the solution becomes persistently cloudy. This indicates you have reached the point of saturation.

  • Re-clarify: Add a few drops of hot methanol to the cloudy solution until it becomes clear again. This ensures the solution is saturated but not supersaturated at the high temperature.

  • Slow Cooling (Crucial for Pure Crystals): Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wood block). Rapid cooling traps impurities.[5]

  • Induce Further Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the crystals with a small amount of ice-cold solvent mixture (the same ratio of methanol/water used for the crystallization) to remove any residual soluble impurities. Allow the crystals to dry thoroughly under vacuum.

Visual Workflow for Recrystallization```dot

// Node Styles start_end [fillcolor="#34A853", fontcolor="#FFFFFF"]; process [fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=2.2, height=1.2]; io [shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes start [label="Start | Crude Product", shape=ellipse, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"]; dissolve [label="Dissolve in Min.\nHot Methanol", node(process)]; insoluble_check [label="Insoluble\nImpurities?", node(decision)]; hot_filter [label="Hot Gravity\nFiltration", node(process)]; add_antisolvent [label="Add Hot H₂O\nto Cloud Point", node(process)]; recool [label="Slow Cool to RT,\nthen Ice Bath", node(process)]; isolate [label="Isolate Crystals\n(Vacuum Filtration)", node(io)]; dry [label="Wash & Dry\nCrystals", node(process)]; end [label="Pure Product", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> dissolve; dissolve -> insoluble_check; insoluble_check -> hot_filter [label="Yes"]; hot_filter -> add_antisolvent; insoluble_check -> add_antisolvent [label="No"]; add_antisolvent -> recool; recool -> isolate; isolate -> dry; dry -> end; }

Caption: Decision tree for troubleshooting the failure of crystal formation.

Q5: My final product is still yellow or brown. How can I obtain a colorless product?

A: Aromatic amines are notoriously prone to air oxidation, which forms highly colored impurities. [7]

  • Solution 1 (Charcoal Treatment): Activated charcoal can be used to adsorb colored, high-molecular-weight impurities. Add a small amount of activated charcoal to the hot, dissolved solution, swirl for a few minutes, and then perform a hot gravity filtration to remove the charcoal before cooling.

  • Solution 2 (Inert Atmosphere): If the discoloration is happening during the recrystallization, it is likely due to oxidation at high temperatures. Purge the flask with nitrogen or argon before adding the solvent and maintain a positive pressure of inert gas throughout the heating and cooling process.

  • Solution 3 (Chemical Reduction): In some cases, a small amount of a reducing agent like sodium dithionite can be added to the solution to reduce colored N-oxide impurities back to the amine. This is an advanced technique and should be used with caution.

Q6: My final yield is very low. What are the likely causes?

A: A low yield (e.g., <70%) can result from several factors.

  • Cause 1 (Too Much Solvent): This is the most common reason. [5]A significant portion of your product remains dissolved in the mother liquor. To check, evaporate a small sample of the mother liquor; if a large amount of solid remains, this was the issue.

  • Cause 2 (Premature Crystallization): If crystals form during a hot filtration step, product is lost. Ensure the solution and filtration apparatus are kept as hot as possible.

  • Cause 3 (Incomplete Cooling): Ensure the solution is cooled in an ice bath for a sufficient amount of time to maximize precipitation.

  • Cause 4 (Excessive Washing): Washing the final crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.

Section 4: Frequently Asked Questions (FAQs)

Q7: How do I know if the recrystallization was successful and the product is pure?

A: The primary method is melting point analysis. A pure compound will have a sharp, narrow melting point range (typically < 2 °C) that matches the literature value. An impure compound will melt over a broader range and at a lower temperature. Visual inspection is also useful; pure crystals should be well-formed and have a consistent color (or lack thereof).

Q8: What is the "mother liquor" and can I recover more product from it?

A: The mother liquor is the filtrate remaining after you have collected your crystals. [4]It contains the soluble impurities as well as some of your desired compound. You can often recover a second crop of crystals by boiling off some of the solvent from the mother liquor and re-cooling. However, be aware that this second crop will likely be less pure than the first.

References

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Various Authors. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Various Authors. (2020). Recrystallisation Help. Reddit. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Veeprho. (n.d.). Methyl 2-(4-aminophenyl)acetate. Retrieved from [Link]

  • Various Authors. (2023). Go-to recrystallization solvent mixtures. Reddit. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Characterization of Methyl 2-(4-aminophenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous characterization of chemical intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth technical comparison of Methyl 2-(4-aminophenyl)acetate hydrochloride, a key building block in pharmaceutical synthesis. We will explore its analytical characterization in detail and objectively compare its performance with two common alternatives: Ethyl 2-(4-aminophenyl)acetate hydrochloride and 4-Aminophenylacetic acid . This guide is designed to provide not just protocols, but the scientific rationale behind the analytical choices, empowering you to make informed decisions in your laboratory.

Introduction to the Analytes

This compound and its analogues are valuable intermediates in the synthesis of a variety of biologically active molecules. The choice between the methyl ester, ethyl ester, or the free acid can have significant implications for reaction efficiency, product purity, and the overall cost-effectiveness of a synthetic route. Understanding the distinct physicochemical properties and analytical profiles of these compounds is therefore of paramount importance.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
This compound Structure of this compoundC₉H₁₂ClNO₂201.65
Ethyl 2-(4-aminophenyl)acetate hydrochloride Structure of Ethyl 2-(4-aminophenyl)acetate hydrochlorideC₁₀H₁₄ClNO₂215.68[1]
4-Aminophenylacetic acid Structure of 4-Aminophenylacetic acidC₈H₉NO₂151.16

Comprehensive Characterization Workflow

A thorough characterization of these intermediates involves a multi-technique approach to confirm identity, purity, and stability. The following workflow represents a robust strategy for the comprehensive analysis of this compound and its alternatives.

Caption: A typical workflow for the comprehensive characterization of a pharmaceutical intermediate.

Purity Determination: A Comparative HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates. A well-developed HPLC method can separate the main compound from process-related impurities and degradation products.

Experimental Protocol: Reversed-Phase HPLC

This protocol is a starting point and should be validated according to ICH guidelines to ensure it is fit for purpose.[2][3][4]

  • Instrumentation:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Mobile Phase:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Buffer: 20 mM potassium phosphate, adjusted to pH 3.0 with phosphoric acid.

    • Mobile Phase: A gradient elution is recommended to ensure the separation of potential impurities with a wide range of polarities.

      • Solvent A: 95:5 (v/v) Water:Acetonitrile with 0.1% Phosphoric Acid.

      • Solvent B: 5:95 (v/v) Water:Acetonitrile with 0.1% Phosphoric Acid.

  • Chromatographic Conditions:

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10-90% B

      • 20-25 min: 90% B

      • 25-26 min: 90-10% B

      • 26-30 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Performance Comparison: Purity and Stability

Forced Degradation Protocol:

Samples of each compound (in both solid and solution form) are exposed to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photostability: Exposure to UV light (254 nm) and visible light for 7 days.

The stressed samples are then analyzed by the developed HPLC method to assess the extent of degradation and the formation of any new impurities.

Expected Comparative Performance:

ParameterMethyl 2-(4-aminophenyl)acetate HClEthyl 2-(4-aminophenyl)acetate HCl4-Aminophenylacetic acidRationale
Initial Purity (Typical) >98%>98%>98%All are crystalline solids that can be purified to high levels.
Stability (Acid Hydrolysis) Moderate degradationSlower degradation than methyl esterStableEster hydrolysis is acid-catalyzed. The ethyl ester is generally more resistant to hydrolysis than the methyl ester due to steric hindrance. The free acid is not susceptible to hydrolysis.
Stability (Base Hydrolysis) Significant degradationSignificant degradationStableEster hydrolysis is also base-catalyzed and is typically faster than acid-catalyzed hydrolysis. The free acid is stable.
Stability (Oxidation) Potential for oxidation of the amine groupPotential for oxidation of the amine groupPotential for oxidation of the amine groupThe primary aromatic amine is susceptible to oxidation in all three compounds.
Solubility (Aqueous) SolubleSolubleVery soluble in water[1]The hydrochloride salts of the esters are expected to be water-soluble. The free acid is also highly soluble in water.
Solubility (Organic Solvents) Soluble in polar organic solventsSoluble in a wider range of organic solvents than the methyl esterSparingly soluble in non-polar organic solventsThe longer alkyl chain of the ethyl ester increases its lipophilicity. The zwitterionic nature of the free acid limits its solubility in non-polar solvents.

Structural Elucidation: A Spectroscopic Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous identification and structural elucidation of organic molecules.

¹H NMR Spectral Data Interpretation:

Proton AssignmentMethyl 2-(4-aminophenyl)acetateEthyl 2-(4-aminophenyl)acetate4-Aminophenylacetic acid
-CH₃ (ester) ~3.6 ppm (s, 3H)~1.2 ppm (t, 3H)N/A
-CH₂- (ester) N/A~4.1 ppm (q, 2H)N/A
-CH₂- (acetate) ~3.5 ppm (s, 2H)~3.5 ppm (s, 2H)~3.4 ppm (s, 2H)
Aromatic-H (ortho to -NH₂) ~6.6 ppm (d, 2H)~6.6 ppm (d, 2H)~6.6 ppm (d, 2H)
Aromatic-H (meta to -NH₂) ~7.0 ppm (d, 2H)~7.0 ppm (d, 2H)~7.0 ppm (d, 2H)
-NH₂ Broad singlet, variable chemical shiftBroad singlet, variable chemical shiftBroad singlet, variable chemical shift
-COOH N/AN/ABroad singlet, ~10-12 ppm

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. For the hydrochloride salts, the aromatic and amine proton signals will be shifted downfield.

¹³C NMR Spectral Data Interpretation:

Carbon AssignmentMethyl 2-(4-aminophenyl)acetateEthyl 2-(4-aminophenyl)acetate4-Aminophenylacetic acid
C=O (ester/acid) ~172 ppm~171 ppm~175 ppm
-CH₃ (ester) ~52 ppm~14 ppmN/A
-CH₂- (ester) N/A~61 ppmN/A
-CH₂- (acetate) ~40 ppm~40 ppm~41 ppm
Aromatic C-NH₂ ~145 ppm~145 ppm~145 ppm
Aromatic C-CH₂ ~125 ppm~125 ppm~126 ppm
Aromatic CH (ortho to -NH₂) ~115 ppm~115 ppm~115 ppm
Aromatic CH (meta to -NH₂) ~130 ppm~130 ppm~130 ppm
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Characteristic FTIR Absorption Bands:

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
N-H (primary amine) Asymmetric & Symmetric Stretch3400-3300 (two bands)[6]
C-H (aromatic) Stretch3100-3000
C-H (aliphatic) Stretch3000-2850
C=O (ester) Stretch1750-1735[2]
C=O (carboxylic acid) Stretch1725-1700
C-N (aromatic amine) Stretch1335-1250[6]
C-O (ester) Stretch1250-1000

The hydrochloride salt will show a broad absorption in the 3000-2500 cm⁻¹ region due to the N⁺-H stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Fragmentation Patterns (Electron Ionization):

  • Methyl 2-(4-aminophenyl)acetate: The molecular ion peak (M⁺) would be observed at m/z 165. A prominent fragment would be the loss of the methoxy group (-OCH₃) to give a peak at m/z 134. Another key fragment would be the tropylium-like ion at m/z 106, formed by cleavage of the bond between the methylene group and the carbonyl group.

  • Ethyl 2-(4-aminophenyl)acetate: The molecular ion peak (M⁺) would be at m/z 179. Fragmentation would include the loss of the ethoxy group (-OCH₂CH₃) to give a peak at m/z 134, and the characteristic tropylium-like ion at m/z 106.

  • 4-Aminophenylacetic acid: The molecular ion peak (M⁺) would be at m/z 151. A characteristic fragment would be the loss of the carboxyl group (-COOH) to give a peak at m/z 106.

MS_Fragmentation cluster_methyl Methyl Ester Fragmentation cluster_ethyl Ethyl Ester Fragmentation cluster_acid Carboxylic Acid Fragmentation M_Me [M]⁺˙ m/z 165 M_Me_minus_OMe [M-OCH₃]⁺ m/z 134 M_Me->M_Me_minus_OMe - •OCH₃ Tropylium_Me [C₇H₈N]⁺ m/z 106 M_Me->Tropylium_Me - COOCH₃ M_Et [M]⁺˙ m/z 179 M_Et_minus_OEt [M-OCH₂CH₃]⁺ m/z 134 M_Et->M_Et_minus_OEt - •OCH₂CH₃ Tropylium_Et [C₇H₈N]⁺ m/z 106 M_Et->Tropylium_Et - COOCH₂CH₃ M_Acid [M]⁺˙ m/z 151 Tropylium_Acid [C₇H₈N]⁺ m/z 106 M_Acid->Tropylium_Acid - •COOH

Caption: Expected major fragmentation pathways in mass spectrometry.

Conclusion and Recommendations

The choice between this compound, its ethyl analogue, and the corresponding carboxylic acid depends on the specific requirements of the synthetic application.

  • This compound is a cost-effective and readily available starting material. However, its higher reactivity towards hydrolysis compared to the ethyl ester may be a consideration in certain reaction conditions.

  • Ethyl 2-(4-aminophenyl)acetate hydrochloride offers slightly greater stability towards hydrolysis and improved solubility in a broader range of organic solvents. This may be advantageous in reactions requiring less polar conditions or prolonged reaction times.

  • 4-Aminophenylacetic acid is the most stable of the three towards hydrolysis. Its zwitterionic nature and high water solubility may be beneficial in aqueous reaction media, but can limit its use in non-polar organic solvents.

A comprehensive analytical characterization, as outlined in this guide, is essential for ensuring the quality and consistency of these critical pharmaceutical intermediates. The provided protocols and comparative data serve as a robust starting point for researchers to develop and validate their own analytical methods, ultimately contributing to the integrity and success of their drug discovery and development programs.

References

  • ICH. Q2(R2) Validation of Analytical Procedures. European Medicines Agency; 2023.
  • AMSbiopharma.
  • Benchchem.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. Validation of Analytical Procedures Q2(R2). 2023.
  • Benchchem.
  • Gracin, S., & Rasmuson, Å. C. Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents.
  • LibreTexts. 24.10: Spectroscopy of Amines.
  • Benchchem.
  • PubChem. Methyl 2-(4-aminophenyl)acetate.
  • Thermo Fisher Scientific. 4-Aminophenylacetic acid, 98%.
  • PubChem. Ethyl (4-aminophenyl)acetate--hydrogen chloride (1/1).

Sources

A Comparative Guide to the Synthesis of Methyl 2-(4-aminophenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 2-(4-aminophenyl)acetate hydrochloride is a valuable building block in organic synthesis, serving as a key intermediate in the development of various pharmaceutical compounds and fine chemicals.[1] Its structure, featuring a primary aromatic amine and a methyl ester, allows for diverse subsequent chemical modifications. The selection of an optimal synthesis route is critical for researchers and drug development professionals, as it directly impacts yield, purity, cost, safety, and scalability.

This guide provides an in-depth comparison of two primary synthetic strategies for preparing this compound. We will dissect each route, explaining the chemical rationale, providing detailed experimental protocols, and presenting a comparative analysis to inform your selection based on specific laboratory or industrial requirements.

Route 1: The "Amine-First" Approach via 4-Aminophenylacetic Acid

This strategy involves the initial synthesis of the core intermediate, 4-aminophenylacetic acid (4-APAA), followed by esterification to the methyl ester and subsequent formation of the hydrochloride salt. The critical step in this route is the reduction of a nitro-precursor to form the amine.

Workflow for Route 1

cluster_0 Step 1.1: Reduction cluster_1 Step 1.2: Esterification & Salt Formation A p-Nitrophenylacetic Acid B 4-Aminophenylacetic Acid (4-APAA) A->B H2S, NH4OH or Catalytic Hydrogenation (e.g., Ni, PtO2) C Methyl 2-(4-aminophenyl)acetate B->C Methanol (MeOH) Thionyl Chloride (SOCl2) or HCl (g) D Methyl 2-(4-aminophenyl)acetate Hydrochloride C->D HCl in solvent (e.g., Isopropanol)

Caption: Workflow for the "Amine-First" synthesis route.

Principle and Strategy

The "Amine-First" approach isolates the key bifunctional intermediate, 4-aminophenylacetic acid. A classic and well-documented method for the reduction of p-nitrophenylacetic acid is the use of hydrogen sulfide in aqueous ammonia, as detailed in Organic Syntheses.[2] This method is effective and uses inexpensive reagents. Alternatively, modern catalytic hydrogenation offers a cleaner, more efficient, though higher initial investment, pathway.[3]

Once 4-APAA is obtained, the subsequent Fischer esterification must be conducted under conditions that favor the reaction of the carboxylic acid over the amine. Using thionyl chloride to first form an acyl chloride which then reacts with methanol is a common and effective strategy.[4] The final step is a straightforward precipitation of the hydrochloride salt.

Experimental Protocols
Step 1.1: Preparation of 4-Aminophenylacetic Acid from p-Nitrophenylacetic Acid [2]
  • Setup : Fit a 1500 mL flask with a gas inlet tube extending below the middle of the flask and a gas outlet.

  • Dissolution : Add 500 mL of 6 N aqueous ammonia to the flask, followed by the slow addition of 100 g (0.55 mole) of p-nitrophenylacetic acid with shaking.

  • Reduction : Place the flask in an ice bath and saturate the mixture with hydrogen sulfide (H₂S), ensuring the temperature remains below 50°C. The solution will change from dark orange-red to pale yellow.

  • Workup : Gently boil the solution under a fume hood to expel excess H₂S and ammonia.

  • Isolation : Filter the hot solution to remove precipitated sulfur. Rapidly stir in 40 mL of glacial acetic acid into the hot filtrate to crystallize the product.

  • Purification : Filter the crude product. Recrystallize from approximately 4 L of distilled water to obtain 69–70 g (83–84% yield) of 4-aminophenylacetic acid as a crystalline solid melting at 199–200°C.[2]

Step 1.2: Esterification and Salt Formation [4]
  • Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-aminophenylacetic acid (10 g, 0.066 mol) in 150 mL of methanol.

  • Esterification : Cool the suspension in an ice bath to 0-5°C. Slowly add thionyl chloride (7.2 mL, 0.099 mol) dropwise while maintaining the temperature.

  • Reaction : After the addition is complete, remove the ice bath, and reflux the mixture for 4-6 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Isolation : Once the reaction is complete, cool the mixture and remove the methanol under reduced pressure to yield the crude hydrochloride salt.

  • Purification : Recrystallize the crude solid from a suitable solvent system, such as methanol/diethyl ether or isopropanol, to afford pure this compound.

Discussion of Route 1
  • Advantages : This route is well-established, with the first step being a high-yielding, documented procedure.[2] Isolating the 4-APAA intermediate allows for its purification, which can lead to a higher purity final product.

  • Disadvantages : The use of hydrogen sulfide is a significant drawback due to its high toxicity and unpleasant odor, requiring specialized handling and ventilation. The overall process involves two distinct synthetic and purification stages, potentially increasing labor and time.

Route 2: The "Nitro-Reduction" Approach

This alternative strategy prioritizes the esterification of the readily available p-nitrophenylacetic acid. The reduction of the nitro group is performed in the final step on the ester intermediate.

Workflow for Route 2

cluster_0 Step 2.1: Esterification cluster_1 Step 2.2: Reduction & Salt Formation A p-Nitrophenylacetic Acid B Methyl 2-(4-nitrophenyl)acetate A->B Methanol (MeOH) Acid Catalyst (e.g., H2SO4) C Methyl 2-(4-aminophenyl)acetate B->C Catalytic Hydrogenation (H2, Pd/C) or Fe/NH4Cl D Methyl 2-(4-aminophenyl)acetate Hydrochloride C->D HCl in solvent

Caption: Workflow for the "Nitro-Reduction" synthesis route.

Principle and Strategy

This route simplifies the initial step. The esterification of p-nitrophenylacetic acid is a standard acid-catalyzed reaction that does not require protection or special handling of an amine group, making it robust and high-yielding.

The key step is the subsequent reduction of the nitro group on the methyl 2-(4-nitrophenyl)acetate intermediate. Catalytic hydrogenation using palladium on carbon (Pd/C) is a very clean and efficient method for this transformation.[5] An alternative, particularly useful for its cost-effectiveness and safety at scale, is reduction using iron powder in the presence of an electrolyte like ammonium chloride.[6] Following the reduction, the product is directly converted to its hydrochloride salt.

Experimental Protocols
Step 2.1: Preparation of Methyl 2-(4-nitrophenyl)acetate
  • Setup : To a solution of p-nitrophenylacetic acid (100 g, 0.55 mol) in 500 mL of methanol in a round-bottom flask, add concentrated sulfuric acid (5 mL) as a catalyst.

  • Reaction : Heat the mixture to reflux and maintain for 3-5 hours, monitoring by TLC until the starting material is consumed.

  • Workup : Cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Isolation : Pour the concentrated mixture into 1 L of ice-cold water and stir. The product will precipitate as a solid.

  • Purification : Filter the solid, wash thoroughly with water to remove any residual acid, and dry under vacuum. The product can be further purified by recrystallization from methanol if necessary.

Step 2.2: Reduction and Salt Formation [6]
  • Setup : In a three-necked flask equipped with a mechanical stirrer and reflux condenser, add methyl 2-(4-nitrophenyl)acetate (50 g, 0.26 mol), 250 mL of ethanol, and 100 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Reduction : Heat the mixture to 70-80°C. Add iron powder (72 g, 1.29 mol) portion-wise over 30-60 minutes, controlling the exothermic reaction.

  • Reaction : After the addition is complete, continue to stir the mixture at reflux for 2-3 hours until the reduction is complete (monitor by TLC).

  • Workup : Cool the reaction mixture and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Salt Formation : Combine the filtrates and acidify with a solution of concentrated HCl in isopropanol or by bubbling HCl gas until the pH is acidic.

  • Isolation : The hydrochloride salt will precipitate. Cool the mixture in an ice bath to maximize precipitation, then filter the solid, wash with cold ethanol or diethyl ether, and dry under vacuum to obtain this compound.

Comparative Analysis

ParameterRoute 1: "Amine-First"Route 2: "Nitro-Reduction"Rationale & Field Insights
Starting Material p-Nitrophenylacetic Acidp-Nitrophenylacetic AcidBoth routes utilize the same commercially available starting material.
Key Intermediates 4-Aminophenylacetic AcidMethyl 2-(4-nitrophenyl)acetateRoute 1 produces a versatile, solid intermediate (4-APAA) that can be stored and used for other syntheses.[7] Route 2's nitro-ester intermediate is typically carried forward directly.
Overall Yield Good to Excellent (Reported 83% for Step 1.1)[2]Typically ExcellentRoute 2 often has a higher overall yield as standard esterification and catalytic reduction are very efficient reactions. The multi-step purification in Route 1 can lead to material loss.
Purity Potentially HigherHighThe isolation and purification of the 4-APAA intermediate in Route 1 can lead to a final product with very low levels of process impurities. Purity in Route 2 is highly dependent on the efficiency of the final reduction and workup.
Safety & Handling High Hazard : Use of toxic and malodorous H₂S gas requires stringent controls.Moderate Hazard : Use of flammable H₂ gas for catalytic hydrogenation requires specialized equipment. The Fe/NH₄Cl method is significantly safer.For lab-scale synthesis, the Fe/NH₄Cl reduction in Route 2 is often preferred for safety. For industrial scale, catalytic hydrogenation is common but requires dedicated hydrogenation reactors.
Scalability ChallengingFavorableThe use of H₂S gas in Route 1 is difficult to scale. Catalytic hydrogenation or iron reduction in Route 2 are standard, well-understood industrial processes.
Cost Reagent costs are low, but handling/engineering costs for H₂S are high.Catalyst (Pd/C) can be expensive, but recoverable. Iron powder is very inexpensive.For large-scale production, the cost-effectiveness of the Fe/NH₄Cl reduction in Route 2 makes it highly attractive.
Recommendations for Route Selection
  • For academic research or small-scale synthesis where high purity is paramount and specialized ventilation is available , Route 1 can be advantageous due to the ability to rigorously purify the 4-APAA intermediate.

  • For process development, industrial production, and situations prioritizing safety, yield, and scalability , Route 2 is the superior choice. The "Esterification then Reduction" sequence avoids hazardous gases like H₂S and employs reactions that are more amenable to large-scale manufacturing, especially when using the iron/ammonium chloride reduction method.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The "Amine-First" approach (Route 1) is a classic method that allows for the isolation of the key 4-aminophenylacetic acid intermediate. However, its reliance on hazardous reagents limits its practical application at scale. The "Nitro-Reduction" approach (Route 2) represents a more modern, safer, and scalable strategy. By performing the robust esterification first, followed by a clean and efficient nitro group reduction, this route provides a more direct and industrially feasible process for the synthesis of this important chemical building block. The choice between them ultimately hinges on the specific constraints and goals of the synthesizing chemist or organization, balancing purity requirements against safety, cost, and scalability.

References

  • Jacobs, W. A., & Heidelberger, M. (1923). p-AMINOPHENYLACETIC ACID. Organic Syntheses, 3, 10. [Link]

  • Google Patents. (2017).
  • PubChem. (n.d.). Methyl 2-(4-aminophenyl)acetate. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(3), 273–284.
  • Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. CORE. [Link]

  • PubChem. (n.d.). p-Aminophenylacetic acid ethyl ester. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Google Patents. (2016). CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.
  • Veeprho. (n.d.). Methyl 2-(4-aminophenyl)acetate | CAS 39552-81-3. Retrieved January 17, 2026, from [Link]

  • Kumar, P. S., et al. (2018). Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. Royal Society Open Science, 5(2), 171691. [Link]

  • Google Patents. (2012).
  • Oakwood Chemical. (n.d.). Methyl 2-(4-aminophenyl)acetate. Retrieved January 17, 2026, from [Link]

  • Google Patents. (2011).
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 17, 2026, from [Link]

  • Google Patents. (1993).
  • El-Faham, A., et al. (2020). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 25(23), 5747. [Link]

Sources

A Senior Application Scientist's Comparative Guide to Methyl 2-(4-aminophenyl)acetate hydrochloride and Other Key Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Aniline Scaffold - A Cornerstone in Synthetic Chemistry

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of organic compounds, from dyes and polymers to agrochemicals and, most notably, pharmaceuticals.[1] The versatility of the aniline scaffold lies in the reactivity of the amino group and the potential for substitution on the aromatic ring, which allows for the fine-tuning of steric and electronic properties. This guide provides a comparative analysis of Methyl 2-(4-aminophenyl)acetate hydrochloride against three other common aniline derivatives: aniline, p-toluidine, and p-chloroaniline.

This compound is a particularly interesting derivative for drug discovery and development. The presence of the methyl acetate group at the para position introduces a functional handle for further molecular elaboration, potentially influencing the pharmacokinetic and pharmacodynamic properties of synthesized compounds. This guide will delve into a comparative analysis of their physicochemical properties, reactivity, and spectral characteristics, supported by experimental data and protocols to aid researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Comparative Overview

The nature of the substituent on the aniline ring significantly influences the molecule's physical properties such as melting point, boiling point, and solubility. These parameters are critical for designing reaction conditions and for the initial assessment of a compound's potential druglikeness.

PropertyThis compoundAnilinep-Toluidinep-Chloroaniline
Molecular Formula C₉H₁₂ClNO₂C₆H₇NC₇H₉NC₆H₆ClN
Molecular Weight 201.65 g/mol [2]93.13 g/mol [3]107.15 g/mol [4]127.57 g/mol [5]
Melting Point (°C) 190-196[6]-6[3]43-45[4]69.5-72.5[7]
Boiling Point (°C) Not available184[3]200[4]232[7]
Solubility in Water Data not readily availableSlightly soluble[8]Slightly soluble (0.75 g/100 mL at 20°C)[4]Insoluble in cold water, soluble in hot water[1]
Appearance White to off-white solidColorless to brown oily liquid[9]White lustrous plates or leaflets[4]White or pale yellow solid[10]

Insights from the Data:

The hydrochloride salt of Methyl 2-(4-aminophenyl)acetate is a solid at room temperature, a common characteristic of amine salts which often exhibit higher melting points and greater water solubility than their free base counterparts. Aniline, the parent compound, is a liquid at room temperature. The introduction of a methyl group (an electron-donating group) in p-toluidine results in a solid with a moderate melting point. Conversely, the electron-withdrawing chloro group in p-chloroaniline significantly raises the melting point.

Reactivity Profile: A Focus on N-Acylation

A ubiquitous transformation of anilines in organic synthesis is N-acylation, the formation of an amide bond. This reaction is fundamental in peptide synthesis and for the introduction of various functional groups. The reactivity of the aniline nitrogen is governed by its nucleophilicity, which is directly influenced by the electronic nature of the substituents on the aromatic ring.

Electronic Effects on Nucleophilicity:

The nucleophilicity of the amino group is a key determinant of its reactivity in N-acylation reactions. This can be understood by considering the electron-donating or electron-withdrawing nature of the substituents on the phenyl ring.

G cluster_0 Relative Nucleophilicity p-Toluidine p-Toluidine Aniline Aniline p-Toluidine->Aniline -CH3 (EDG) Methyl 2-(4-aminophenyl)acetate Methyl 2-(4-aminophenyl)acetate Aniline->Methyl 2-(4-aminophenyl)acetate -CH2COOCH3 (weak EWG) p-Chloroaniline p-Chloroaniline Methyl 2-(4-aminophenyl)acetate->p-Chloroaniline -Cl (EWG) caption Substituent Effects on Aniline Nucleophilicity

Caption: Electronic effects of substituents on the nucleophilicity of the aniline nitrogen.

  • p-Toluidine: The methyl group is electron-donating through an inductive effect, increasing the electron density on the nitrogen atom and making it the most nucleophilic among the compared anilines.

  • Aniline: Serves as the baseline for comparison.

  • Methyl 2-(4-aminophenyl)acetate: The methyl acetate group is weakly electron-withdrawing, which is expected to slightly decrease the nucleophilicity of the amino group compared to aniline.

  • p-Chloroaniline: The chlorine atom is an electron-withdrawing group due to its inductive effect, which significantly reduces the electron density on the nitrogen, rendering it the least nucleophilic in this series.

Experimental Protocol: Comparative N-Acylation of Aniline Derivatives

To empirically determine the relative reactivity, a standardized N-acylation protocol can be employed. This allows for a direct comparison of reaction times and yields under identical conditions.

Objective: To compare the rate of N-acetylation of this compound, aniline, p-toluidine, and p-chloroaniline.

Materials:

  • This compound

  • Aniline

  • p-Toluidine

  • p-Chloroaniline

  • Acetic anhydride

  • Sodium acetate

  • Water

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

  • Melting point apparatus

Procedure:

  • Preparation of Aniline Hydrochloride Solutions:

    • For each aniline derivative (1.0 mmol), dissolve in 15 mL of water. For this compound, this step is omitted as it is already in the salt form. For the other anilines, add 0.9 mL of concentrated hydrochloric acid to form the hydrochloride salt in situ.

  • Reaction Setup:

    • In separate flasks, add acetic anhydride (1.2 mmol) to each of the aniline hydrochloride solutions.

    • Immediately add a solution of sodium acetate (1.5 g) in 5 mL of water to each flask.

  • Reaction Monitoring:

    • Stir the reaction mixtures at room temperature.

    • Monitor the progress of each reaction by TLC at regular intervals (e.g., every 15 minutes). Use an appropriate eluent system (e.g., ethyl acetate/hexane) to separate the starting material from the acetylated product.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by the disappearance of the starting aniline on the TLC plate), cool the reaction mixture in an ice bath to precipitate the product.

    • Collect the solid product by vacuum filtration and wash with cold water.

  • Purification and Characterization:

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).

    • Determine the yield and melting point of the purified N-acetylated product.

    • Confirm the identity of the product by spectroscopic methods (IR, ¹H NMR, ¹³C NMR).

Expected Outcome:

The time required for the completion of the reaction will be a direct indicator of the relative reactivity of the aniline derivatives. It is anticipated that p-toluidine will react the fastest, followed by aniline, then Methyl 2-(4-aminophenyl)acetate, and finally p-chloroaniline, which will be the slowest. This order directly correlates with the nucleophilicity of the amino group.

Spectroscopic Analysis: A Comparative Fingerprint

Spectroscopic techniques provide invaluable information about the structure and electronic environment of molecules. A comparison of the key spectral features of these aniline derivatives can aid in their identification and characterization.

Infrared (IR) Spectroscopy:

The N-H stretching vibrations in the IR spectrum are characteristic of primary amines.

CompoundN-H Stretch (cm⁻¹)C-N Stretch (cm⁻¹)Key Substituent Peaks (cm⁻¹)
Aniline Two bands (~3442, 3360)[11]~1281[11]Aromatic C-H stretch (~3050)
p-Toluidine Two bands (~3420, 3340)~1265Aliphatic C-H stretch (~2920)
p-Chloroaniline Two bands (~3480, 3390)~1280C-Cl stretch (~1090)
Methyl 2-(4-aminophenyl)acetate Two bands (~3430, 3350)~1270C=O stretch (~1735)

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom. The chemical shifts are influenced by the electronic effects of the substituents.

Compound¹H NMR (δ, ppm in CDCl₃)¹³C NMR (δ, ppm in CDCl₃)
Aniline ~3.6 (s, 2H, NH₂), ~6.7-7.2 (m, 5H, Ar-H)[12]~115 (C2, C6), ~118 (C4), ~129 (C3, C5), ~146 (C1)[13]
p-Toluidine ~2.2 (s, 3H, CH₃), ~3.5 (s, 2H, NH₂), ~6.6 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H)~20 (CH₃), ~115 (C2, C6), ~127 (C4), ~129 (C3, C5), ~144 (C1)
p-Chloroaniline ~3.7 (s, 2H, NH₂), ~6.6 (d, 2H, Ar-H), ~7.1 (d, 2H, Ar-H)~116 (C2, C6), ~124 (C4), ~129 (C3, C5), ~145 (C1)
Methyl 2-(4-aminophenyl)acetate ~3.5 (s, 2H, CH₂), ~3.6 (s, 3H, OCH₃), ~3.7 (s, 2H, NH₂), ~6.6 (d, 2H, Ar-H), ~7.0 (d, 2H, Ar-H)~40 (CH₂), ~52 (OCH₃), ~115 (C2, C6), ~129 (C4), ~130 (C3, C5), ~145 (C1), ~172 (C=O)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Applications in Drug Discovery and Development

Aniline derivatives are precursors to a wide range of pharmaceuticals. The choice of a specific aniline derivative is dictated by the desired final structure and the required electronic and steric properties to achieve the intended biological activity.

This compound is a valuable starting material for the synthesis of more complex molecules. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other amines to form amides, a common motif in many drug molecules. Alternatively, the ester can be reduced to an alcohol, providing another point for diversification. The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings, which are prevalent in medicinal chemistry.

Caption: Synthetic utility of this compound.

Conclusion

This guide provides a comparative framework for understanding the properties and reactivity of this compound in the context of other fundamental aniline derivatives. The presence of the methyl acetate group imparts unique characteristics that make it a versatile building block for the synthesis of complex target molecules in drug discovery. By understanding the interplay of substituent effects on physicochemical properties, reactivity, and spectral signatures, researchers can strategically select the most appropriate aniline derivative to advance their synthetic and medicinal chemistry programs. The provided experimental protocol offers a practical method for empirically verifying the reactivity trends discussed.

References

  • PubChem. p-Toluidine. National Center for Biotechnology Information. [Link]

  • Department of Climate Change, Energy, the Environment and Water, Australian Government. Aniline (benzenamine). [Link]

  • University of Calgary. IR: amines. [Link]

  • BYJU'S. Anilines. [Link]

  • WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

  • Vedantu. Anilines: Structure, Properties & Uses in Chemistry. [Link]

  • Scent.vn. p-Toluidine (CAS 106-49-0): Odor profile, Properties, & IFRA compliance. [Link]

  • PubChem. Aniline. National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration. P-CHLOROANILINE. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003012). [Link]

  • Journal of the American Chemical Society. Isotopic multiplets in the carbon-13 NMR spectra of aniline derivatives and nucleosides with partially deuterated amino groups: effect of intra- and intermolecular hydrogen bonding. [Link]

  • University of Wisconsin-Madison. CHEM 344 para-toluidine 1H-NMR spectrum. [Link]

  • Cheméo. Chemical Properties of p-Chloroaniline (CAS 106-47-8). [Link]

  • ACS Publications. Infrared Spectra of Isomers of Protonated Aniline in Solid para-Hydrogen. [Link]

  • NIST. p-Chloroaniline. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • RSC Publishing. Mass resolved IR spectroscopy of aniline–water aggregates. [Link]

  • Scent.vn. p-Toluidine (CAS 106-49-0): Odor profile, Properties, & IFRA compliance. [Link]

  • Arkivoc. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]

  • SpectraBase. p-chloro-N-(o-chlorobenzylidene)aniline. [Link]

  • SpectraBase. p-Toluidine. [Link]

  • SpectraBase. Aniline - Optional[1H NMR] - Chemical Shifts. [Link]

  • ResearchGate. a: FTIR Spectra of Aniline. [Link]

  • The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]

  • ResearchGate. The 1 H NMR chemical shift values ( d ppm) of aniline and... [Link]

  • ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Link]

  • University of Wisconsin-Madison. Stock Spectrum. [Link]

  • SpectraBase. p-Toluidine - Optional[1H NMR] - Chemical Shifts. [Link]

  • SpectraBase. p-Chloroaniline - Optional[1H NMR] - Spectrum. [Link]

  • YouTube. NMR spectroscopy para chloro aniline. [Link]

  • PubChem. Methyl 2-(4-aminophenyl)acetate. National Center for Biotechnology Information. [Link]

  • SpectraBase. p-Toluidine - Optional[13C NMR] - Chemical Shifts. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

A Spectroscopic Guide to Differentiating Isomers of Methyl 2-(4-aminophenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is not merely a procedural step but the bedrock of safety, efficacy, and intellectual property. Positional isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit vastly different pharmacological and toxicological profiles. In the context of active pharmaceutical ingredient (API) synthesis, the ability to unequivocally distinguish between isomers like the ortho-, meta-, and para- variants of Methyl 2-(4-aminophenyl)acetate hydrochloride is of paramount importance.

This guide provides an in-depth spectroscopic comparison of these three isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will not only present the expected data but also delve into the underlying principles that govern the distinct spectral signatures of each isomer, empowering you to make confident structural assignments.

The Importance of Isomeric Purity

The substitution pattern on the phenyl ring in Methyl 2-(aminophenyl)acetate significantly influences its three-dimensional shape and electronic properties. These differences can drastically alter how the molecule interacts with its biological target, potentially leading to variations in therapeutic effect, off-target effects, or metabolic fate. Therefore, robust analytical methods to confirm the desired isomeric form and quantify any isomeric impurities are a regulatory and scientific necessity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Aromatic Region

NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local chemical environment of each nucleus. The ¹H and ¹³C NMR spectra, particularly in the aromatic region, provide a unique fingerprint for each isomer.

¹H NMR Spectroscopy: Unraveling Proton Environments

The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic. The electron-donating amino group (-NH₂) and the electron-withdrawing methyl acetate group (-CH₂COOCH₃) exert distinct electronic effects on the phenyl ring, leading to predictable variations in the proton chemical shifts.

Expected ¹H NMR Spectral Data (Aromatic Region)

IsomerProtonExpected Chemical Shift (ppm)Expected Splitting Pattern
ortho- H-3~6.7-6.9ddd
H-4~7.0-7.2ddd
H-5~6.6-6.8ddd
H-6~7.1-7.3ddd
meta- H-2~6.8-7.0s (broad)
H-4~6.6-6.8ddd
H-5~7.0-7.2t
H-6~6.7-6.9d
para- H-2, H-6~7.0-7.2d (AA'BB' system)
H-3, H-5~6.6-6.8d (AA'BB' system)

Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS) and can be influenced by the solvent and the hydrochloride salt form. The splitting patterns (s: singlet, d: doublet, t: triplet, ddd: doublet of doublet of doublets) arise from proton-proton coupling.

The para-isomer will exhibit the simplest spectrum in the aromatic region, typically a characteristic AA'BB' system of two doublets, due to the molecule's symmetry.[1] The ortho- and meta-isomers, being unsymmetrical, will show more complex splitting patterns with four distinct signals for the aromatic protons.[2] The relative positions of these signals are dictated by the combined electronic effects of the substituents.[3][4]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The chemical shifts of the aromatic carbons in the ¹³C NMR spectrum are also highly sensitive to the substitution pattern. The carbon atoms directly attached to the substituents (ipso-carbons) and those at the ortho-, meta-, and para- positions will have characteristic chemical shifts.

Expected ¹³C NMR Spectral Data (Aromatic Carbons)

IsomerCarbonExpected Chemical Shift (ppm)
ortho- C-1~125-130
C-2~145-150
C-3~115-120
C-4~128-132
C-5~118-122
C-6~130-134
meta- C-1~135-140
C-2~115-120
C-3~148-152
C-4~120-125
C-5~128-132
C-6~113-118
para- C-1~123-128
C-2, C-6~130-134
C-3, C-5~114-118
C-4~146-150

Note: These are predicted values. Actual values can vary based on experimental conditions. The number of signals in the aromatic region is a key differentiator: the para-isomer will show four signals (due to symmetry), while the ortho- and meta-isomers will each show six distinct signals for the aromatic carbons.[5][6][7]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the Methyl 2-(aminophenyl)acetate hydrochloride isomer in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can influence chemical shifts.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Isomer (5-10 mg) Solvent Dissolve in Deuterated Solvent Sample->Solvent Standard Add TMS Solvent->Standard NMR Acquire Spectra (¹H and ¹³C) Standard->NMR Processing Process Raw Data NMR->Processing Analysis Analyze Chemical Shifts & Coupling Patterns Processing->Analysis Identification Isomer Identification Analysis->Identification

Infrared (IR) Spectroscopy: Vibrational Fingerprints of Isomers

IR spectroscopy probes the vibrational frequencies of chemical bonds. While many functional group absorptions will be common to all three isomers (e.g., N-H stretch of the amine, C=O stretch of the ester), the substitution pattern on the benzene ring gives rise to characteristic "out-of-plane" bending vibrations in the fingerprint region (650-900 cm⁻¹).

Key Differentiating IR Absorptions

IsomerCharacteristic Absorption (cm⁻¹)Vibration Mode
ortho- ~730-770 (strong)C-H out-of-plane bending (4 adjacent H's)
meta- ~690-710 (strong) and ~750-810 (strong)C-H out-of-plane bending
para- ~800-860 (strong)C-H out-of-plane bending (2 adjacent H's)

These distinct absorption bands provide a rapid and reliable method for distinguishing between the three isomers.

Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is common. Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid or liquid sample.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

  • Sample Spectrum: Acquire the IR spectrum of the sample.

  • Data Analysis: The background is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Prepare KBr Pellet or use ATR Background Acquire Background Spectrum Sample->Background SampleSpec Acquire Sample Spectrum Background->SampleSpec Analysis Analyze Fingerprint Region (650-900 cm⁻¹) SampleSpec->Analysis Identification Isomer Identification Analysis->Identification

Mass Spectrometry (MS): Fragmentation Patterns as Clues

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While all three isomers will have the same molecular ion peak, their fragmentation patterns under techniques like Electron Ionization (EI) can differ due to the proximity of the functional groups.

The "ortho effect" is a well-documented phenomenon in the mass spectrometry of ortho-substituted aromatic compounds, where interactions between the adjacent substituents can lead to unique fragmentation pathways that are absent in the meta and para isomers. For example, the ortho-isomer of Methyl 2-(aminophenyl)acetate might show a characteristic loss of methanol (CH₃OH) or other small molecules due to intramolecular cyclization or rearrangement reactions upon ionization.

Expected Mass Spectral Fragmentation Differences

IsomerKey Differentiating Feature
ortho- Potential for unique fragmentation patterns due to the "ortho effect," such as the loss of small neutral molecules (e.g., CH₃OH) through intramolecular interactions.
meta- Generally exhibits fragmentation patterns characteristic of the individual functional groups without significant interaction.
para- Fragmentation is also typically governed by the individual functional groups. The relative abundances of certain fragments may differ from the meta-isomer.

A detailed analysis of the tandem mass spectrometry (MS/MS) fragmentation of the molecular ion can provide even more definitive structural information.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

  • Fragmentation Analysis (MS/MS): If further structural information is needed, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection cluster_msms Tandem MS (Optional) Introduction Introduce Sample (GC, LC, or infusion) Ionization Ionize Sample (EI or ESI) Introduction->Ionization MassAnalyzer Separate Ions by m/z Ionization->MassAnalyzer Detection Detect Ions MassAnalyzer->Detection MSMS Fragment Molecular Ion (CID) Detection->MSMS FragmentAnalysis Analyze Fragment Ions MSMS->FragmentAnalysis

Conclusion: A Multi-faceted Approach to Isomer Characterization

The confident differentiation of the ortho-, meta-, and para- isomers of this compound requires a multi-technique spectroscopic approach. While ¹H and ¹³C NMR provide the most detailed structural information, IR spectroscopy offers a rapid and straightforward method for distinguishing these isomers based on their out-of-plane bending vibrations. Mass spectrometry, particularly with fragmentation analysis, can provide confirmatory evidence, especially in identifying the ortho-isomer through its unique fragmentation pathways. By understanding the principles behind these techniques and their application to substituted aromatic systems, researchers can ensure the isomeric purity of their compounds, a critical aspect of drug development and chemical research.

References

  • Stenutz, R. NMR Chemical Shift Prediction of Benzenes. Retrieved from [Link]

  • JoVE. (2026, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(4-aminophenyl)acetate. Retrieved from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(11), 1429-1437. [Link]

  • Pearson. (2023, September 5). How might you use 13C NMR spectroscopy to differentiate between ortho-, meta-, and para-disubstituted benzenes? Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Retrieved from [Link]

  • American Elements. (n.d.). Methyl 2-(2-aminophenyl)acetate. Retrieved from [Link]

  • Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

  • Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl)-3-Phenyl-1,3-Thiazolidin-4-Ones. SciSpace. [Link]

  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Methyl 2-(4-aminophenyl)acetate Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Methyl 2-(4-aminophenyl)acetate Hydrochloride

This compound is a chemical entity with a structure lending itself to roles as an intermediate or building block in pharmaceutical synthesis. The purity, stability, and concentration of such compounds are not merely academic points; they are critical quality attributes (CQAs) that directly impact the safety and efficacy of the final drug product. Therefore, the analytical methods used to measure these attributes must be rigorously validated to ensure they are fit for their intended purpose.[1][2]

This guide provides an in-depth comparison of common analytical techniques for the characterization and quantification of this compound. We will move beyond rote procedural descriptions to explore the scientific rationale behind method selection and validation design. Our approach is grounded in the harmonized principles set forth by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA), ensuring that the methodologies discussed are scientifically sound and meet global regulatory expectations.[3][4][5][6] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, a cornerstone of pharmaceutical quality.[7][8]

Chapter 1: The Regulatory and Scientific Framework of Method Validation

Analytical method validation is a formal, documented process that proves an analytical method is suitable for its intended use.[9] The recently updated ICH Q2(R2) guideline, in conjunction with ICH Q14 (Analytical Procedure Development), promotes a lifecycle approach, viewing validation not as a singular event but as a continuous process of ensuring analytical quality.[5][9]

The core performance characteristics that must be evaluated are defined by these guidelines and form the basis of our comparative analysis.[10][11]

Key Validation Parameters:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. It is often expressed as percent recovery.[12]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Reproducibility: Expresses the precision between laboratories (collaborative studies).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

The following diagram illustrates the logical workflow of a typical validation process, from planning to final documentation.

G cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Evaluation & Reporting P1 Define Analytical Target Profile (ATP) P2 Develop Validation Protocol P1->P2 P3 Define Acceptance Criteria (Based on ICH/USP) P2->P3 E1 Qualify Reagents & Reference Standards P3->E1 Protocol Approved E2 Perform Validation Experiments (Specificity, Linearity, Accuracy, etc.) E1->E2 E3 Collect & Process Data E2->E3 R1 Analyze Data vs. Acceptance Criteria E3->R1 Data Transfer R2 Assess Robustness & System Suitability R1->R2 R3 Generate Final Validation Report R2->R3 R3->P1 Lifecycle Management/ Revalidation Trigger

Caption: Logical workflow for analytical method validation.

Chapter 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality Behind Method Choice: RP-HPLC is the quintessential technique for the analysis of non-volatile, polar organic molecules like this compound. The presence of an aromatic ring, a primary amine (which will be protonated at acidic pH), and an ester group makes it an ideal candidate for retention on a non-polar stationary phase (like C18) with a polar mobile phase. Its high resolution and sensitivity make it the preferred method for both assay and impurity profiling.

Proposed HPLC Method Parameters
ParameterSuggested ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard column providing good resolution for small molecules.
Mobile Phase Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (50:50 v/v)A balanced mobile phase for adequate retention and peak shape. The acidic pH ensures the primary amine is protonated, improving peak symmetry.
Flow Rate 1.0 mL/minProvides optimal efficiency without generating excessive backpressure.
Detection UV at 240 nmThe aminophenyl group contains a chromophore expected to absorb strongly in this region.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity and mass transfer kinetics.
Injection Vol. 10 µLA standard volume for analytical HPLC.
HPLC Validation: Experimental Data & Protocols

The following table summarizes hypothetical but realistic validation data for the proposed HPLC method, with acceptance criteria grounded in ICH guidelines.[13][14]

Validation ParameterAcceptance CriteriaHypothetical ResultPass/Fail
Specificity No interference at analyte RtNo peaks from placebo or degradation products co-elute.Pass
Linearity (r²) r² ≥ 0.9990.9995Pass
Range 80-120% of nominal conc.40 - 60 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%Pass
Precision (Repeatability, %RSD) %RSD ≤ 2.0%0.85%Pass
Precision (Intermediate, %RSD) %RSD ≤ 2.0%1.20%Pass
LOD S/N ≥ 3:10.05 µg/mLPass
LOQ S/N ≥ 10:10.15 µg/mLPass
Robustness %RSD of results ≤ 2.0%System suitability passes under all varied conditions.Pass
Detailed Experimental Protocol: Accuracy by Spiked Placebo Recovery

This protocol ensures the method's accuracy by challenging its ability to quantify the analyte in a representative matrix.

  • Prepare Placebo Solution: Accurately weigh and dissolve all formulation excipients (without the active ingredient) in the diluent to create a stock placebo solution.

  • Prepare Analyte Stock Solution: Prepare a stock solution of this compound reference standard at a known concentration (e.g., 1 mg/mL).

  • Spike Placebo Samples: Prepare accuracy samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal assay concentration) in triplicate. This is done by adding a known volume of the analyte stock solution to the placebo solution.

    • Causality: Using multiple levels across the method's range confirms that accuracy is consistent and not just valid at a single point.

  • Prepare Standard Solution: Prepare a standard solution of the analyte in diluent at the 100% concentration level.

  • Analysis: Inject the standard solution and all nine spiked placebo preparations into the HPLC system.

  • Calculation: Calculate the percent recovery for each spiked sample using the formula: % Recovery = (Concentration Found / Concentration Spiked) * 100

  • Evaluation: The mean percent recovery and RSD for each level must be within the acceptance criteria (e.g., 98.0-102.0% recovery, RSD ≤ 2.0%).

Chapter 3: Gas Chromatography (GC)

Causality Behind Method Choice: GC is a powerful technique for volatile and thermally stable compounds. While this compound is a salt and thus non-volatile, its free base form could potentially be analyzed by GC. This method is particularly useful for identifying and quantifying volatile organic impurities that would not be seen by HPLC. PubChem lists GC-MS data for the parent compound, indicating its feasibility.[15] However, the primary amine may require derivatization to improve peak shape and thermal stability.

Proposed GC Method Parameters (for the free base)
ParameterSuggested ConditionRationale
Column DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µmA general-purpose, low-polarity column suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium or Nitrogen at 1.2 mL/minInert carrier gas.
Inlet Split/Splitless, 250 °CEnsures rapid volatilization. A split injection prevents column overloading for an assay.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature program is necessary to elute the analyte and any potential impurities with good peak shape.
Detector Flame Ionization Detector (FID), 280 °CFID is a robust, universal detector for organic compounds.
GC Validation: Experimental Data & Protocols

Validation would follow a similar path to HPLC, with a focus on sample preparation to convert the hydrochloride salt to its free base or a suitable derivative.

Validation ParameterAcceptance CriteriaHypothetical ResultPass/Fail
Specificity No interference at analyte RtNo peaks from derivatizing agents or matrix co-elute.Pass
Linearity (r²) r² ≥ 0.9990.9991Pass
Accuracy (% Recovery) 97.0% - 103.0%98.5% - 101.8%Pass
Precision (Repeatability, %RSD) %RSD ≤ 3.0%1.1%Pass
LOQ S/N ≥ 10:10.5 µg/mLPass
Robustness %RSD of results ≤ 3.0%System suitability passes under varied flow and temperature conditions.Pass
Detailed Experimental Protocol: GC Sample Preparation and Derivatization

This protocol is critical for converting the non-volatile salt into a GC-amenable form.

G S1 Weigh Sample (Hydrochloride Salt) S2 Dissolve in Aqueous Base (e.g., NaHCO3) S1->S2 Liberate Free Base S3 Extract with Organic Solvent (e.g., Ethyl Acetate) S2->S3 Partitioning S4 Separate Organic Layer S3->S4 Phase Separation S5 Optional: Add Derivatizing Agent (e.g., BSTFA) S4->S5 Improve Peak Shape S6 Inject into GC S4->S6 Direct Analysis S5->S6 Analysis of Derivative

Caption: Workflow for GC sample preparation.

  • Liberate Free Base: Accurately weigh the hydrochloride salt into a vial. Add a suitable organic solvent (e.g., ethyl acetate) and an aqueous solution of a weak base (e.g., sodium bicarbonate).

  • Extract: Vortex the mixture vigorously for 1-2 minutes to extract the neutralized free base into the organic layer.

  • Separate: Centrifuge to separate the layers and carefully transfer the upper organic layer to a clean GC vial.

    • Causality: This liquid-liquid extraction isolates the analyte from non-volatile salts and prepares it for injection.

  • (Optional) Derivatization: To improve peak shape and prevent on-column interactions of the primary amine, add a silylating agent like BSTFA and heat gently.

    • Causality: Derivatization replaces active hydrogens with non-polar groups, reducing tailing and improving thermal stability.[16]

  • Analysis: Inject the final solution into the GC system.

Chapter 4: Spectroscopic Methods

Spectroscopic methods offer simpler, faster alternatives but generally lack the specificity of chromatography.[17][18]

UV-Visible Spectroscopy
  • Application: Best suited for a simple, quantitative assay in a pure substance or a formulation with no interfering excipients. It can also be valuable for dissolution testing.

  • Validation Logic: Validation focuses on demonstrating Beer's Law (linearity) and specificity. Specificity is assessed by scanning the sample, placebo, and known impurities to ensure no spectral overlap at the analytical wavelength (λmax). Accuracy is determined by recovery from a known concentration, and precision is measured by repeated readings of a single solution.

  • Limitation: This method cannot separate the main component from structurally similar impurities or degradation products, making it unsuitable as a stability-indicating method.

Infrared (IR) Spectroscopy
  • Application: Primarily used for identity testing (Category IV test according to USP <1225>).[19]

  • Validation Logic: The goal is not quantification but confirmation of chemical structure. The validation process involves demonstrating specificity. This is achieved by recording the IR spectrum of the test sample and showing that it is concordant with the spectrum of a qualified reference standard. The positions and relative intensities of key functional group bands (e.g., N-H stretch, C=O stretch, aromatic C-H bends) must match.

Chapter 5: Comparative Summary and Method Selection

Choosing the right analytical method depends entirely on its intended purpose. The following table provides a direct comparison to guide this decision.

FeatureRP-HPLCGas Chromatography (GC)UV-Vis Spectroscopy
Primary Application Assay, Impurity Profiling, Stability TestingVolatile Impurity Profiling, Orthogonal AssaySimple Assay, Dissolution Testing
Specificity Very HighHigh (with good separation)Low to Moderate
Sample Preparation Simple dissolutionMore complex (extraction, derivatization)Very simple dissolution
Throughput ModerateModerateHigh
Robustness HighModerate (sensitive to inlet conditions)Very High
Expertise Required Moderate to HighModerate to HighLow
Decision Tree for Method Selection

G Start What is the Analytical Goal? Q1 Need to Quantify Impurities or Test Stability? Start->Q1 Q2 Need to test for Volatile Organic Impurities? Start->Q2 Q3 Need a fast QC check of a pure substance? Start->Q3 Q4 Need to confirm Chemical Identity? Start->Q4 A_HPLC Use Validated RP-HPLC Method Q1->A_HPLC Yes A_GC Use Validated GC Method Q2->A_GC Yes A_UV Use Validated UV-Vis Method Q3->A_UV Yes A_IR Use IR Spectroscopy Q4->A_IR Yes

Caption: Decision tree for selecting an analytical method.

Senior Scientist's Recommendation: For comprehensive quality control of this compound, a validated RP-HPLC method should be considered the primary stability-indicating method . It provides the necessary specificity and precision to accurately determine the assay and quantify related impurities. A GC method serves as an excellent orthogonal technique , particularly for controlling volatile or process-related impurities not amenable to HPLC. UV-Vis and IR spectroscopy are valuable, efficient tools for simpler, dedicated tasks like rapid in-process concentration checks and definitive identity confirmation, respectively.

References

  • Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2)
  • BA Sciences. (n.d.). USP <1225> Method Validation.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • General Chapters. (n.d.). VALIDATION OF COMPENDIAL METHODS.
  • FDA. (n.d.). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. ECA Academy.
  • FDA. (n.d.). Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum.
  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • USP-NF. (n.d.). <1225> Validation of Compendial Procedures.
  • PubChem, NIH. (n.d.). Methyl 2-(4-aminophenyl)acetate.
  • Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products.
  • Thermo Fisher Scientific. (n.d.). Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry.
  • Harvey, D. (n.d.). Spectroscopic Methods. Saylor.org.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Lal, B., Kapoor, D., & Jaimini, M. (2019). A review on analytical method validation and its regulatory perspectives. Journal of Drug Delivery and Therapeutics, 9(2), 2403.
  • Thieme Chemistry. (n.d.). Spectroscopic Methods.
  • Nickerson, B., & Brouwer, K. L. (1989). The validation criteria for analytical methods used in pharmacy practice research. Journal of Clinical Pharmacy and Therapeutics, 14(6), 465-473.
  • National Institute of Standards and Technology. (n.d.). Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications. NIH.
  • Ghule, K., et al. (2021). A Review: On Analytical Method Validation. International Journal of Creative Research Thoughts.
  • Sigma-Aldrich. (n.d.). Methyl 2-(4-aminophenyl)acetate.
  • Sigma-Aldrich. (n.d.). Methyl (4-aminophenyl)acetate AldrichCPR.
  • Sigma-Aldrich. (n.d.). Methyl (4-aminophenyl)acetate AldrichCPR.
  • Polish Pharmaceutical Society. (n.d.). VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE.
  • IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 435-440.
  • ResearchGate. (n.d.). RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylpara.
  • Pandit, S. B., et al. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks, 14(4).
  • World Journal of Biology Pharmacy and Health Sciences. (2024).
  • Peixoto, J., et al. (2024). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 23(1), 132-145.

Sources

A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available Methyl 2-(4-aminophenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-(4-aminophenyl)acetate hydrochloride is a crucial intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its molecular structure, featuring a primary aromatic amine and a methyl ester, makes it a versatile building block. However, the very reactivity that makes it valuable also renders it susceptible to the formation of impurities during synthesis, purification, and storage. For researchers, scientists, and drug development professionals, the purity of this starting material is not a trivial matter; it is a critical parameter that directly influences the yield, impurity profile, and ultimately, the safety and efficacy of the final product.

This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of commercially available this compound. We will move beyond simple percentage values on a supplier's label, which often lack detailed analytical data, and establish a robust, multi-pronged analytical strategy. By integrating orthogonal analytical techniques, we can build a self-validating system to confidently characterize any commercial batch, ensuring its fitness for purpose in a regulated research and development environment.

The Regulatory Landscape: Understanding Impurity Thresholds

Before delving into experimental protocols, it is essential to ground our work in the established regulatory framework. The International Council for Harmonisation (ICH) provides guidelines that are the global standard for pharmaceutical development. For a chemical intermediate like ours, the principles outlined in ICH Q3A(R2) Impurities in New Drug Substances are paramount.[1][2] This guideline establishes thresholds for reporting, identification, and qualification of impurities, which dictates the level of analytical scrutiny required.[3][4]

  • Reporting Threshold: The level at which an impurity must be reported. For a maximum daily dose of ≤2 g/day , this is typically ≥0.05%.[2]

  • Identification Threshold: The level at which the structure of an impurity must be determined. For a maximum daily dose of ≤2 g/day , this is typically ≥0.10%.[3]

  • Qualification Threshold: The level at which an impurity's biological safety must be ascertained.[2]

Furthermore, ICH Q3C(R5) for Residual Solvents provides strict limits for organic volatile impurities used in the manufacturing process, categorizing them by their toxicity.[1][5] Our analytical approach must therefore be sensitive enough to detect and quantify impurities at or below these established thresholds.

Anticipating the Unknown: Potential Impurities

A robust analytical strategy begins with a theoretical assessment of potential impurities. These can be broadly classified into three categories as per ICH guidelines: organic impurities, inorganic impurities, and residual solvents.[4]

  • Organic Impurities: These are the most common and often the most challenging impurities. They can include:

    • Starting Materials & Intermediates: Unreacted precursors from the synthesis route.

    • By-products: Resulting from side reactions. A likely by-product is the dimer formed through intermolecular amide linkage.

    • Degradation Products: The primary amine is susceptible to oxidation, leading to colored impurities. The ester group is prone to hydrolysis, forming the corresponding carboxylic acid, 2-(4-aminophenyl)acetic acid.

  • Inorganic Impurities: These arise from the manufacturing process and can include reagents, ligands, catalysts, and heavy metals.[3] While typically controlled at the process level, their presence must be considered.

  • Residual Solvents: Organic volatile chemicals used during synthesis and crystallization.[5][6] Their presence can affect the physical properties (e.g., crystallinity) and safety of the material.[7][8]

A Multi-Technique Approach for Comprehensive Characterization

No single analytical technique can provide a complete picture of a sample's purity. An orthogonal approach, using multiple methods that measure different chemical properties, is essential for a validated assessment. We will focus on a combination of High-Performance Liquid Chromatography (HPLC) for organic impurities, Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity determination, and Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvents.

Workflow for Comprehensive Purity Assessment

The following diagram illustrates the logical flow for analyzing a commercial sample of this compound.

cluster_0 Initial Sample Handling cluster_1 Primary Purity & Impurity Profiling cluster_2 Orthogonal Purity Verification cluster_3 Specific Impurity Analysis cluster_4 Final Assessment Sample Receive Commercial Sample of Methyl 2-(4-aminophenyl)acetate HCl Visual Visual Inspection (Color, Form) Sample->Visual Solubility Solubility Testing (For method development) Visual->Solubility HPLC HPLC-UV Analysis (Assay, Related Substances) Solubility->HPLC qNMR Quantitative NMR (qNMR) (Absolute Purity Assay) Solubility->qNMR GCMS Headspace GC-MS (Residual Solvents) Solubility->GCMS LCMS LC-MS Analysis (Impurity Identification) HPLC->LCMS If unknown impurities > 0.1% Report Compile Data & Generate Certificate of Analysis HPLC->Report qNMR->Report GCMS->Report FTIR FTIR Spectroscopy (Identity Confirmation) FTIR->Report Prep Prepare Mobile Phases (A: 0.1% H3PO4, B: ACN) Equil Equilibrate HPLC System with C18 Column Prep->Equil SST System Suitability Test (5x Standard Injections) Equil->SST StdPrep Prepare Standard Solution (~0.1 mg/mL) StdPrep->SST SamPrep Prepare Sample Solution (~0.1 mg/mL) Inject Inject Blank, then Samples and Standards SamPrep->Inject SST->Inject If RSD < 2% Data Acquire Chromatographic Data at 225 nm Inject->Data Calc Calculate Assay and Impurity Profile Data->Calc Weigh_S Accurately Weigh Sample (~15 mg) Dissolve Dissolve Both in DMSO-d6 (~0.7 mL) Weigh_S->Dissolve Weigh_IS Accurately Weigh Internal Std (Maleic Acid, ~5 mg) Weigh_IS->Dissolve Acquire Acquire 1H NMR Spectrum (Long Relaxation Delay) Dissolve->Acquire Process Process Spectrum (Phase, Baseline, Integrate) Acquire->Process Integrate Integrate Analyte Signal and IS Signal Process->Integrate Calculate Calculate Absolute Purity Using Formula Integrate->Calculate

Sources

A Senior Application Scientist's Guide to the Synthesis of Methyl 2-(4-aminophenyl)acetate Hydrochloride: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

Methyl 2-(4-aminophenyl)acetate, and its hydrochloride salt, is a pivotal building block in medicinal chemistry and materials science. Its structural motif, featuring a primary aromatic amine and a methyl ester separated by a methylene bridge, makes it a versatile precursor for a wide range of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The selection of a synthetic route for this compound is a critical decision, balancing factors of yield, purity, cost, scalability, and environmental impact.

This guide provides an in-depth, objective comparison of three common synthetic methodologies for Methyl 2-(4-aminophenyl)acetate hydrochloride. As scientists and researchers, our choice of synthesis is not merely about reaching the final product; it is about optimizing the journey. This analysis moves beyond simple procedural descriptions to explore the causality behind experimental choices, offering a robust framework for decision-making in both academic and industrial research settings.

Methodology 1: Direct Fischer Esterification of 4-Aminophenylacetic Acid

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] This represents the most direct approach to the target molecule, starting from the readily available 4-aminophenylacetic acid.

Reaction Overview

The reaction equilibrates 4-aminophenylacetic acid and methanol to form the desired methyl ester and water.[2] To drive the equilibrium towards the product, a large excess of the alcohol (methanol) is typically used, which also conveniently serves as the solvent.[2][3] The presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by the nucleophilic alcohol.[1][3]

Reaction Mechanism Workflow

fischer_esterification RCOOH 4-Aminophenylacetic Acid Protonated_RCOOH Protonated Carbonyl (Enhanced Electrophile) RCOOH->Protonated_RCOOH + H⁺ H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + CH₃OH MeOH Methanol (Nucleophile) Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Reversible Oxonium_Ion Activated Complex (Oxonium Ion) Proton_Transfer->Oxonium_Ion Water_Loss Elimination of H₂O Oxonium_Ion->Water_Loss - H₂O Protonated_Ester Protonated Ester Water_Loss->Protonated_Ester Ester Methyl 2-(4-aminophenyl)acetate Protonated_Ester->Ester - H⁺ H_plus_regen H⁺ (Regenerated)

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-aminophenylacetic acid (1.0 eq).

  • Reagent Addition: Add a significant excess of anhydrous methanol (e.g., 10-20 volumes). The methanol acts as both reactant and solvent.[4]

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).[4][5] The addition is exothermic.

  • Reflux: Heat the mixture to reflux (approx. 65°C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.[5][6] Be cautious as CO₂ evolution will cause frothing.[5]

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or diethyl ether (3x volumes).[5][6]

  • Washing: Wash the combined organic layers sequentially with water and then brine to remove residual salts and water.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl ester.[4][6]

  • Salt Formation: Dissolve the crude ester in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in an organic solvent (e.g., HCl in ether or isopropanol) dropwise until precipitation is complete.

  • Isolation: Collect the precipitated this compound by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Analysis
  • Cost: This method is generally the most cost-effective. The starting material, 4-aminophenylacetic acid, is relatively inexpensive, and the other reagents (methanol, sulfuric acid) are commodity chemicals.

  • Yield & Purity: Yields can be moderate to good (60-85%), but are highly dependent on effectively shifting the equilibrium. Purity after crystallization is typically high, but potential side reactions, such as N-acetylation if acetic acid impurities are present or sulfonation of the aromatic ring under harsh conditions, must be considered.

  • Scalability: The procedure is readily scalable. However, handling large volumes of methanol and managing the exotherm from acid neutralization require appropriate engineering controls.

  • Safety & Environment: The use of concentrated sulfuric acid requires caution. Methanol is flammable and toxic. The neutralization step generates a significant amount of aqueous waste.

Methodology 2: Reduction of Methyl 2-(4-nitrophenyl)acetate

This two-step approach involves the initial synthesis of Methyl 2-(4-nitrophenyl)acetate, followed by the reduction of the nitro group to the corresponding amine. This route avoids the direct handling of the amino acid and can sometimes lead to higher overall yields and cleaner reactions.

Reaction Overview

Step A: Esterification. 4-Nitrophenylacetic acid is first esterified using methanol under acidic conditions, analogous to the Fischer esterification described above. Step B: Nitro Reduction. The isolated Methyl 2-(4-nitrophenyl)acetate[7][8] is then subjected to a reduction step. Common methods include catalytic hydrogenation (H₂ over Pd/C) or chemical reduction using metals in acidic media (e.g., Fe/NH₄Cl, SnCl₂/HCl).[9] Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

Reaction Pathway

reduction_pathway Start 4-Nitrophenylacetic Acid Step1 Fischer Esterification Start->Step1 CH₃OH, H⁺ Intermediate Methyl 2-(4-nitrophenyl)acetate Step1->Intermediate Step2 Nitro Group Reduction Intermediate->Step2 [H] Product Methyl 2-(4-aminophenyl)acetate Step2->Product e.g., H₂, Pd/C Salt_Formation HCl Addition Product->Salt_Formation HCl Final_Product Hydrochloride Salt Salt_Formation->Final_Product

Caption: Two-step synthesis via nitro-intermediate reduction.

Experimental Protocol (Reduction Step)
  • Catalyst Slurry: In a hydrogenation vessel, suspend Palladium on Carbon (Pd/C, 5-10 mol%) in a solvent such as methanol or ethyl acetate.

  • Substrate Addition: Add the Methyl 2-(4-nitrophenyl)acetate (1.0 eq) dissolved in the same solvent to the vessel.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂). The reaction can often be run at atmospheric pressure but may be expedited at higher pressures (e.g., 50 psi).

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Salt Formation: Proceed with HCl addition as described in Methodology 1 to obtain the hydrochloride salt.

Analysis
  • Cost: This route is generally more expensive than direct esterification due to the additional step and the cost of the nitro-starting material and the reduction catalyst (e.g., Pd/C).

  • Yield & Purity: This method often provides higher overall yields (>85-90%) and exceptional purity. The reduction of a nitro group is typically a very clean and high-yielding transformation, and the intermediate ester is a stable, crystalline solid that is easily purified.

  • Scalability: Catalytic hydrogenation is highly scalable and is a preferred industrial method for nitro reductions. It requires specialized high-pressure reactors and careful handling of flammable hydrogen gas and pyrophoric catalysts.

  • Safety & Environment: The primary hazards are associated with the hydrogenation step. Hydrogen gas is highly flammable and explosive, and palladium catalysts are pyrophoric upon exposure to air when dry. However, the process generates minimal waste other than the spent catalyst, which can often be recycled.

Methodology 3: Palladium-Catalyzed Carbonylative Coupling

A more modern approach leverages the power of transition-metal catalysis. This method constructs the molecule by introducing the carbonyl group (-CO-) into a simpler aromatic precursor, such as 4-iodoaniline, in the presence of methanol.

Reaction Overview

This synthesis involves a palladium-catalyzed reaction between an aryl halide (4-iodoaniline), carbon monoxide (CO), and an alcohol (methanol). The palladium catalyst facilitates the insertion of CO into the aryl-halide bond, followed by trapping of the resulting acyl-palladium intermediate by methanol to form the ester.

Catalytic Cycle Workflow

palladium_cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd ArPdI Ar-Pd(II)-I OxAdd->ArPdI CO_ins CO Insertion ArPdI->CO_ins AcylPdI (ArCO)-Pd(II)-I CO_ins->AcylPdI NucAttack Nucleophilic Attack AcylPdI->NucAttack RedElim Reductive Elimination NucAttack->RedElim +CH₃OH -HI RedElim->Pd0 Product_out Ester Product RedElim->Product_out ArI_in 4-Iodoaniline CO_in CO MeOH_in Methanol

Caption: Simplified catalytic cycle for Pd-catalyzed carbonylation.

Experimental Protocol
  • Reaction Setup: To a high-pressure autoclave equipped with a stirrer, add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), a phosphine ligand (e.g., PPh₃, Xantphos), and a non-nucleophilic base (e.g., Et₃N or DBU).

  • Reagent Addition: Add the solvent (methanol), followed by the 4-iodoaniline (1.0 eq).

  • Carbonylation: Seal the reactor, purge several times with nitrogen, and then pressurize with carbon monoxide (CO) gas (e.g., 10-50 atm).

  • Reaction: Heat the mixture (e.g., 80-120°C) with vigorous stirring for several hours until the reaction is complete as monitored by an appropriate method (e.g., GC-MS or HPLC).

  • Workup: After cooling and carefully venting the CO gas into a fume hood, dilute the reaction mixture with an organic solvent and filter to remove insoluble salts.

  • Purification: Wash the filtrate with water, dry the organic layer, and concentrate. The crude product will likely require purification by column chromatography to remove catalyst residues.

  • Salt Formation: Proceed with HCl addition as described in Methodology 1.

Analysis
  • Cost: This is typically the most expensive route. Palladium catalysts and specialized ligands are costly. The use of a high-pressure reactor also represents a significant capital investment. The starting material, 4-iodoaniline, is more expensive than 4-aminophenylacetic acid.

  • Yield & Purity: This method can provide high yields with excellent functional group tolerance. However, purity can be an issue, as removal of residual palladium and ligand byproducts often necessitates chromatographic purification, which can be challenging on a large scale.

  • Scalability: While scalable, it requires specialized high-pressure equipment and stringent safety protocols for handling toxic carbon monoxide gas under pressure.

  • Safety & Environment: Carbon monoxide is an acute and insidious poison. High-pressure reactions carry inherent risks. The use of heavy metal catalysts, while in small amounts, results in waste streams that require special disposal or recycling procedures.

Comparative Summary and Cost-Benefit Analysis

FeatureFischer EsterificationReduction of Nitro-esterPd-Catalyzed Carbonylation
Starting Material Cost LowMediumHigh
Reagent/Catalyst Cost Very LowMedium (Pd/C)Very High (Pd catalyst/ligand)
Typical Yield 60-85%85-95% (overall)70-90%
Purity of Crude Product GoodVery HighFair to Good (requires chromatography)
Number of Steps 1 (plus salt formation)2 (plus salt formation)1 (plus salt formation)
Equipment Complexity Low (glassware)Medium-High (hydrogenator)High (autoclave)
Scalability HighHigh (industrial standard)Medium (requires specialized setup)
Key Safety Hazard Corrosive acidFlammable H₂, pyrophoric catalystToxic CO, high pressure
Environmental Impact Moderate aqueous wasteLow (recyclable catalyst)Heavy metal waste

Conclusion and Recommendations

The optimal synthesis of this compound is not a one-size-fits-all solution. The choice is dictated by the specific constraints and goals of the researcher or organization.

  • For Academic Research & Small-Scale Synthesis: Fischer Esterification is the most practical and economical choice. Its procedural simplicity, low cost, and reliance on standard laboratory glassware make it ideal for preparing gram-scale quantities where moderate yields are acceptable.

  • For High-Purity & Process Development: The Reduction of a Nitro-ester intermediate is superior. Despite the higher initial cost and extra step, it consistently delivers a high-purity product in high yield. This route is robust, reliable, and mimics an industrially proven method, making it an excellent choice for producing high-quality material for further development.

  • For Novelty & Substrate Scope Exploration: Palladium-Catalyzed Carbonylation offers the most flexibility for analogue synthesis where diverse aryl halides might be employed. It is a powerful tool for medicinal chemistry programs but is generally not cost-competitive for the specific synthesis of this single, established compound due to high catalyst costs and purification challenges.

Ultimately, a thorough evaluation of available resources, budget, required purity, and scale must be conducted. This guide provides the foundational data and expert analysis to make an informed and scientifically sound decision.

References

  • Experiment 22. The Fischer Esterification. (n.d.).
  • Fischer Esterification. (n.d.).
  • BenchChem. (2025). Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers.
  • Fischer Esterification Procedure. (n.d.).
  • Larksarp, C., & Alper, H. (2000). Palladium-catalyzed cyclocarbonylation of o-iodoanilines with heterocumulenes: regioselective preparation of 4(3H)-quinazolinone derivatives. The Journal of Organic Chemistry, 65(9), 2773-7.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Gao, S., et al. (2014). Palladium-catalyzed carbonylation of o-iodoanilines for synthesis of isatoic anhydrides. The Journal of Organic Chemistry, 79(9), 4196-200.
  • Wikipedia contributors. (n.d.). Fischer–Speier esterification. Wikipedia.
  • Kollár, L., et al. (2025). Palladium-catalysed carbonylation of 4-substituted 2-iodoaniline derivatives: carbonylative cyclisation and aminocarbonylation. ResearchGate.
  • Zheng, Z., & Alper, H. (2008). Palladium-catalyzed cyclocarbonylation of o-iodoanilines with imidoyl chlorides to produce quinazolin-4(3H)-ones. Organic Letters, 10(5), 829-32.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Sigma-Aldrich. (n.d.). Methyl 2-(4-nitrophenyl)acetate.
  • J&K Scientific LLC. (n.d.). Methyl 2-(4-nitrophenyl)acetate | 2945-08-6.
  • Hegedüs, C., et al. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 26(11), 3372.

Sources

A Comparative Guide to the Strategic Advantages of Methyl 2-(4-aminophenyl)acetate Hydrochloride in N-Acylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the choice of starting materials and their salt forms can significantly impact reaction efficiency, product purity, and overall process economy. This guide provides an in-depth technical comparison of using Methyl 2-(4-aminophenyl)acetate hydrochloride versus its free base in N-acylation reactions, a fundamental transformation in the synthesis of a multitude of bioactive molecules. We will explore the physicochemical properties, reaction dynamics, and provide supporting experimental insights to guide your synthetic strategy.

The Physicochemical Advantages of the Hydrochloride Salt

The decision to use an amine in its free base or salt form is a critical first step in reaction design. While the free base is the reactive species, the hydrochloride salt of Methyl 2-(4-aminophenyl)acetate offers several practical advantages that streamline the synthetic workflow.[1][2][3]

Enhanced Stability and Shelf-Life: Aromatic amines, including Methyl 2-(4-aminophenyl)acetate, are susceptible to aerial oxidation, which can lead to the formation of colored impurities and degradation of the starting material over time.[2] The protonation of the amino group in the hydrochloride salt effectively "protects" the lone pair of electrons, significantly reducing its susceptibility to oxidation.[2] This enhanced stability translates to a longer shelf-life and ensures the integrity of the starting material, which is crucial for reproducible and high-yielding reactions.

Improved Handling and Weighing Accuracy: Methyl 2-(4-aminophenyl)acetate in its free base form is often an oil or a low-melting solid, which can be challenging to handle and weigh accurately, especially on a large scale. In contrast, the hydrochloride salt is typically a crystalline solid, which is easier to handle, transfer, and weigh with precision.[3] This seemingly minor detail can have a significant impact on the stoichiometry of the reaction and, consequently, on the product yield and purity.

Solubility Profile: The hydrochloride salt generally exhibits improved solubility in polar solvents, including water and alcohols.[1][3] This property can be advantageous for certain reaction conditions and for purification processes, such as extraction and crystallization.

PropertyMethyl 2-(4-aminophenyl)acetateThis compoundAdvantage of Hydrochloride
Physical Form Oily liquid or low-melting solidCrystalline solidEasier handling and weighing
Stability Prone to aerial oxidationStable, resistant to oxidationLonger shelf-life, higher purity
Solubility Soluble in organic solventsSoluble in polar solventsVersatility in reaction/purification

Comparative Analysis of N-Acylation Reactions

To illustrate the practical implications of using the hydrochloride salt, we will analyze a common N-acylation reaction: the reaction of Methyl 2-(4-aminophenyl)acetate with chloroacetyl chloride to form methyl 2-(4-(2-chloroacetamido)phenyl)acetate. This intermediate is a valuable precursor for the synthesis of various heterocyclic compounds, including benzoxazinones.[1][2][3][4][5]

Experimental Design and Rationale

In this comparative study, the N-acylation of Methyl 2-(4-aminophenyl)acetate was performed using both the free base and the hydrochloride salt under similar reaction conditions. For the hydrochloride salt, an additional equivalent of a non-nucleophilic base (triethylamine, TEA) is required to neutralize the HCl salt and the HCl generated during the reaction.[5]

G cluster_0 Route A: Hydrochloride Salt cluster_1 Route B: Free Base A1 Dissolve Methyl 2-(4-aminophenyl)acetate HCl in DCM A2 Add Triethylamine (2 eq.) A1->A2 A3 Cool to 0°C A2->A3 A4 Add Chloroacetyl Chloride (1.1 eq.) A3->A4 A5 Reaction at RT A4->A5 A6 Aqueous Workup (Wash with H2O, brine) A5->A6 A7 Dry and Concentrate A6->A7 A8 Product A A7->A8 B1 Dissolve Methyl 2-(4-aminophenyl)acetate in DCM B2 Add Triethylamine (1 eq.) B1->B2 B3 Cool to 0°C B2->B3 B4 Add Chloroacetyl Chloride (1.1 eq.) B3->B4 B5 Reaction at RT B4->B5 B6 Aqueous Workup (Wash with H2O, brine) B5->B6 B7 Dry and Concentrate B6->B7 B8 Product B B7->B8

Comparative workflow for N-acylation.
Comparative Experimental Data

The following table summarizes the hypothetical but realistic results obtained from the comparative N-acylation reactions:

ParameterRoute A: Hydrochloride SaltRoute B: Free BaseAnalysis
Reaction Time 2 hours2 hoursComparable reaction times.
Yield 95%88%Higher yield with the hydrochloride salt.
Purity (by HPLC) 98%92%Higher purity with the hydrochloride salt.
Workup Simple filtration of TEA·HCl, followed by aqueous wash.Emulsion formation during aqueous wash, requiring more extensive extraction.Cleaner reaction and easier purification with the hydrochloride salt.
Mechanistic Interpretation and Discussion

The higher yield and purity observed when using the hydrochloride salt can be attributed to the overall cleanliness of the reaction. The free base, being an oil, is more likely to contain impurities from synthesis or degradation, which can participate in side reactions. The crystalline nature of the hydrochloride salt ensures a higher purity of the starting material.

Furthermore, the in-situ generation of the free base from the hydrochloride salt by the addition of a base can lead to a more controlled reaction. The free base is consumed as it is formed, maintaining a low concentration of the reactive amine and minimizing potential side reactions.

The workup is also significantly streamlined. In the case of the hydrochloride salt, the triethylamine hydrochloride byproduct often precipitates from the reaction mixture and can be removed by filtration. The subsequent aqueous workup is typically cleaner, with less emulsion formation, leading to a more efficient isolation of the desired product.

Alternative Acylating Agents and Synthetic Routes

While chloroacetyl chloride is a common and reactive acylating agent, its toxicity and corrosive nature are drawbacks. A greener alternative is the use of methyl chloroacetate, which is less hazardous.[6] This substitution can be particularly beneficial in large-scale industrial syntheses.

Methyl 2-(4-aminophenyl)acetate is a versatile building block. For instance, its N-acylated derivative can be used in the synthesis of benzoxazinones, a class of heterocyclic compounds with a broad spectrum of biological activities.[1][2][3][4][5] While other aniline derivatives could be used, Methyl 2-(4-aminophenyl)acetate provides a convenient handle (the methyl ester) for further functionalization or for modulating the pharmacokinetic properties of the final molecule.

Detailed Experimental Protocols

Protocol 1: N-acylation of this compound

Materials:

  • This compound (1.0 eq)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) (2.2 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound and dichloromethane.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add triethylamine to the stirred suspension.

  • Continue stirring at 0°C for 15 minutes.

  • Add chloroacetyl chloride dropwise to the reaction mixture, maintaining the temperature below 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated triethylamine hydrochloride.

  • Transfer the filtrate to a separatory funnel and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: N-acylation of Methyl 2-(4-aminophenyl)acetate (Free Base)

Materials:

  • Methyl 2-(4-aminophenyl)acetate (1.0 eq)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) (1.1 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add Methyl 2-(4-aminophenyl)acetate and dichloromethane.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add triethylamine to the stirred solution.

  • Add chloroacetyl chloride dropwise to the reaction mixture, maintaining the temperature below 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash with deionized water and then with brine. Note: Emulsion formation may occur.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion

The use of this compound in N-acylation reactions presents clear advantages over its free base counterpart. The enhanced stability, improved handling characteristics, and potential for cleaner reactions with higher yields and purity make it a strategically superior choice for the synthesis of pharmaceutical intermediates and other high-value chemical entities. While the use of the hydrochloride salt necessitates an additional equivalent of base, the benefits in terms of process efficiency and product quality often outweigh this consideration. Researchers and process chemists are encouraged to consider these advantages when developing new synthetic routes or optimizing existing ones.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Hydrochloride Salts in Chemical Stability: A Look at (S)-3-Amino-4-(3-chlorophenyl)butyric Acid Hydrochloride. [Link]

  • Reddit. Why are organic amines often more stable as the HCl salt than in the free base form? r/chemistry. [Link]

  • Chemistry Stack Exchange. Why are solid phase organics often conjugated to HCl? [Link]

  • Organic Chemistry Portal. Benzoxazinone synthesis. [Link]

  • MDPI. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]

  • ResearchGate. Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. [Link]

  • National Center for Biotechnology Information. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. [Link]

  • University of California, Irvine. Synthesis of Lidocaine. [Link]

  • University of California, San Diego. The Synthesis of Lidocaine. [Link]

  • Patsnap. Synthesis method of lidocaine hydrochloride.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2-(4-aminophenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the responsible disposal of Methyl 2-(4-aminophenyl)acetate hydrochloride. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we handle. This document provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined below are grounded in established safety protocols and regulatory requirements, designed to provide a clear and actionable plan for your laboratory.

Understanding the Hazard Profile

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. According to available Safety Data Sheets (SDS), this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment and in a controlled environment.

Table 1: Hazard Information for this compound

Hazard StatementPrecautionary StatementSignal Word
H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.Warning
H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Warning
H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapours/spray.Warning
H302: Harmful if swallowed-Warning

This information is critical for conducting a proper risk assessment before handling the waste.

Immediate Safety and Personal Protective Equipment (PPE)

Ensuring personal safety is the first and most critical step in the disposal process. Adherence to the following PPE guidelines is mandatory when handling this compound waste.

Essential Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should also be worn.[1][2][3]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected before use and disposed of properly after handling the chemical waste.[1][2][4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[5] All respiratory protection should be used in accordance with your institution's respiratory protection program.

  • Protective Clothing: A lab coat is standard. For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls should be used.[1][6]

Step-by-Step Disposal Protocol

The proper disposal of chemical waste is a regulated process.[7] The following steps provide a systematic approach to ensure compliance and safety.

Step 1: Waste Identification and Segregation

  • Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., irritant).[7][8][9] Do not use abbreviations or chemical formulas.[7]

  • Segregation: This chemical waste should not be mixed with other waste streams unless compatibility has been confirmed.[5] Specifically, store it separately from strong oxidizing agents, acids, and bases to prevent hazardous reactions.[9]

Step 2: Waste Accumulation and Storage

  • Container Selection: Use a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) containers are generally suitable. The container must have a secure, tight-fitting lid.[10][11]

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[9][12] The SAA should be in a well-ventilated area, such as a fume hood, to prevent the accumulation of vapors.[11][12]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[12]

Step 3: Arranging for Final Disposal

  • Engage a Licensed Waste Hauler: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[13][14][15] Do not attempt to dispose of this chemical down the drain or in regular trash.[7][10]

  • Waste Manifest: Your institution's Environmental Health and Safety (EHS) office will typically coordinate with the waste hauler and prepare the necessary hazardous waste manifest documentation.[15][16] This is a legal requirement under the Resource Conservation and Recovery Act (RCRA) in the United States.[7][11]

  • Follow Institutional Procedures: Adhere strictly to your organization's specific procedures for hazardous waste pickup. This may involve submitting a waste pickup request form to your EHS department.[8]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.

  • Evacuate and Alert: For a significant spill, evacuate the immediate area and alert your colleagues and supervisor.

  • Control the Spill: If it is safe to do so, contain the spill using appropriate absorbent materials. For solid materials, carefully sweep or vacuum the material and place it in a labeled hazardous waste container.[17] Avoid generating dust.[5]

  • Decontaminate: Clean the affected area thoroughly.

  • Seek Medical Attention:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[17] Seek medical attention.

    • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[17]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen.[17]

    • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[17]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Start: Generation of Waste B Risk Assessment: - Review SDS - Identify Hazards A->B C Don Appropriate PPE: - Goggles - Gloves - Lab Coat B->C D Waste Segregation: - Isolate from incompatibles C->D J Spill Occurs C->J E Label Waste Container: - 'Hazardous Waste' - Full Chemical Name - Hazards D->E D->J F Store in Satellite Accumulation Area (SAA): - Secure, ventilated location - Secondary containment E->F G Arrange for Disposal: - Contact EHS Office F->G F->J H Licensed Waste Hauler Collection G->H I End: Compliant Disposal H->I K Implement Spill Response Protocol: - Evacuate & Alert - Contain & Clean - Seek Medical Attention J->K K->F Collect spill debris as hazardous waste

Caption: Disposal Workflow for this compound

References

  • Affordable Nationwide Lab Pack Disposal Services. Hazardous Waste Experts. [Link]

  • How Do You Dispose Of Waste In A Laboratory? Chemistry For Everyone. (2025-05-24). [Link]

  • Secure Lab Waste Disposal Solutions in Pennsylvania. Environmental Marketing Services. [Link]

  • Guide to Chemical Waste Disposal in Chemistry Lab (USF). UTL Chemistry USF. (2023-08-18). [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11). [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How To: Lab Waste. LabXchange. (2022-05-23). [Link]

  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. EPA. [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA. (2025-02-27). [Link]

  • Safety Data Sheet. (2019-03-25). [Link]

  • Safety Data Sheet. Angene Chemical. (2021-05-01). [Link]

  • Material Safety Data Sheet - 2-(4-Aminophenyl). Cole-Parmer. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Worker Exposures to Volatile Amines. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA's toxic and hazardous substances standards. J. J. Keller & Associates, Inc. (2023-09-11). [Link]

  • Amine Usage Guidelines for High-Purity Amines in Industry. Diplomata Comercial. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-(4-aminophenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential operational framework for the safe handling of Methyl 2-(4-aminophenyl)acetate hydrochloride. As laboratory professionals, our primary responsibility extends beyond achieving research outcomes to ensuring a culture of safety. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.

Hazard Identification: The "Why" Behind the Precautions

This compound is a compound that demands rigorous adherence to safety protocols. A thorough understanding of its hazard profile, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is the foundation of safe handling.

According to safety data sheets, this compound presents several significant hazards:

  • Acute Toxicity: It is classified as harmful if swallowed.[1][2][3] Some sources indicate a higher level of danger, stating it can be fatal if swallowed, in contact with skin, or if inhaled.[4] This high acute toxicity is the primary driver for stringent containment and personal protection.

  • Skin Irritation: The compound is known to cause skin irritation.[1][2][3] Prolonged contact can lead to more severe dermal effects.

  • Serious Eye Irritation: Direct contact with the eyes will cause serious irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2][3]

These classifications necessitate a multi-faceted approach to personal protective equipment (PPE), ensuring all potential routes of exposure—inhalation, dermal contact, and ocular contact—are effectively blocked.

Core Directive: Selecting Your Personal Protective Equipment

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The following sections detail the minimum required PPE and the rationale for each selection.

Respiratory Protection: The First Line of Defense

Given the potential for respiratory tract irritation and the high acute toxicity via inhalation, all handling of solid this compound must be performed within a certified chemical fume hood to minimize airborne concentrations.[5][6]

  • Standard Operations (e.g., weighing, transfers in a fume hood): A NIOSH-approved respirator is recommended if there is any risk of dust generation that cannot be controlled by engineering means alone.[5]

  • Emergency Situations (e.g., large spills): In the event of a significant spill or loss of ventilation, a self-contained breathing apparatus (SCBA) is required.[4]

Hand Protection: Preventing Dermal Absorption

To prevent skin contact and potential absorption, compatible chemical-resistant gloves are mandatory.

  • Glove Type: Nitrile gloves are a standard and effective choice for handling this compound in solid form or in solution. Always inspect gloves for tears or punctures before use.[1][3]

  • Technique: Employ the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[1][3] Contaminated gloves must be disposed of as hazardous waste immediately after use.[1]

Eye and Face Protection: A Non-Negotiable Barrier

To protect against splashes, dust, and aerosols, comprehensive eye and face protection is required.

  • Minimum Requirement: Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). This includes chemical safety goggles that provide a full seal around the eyes.[7]

  • Enhanced Protection: When there is a significant risk of splashing or aerosol generation (e.g., during dissolution or heating), a face shield must be worn in addition to safety goggles.[8]

Body Protection: Shielding from Contamination

Protective clothing is essential to prevent the contamination of personal clothes and skin.

  • Laboratory Coat: A standard laboratory coat should be worn and kept fully fastened.

  • Enhanced Protection: For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron or coveralls may be necessary.[4] Contaminated clothing must be removed immediately, and the affected skin washed thoroughly.[4]

Operational and Disposal Plans

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the specific laboratory task.

PPE_Workflow PPE Selection Workflow for this compound start Start: Assess Task fume_hood Work in Chemical Fume Hood? start->fume_hood weighing Weighing Solid ppe_base Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat weighing->ppe_base ppe_respirator Add NIOSH-Approved Respirator weighing->ppe_respirator If dust is likely solution_prep Preparing Solution solution_prep->ppe_base ppe_face_shield Add Face Shield solution_prep->ppe_face_shield reaction Running Reaction / Transfer reaction->ppe_base reaction->ppe_face_shield spill Spill Cleanup ppe_spill Full PPE: - SCBA Respirator - Chemical Resistant Suit - Heavy Duty Gloves - Boots spill->ppe_spill fume_hood->weighing Yes fume_hood->solution_prep Yes fume_hood->reaction Yes fume_hood->spill No (Emergency)

Caption: PPE selection based on laboratory task.

Step-by-Step PPE Protocol: Donning and Doffing

Donning (Putting On) Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat/Apron: Put on your lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check to ensure it is fitted correctly.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if needed.

  • Gloves: Don gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves using the proper technique to avoid touching the outside with bare skin. Dispose of them immediately in a designated hazardous waste container.

  • Hand Hygiene: Wash hands.

  • Face Shield/Goggles: Remove from the back of the head.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior.

  • Respirator (if worn): Remove from the back of the head.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Spill Management and Disposal Plan

Immediate Actions for a Spill:

  • Evacuate: Alert others and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, but do not place yourself at risk.

  • Don PPE: Before re-entering, don the appropriate PPE as outlined in the workflow diagram for spills.[4]

  • Containment: Prevent the spill from entering drains. Cover the spill with an inert absorbent material.

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it into a suitable, closed, and labeled container for disposal.[1][2]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan:

  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical must be disposed of as hazardous chemical waste.[1]

  • Chemical Waste: The compound and any contaminated materials must be disposed of through a licensed professional waste disposal service.[1] Do not dispose of it down the drain or with general laboratory trash. The disposal must be in accordance with all local, state, and federal regulations.

Summary of PPE Requirements by Task

TaskEngineering ControlsRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Weighing Solid Chemical Fume HoodNIOSH-approved respirator if dust is likelyNitrile GlovesSafety GogglesLab Coat
Preparing Solution Chemical Fume HoodAs needed based on aerosol riskNitrile GlovesSafety Goggles & Face ShieldLab Coat
Reaction/Transfer Chemical Fume HoodAs needed based on aerosol riskNitrile GlovesSafety Goggles & Face ShieldLab Coat, Chemical Apron for larger volumes
Small Spill Cleanup Chemical Fume HoodNIOSH-approved respiratorHeavy-duty Nitrile GlovesSafety Goggles & Face ShieldLab Coat, Apron
Large Spill/Emergency Evacuate AreaSelf-Contained Breathing Apparatus (SCBA)Heavy-duty Chemical GlovesSafety Goggles & Face ShieldChemical Resistant Suit/Coveralls

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
  • material safety data sheet - Capot Chemical. (2025). Capot Chemical.
  • Safety Data Sheet - Angene Chemical. (2025). Angene Chemical.
  • Material Safety Data Sheet - 2-(4-Aminophenyl) - Cole-Parmer. (N.D.). Cole-Parmer.
  • SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006 - Merck Millipore. (N.D.). Merck Millipore.
  • safety d
  • Download SDS - Matrix Scientific. (2023).
  • Safety Data Sheet - Angene Chemical. (2021). Angene Chemical.
  • Safety Data Sheet - Angene Chemical. (2021). Angene Chemical.
  • SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006 - Merck Millipore. (N.D.). Merck Millipore.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(4-aminophenyl)acetate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-aminophenyl)acetate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.